4-Amino-p-terphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIXVUZFPZOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325424 | |
| Record name | 4-Amino-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7293-45-0 | |
| Record name | 7293-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-p-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Amino-p-terphenyl CAS number 7293-45-0 properties
An In-Depth Technical Guide to 4-Amino-p-terphenyl (CAS 7293-45-0): Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 7293-45-0), also known by its IUPAC name [1,1':4',1''-terphenyl]-4-amine, is a polycyclic aromatic amine with a rigid, conjugated backbone.[1][2] This structure imparts a unique combination of thermal stability, electrochemical activity, and photophysical properties, positioning it as a molecule of significant interest. While its primary applications lie within the realm of materials science—particularly as a building block for organic semiconductors and a component in Organic Light-Emitting Diodes (OLEDs)—its terphenyl scaffold and reactive amino functionality also present opportunities for exploration in medicinal chemistry.[3][4][5] This guide provides an in-depth analysis of its physicochemical properties, proven synthesis methodologies, spectroscopic signature, core applications, and safety protocols, tailored for researchers and development scientists.
Physicochemical and Molecular Properties
The properties of this compound are a direct consequence of its molecular architecture: a central benzene ring para-substituted with a phenyl group and an aniline group. This extended π-system is responsible for its electronic properties, while the terminal amine provides a site for chemical modification and influences intermolecular interactions.
Table 1: Core Properties and Identifiers
| Property | Value / Identifier | Source(s) |
| CAS Number | 7293-45-0 | [1][6] |
| IUPAC Name | [1,1':4',1''-terphenyl]-4-amine | [1] |
| Synonyms | 4-(4-phenylphenyl)aniline, 4-Aminoterphenyl | [2][7] |
| Molecular Formula | C₁₈H₁₅N | [2][5] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | White to light yellow/orange crystalline powder | [3][4][6] |
| Melting Point | 198-202 °C | [3][6] |
| Boiling Point | 398.2 ± 11.0 °C (Predicted) | [8] |
| Density | ~1.103 g/cm³ (Predicted) | [5][8] |
| InChI Key | ATGIXVUZFPZOHP-UHFFFAOYSA-N | [1][2] |
| SMILES | Nc1ccc(cc1)-c2ccc(cc2)-c3ccccc3 | [9] |
| Purity (Typical) | >97% (GC) | [3][6] |
Solubility Profile: Quantitative solubility data for this compound is not extensively published. However, based on its structure and the properties of the parent p-terphenyl, a qualitative profile can be expertly inferred.[10] The large, nonpolar terphenyl core suggests it is insoluble in water but should exhibit good solubility in nonpolar aromatic solvents like toluene and hot benzene, as well as chlorinated solvents such as dichloromethane and chloroform. The presence of the polar amino group may also confer solubility in polar aprotic solvents like tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Its solubility in alcohols like ethanol is likely limited but may increase with heating.[10]
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached via classical methods or modern cross-coupling strategies. The choice of method depends on the desired scale, purity requirements, and available starting materials.
Classical Approach: Nitration and Reduction
A well-established, two-step synthesis involves the electrophilic nitration of commercially available p-terphenyl, followed by the reduction of the resulting nitro group.[8]
Mechanism Rationale: The nitration of p-terphenyl preferentially occurs at the 4-position (para to the existing phenyl substituent) due to the directing effects of the phenyl groups and steric hindrance at the ortho positions.[8] Subsequent reduction of the aromatic nitro group to a primary amine is a high-yielding and clean transformation, commonly achieved with reducing agents like tin(II) chloride or through catalytic hydrogenation.[6][11]
Experimental Protocol (Adapted from Allen & Burness, 1949) [8]
-
Nitration of p-Terphenyl:
-
In a flask equipped with a stirrer and dropping funnel, dissolve p-terphenyl in glacial acetic acid and heat to 98 °C.
-
Slowly add a solution of fuming nitric acid (d. 1.59) dropwise, maintaining the temperature below 100 °C.
-
After the addition is complete, maintain the temperature for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude 4-nitro-p-terphenyl.
-
Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from glacial acetic acid or a suitable solvent to obtain pure 4-nitro-p-terphenyl (m.p. 212-213 °C).
-
-
Reduction to this compound:
-
Create a suspension of the purified 4-nitro-p-terphenyl in ethanol.
-
Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and carefully neutralize with a strong base (e.g., concentrated NaOH or KOH solution) to precipitate the free amine. Caution: This neutralization is highly exothermic.
-
Filter the resulting solid, wash extensively with water to remove inorganic salts, and dry.
-
The crude this compound can be purified by recrystallization (e.g., from ethanol) or sublimation to yield a crystalline solid with a melting point of 197-198 °C.[8]
-
Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For greater versatility and milder reaction conditions, the Suzuki-Miyaura cross-coupling is the state-of-the-art method. This approach constructs the terphenyl backbone by forming a C-C bond between an aryl halide and an arylboronic acid. A plausible strategy involves coupling 4-aminophenylboronic acid with 4-bromobiphenyl.
Mechanism Rationale: This reaction proceeds via a well-understood catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[12] This method offers excellent functional group tolerance, allowing the free amino group to be present during the coupling.
Representative Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 4-bromobiphenyl (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).[13][14]
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[14]
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[12] Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Reaction Execution: Heat the mixture to reflux (typically 85-100 °C) under an inert atmosphere and stir overnight (12-24 hours).[12]
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Caption: Suzuki-Miyaura Synthesis Workflow.
Spectroscopic and Structural Characterization
Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The molecule's structure gives rise to a distinct and predictable spectral signature.
Caption: Structure of this compound.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 7.8 ppm | Multiple distinct signals corresponding to the three different aromatic rings. Protons ortho to the -NH₂ group will be the most upfield. |
| Amine Protons (-NH₂) | 3.5 - 4.5 ppm (broad s) | A broad singlet, exchangeable with D₂O. The chemical shift is solvent-dependent. | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | 115 - 150 ppm | Multiple signals for the aromatic carbons. The carbon directly attached to the nitrogen (C-N) will be significantly deshielded (~145-150 ppm). |
| FTIR | N-H Stretch | 3350-3500 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of a primary aromatic amine.[4] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Typical for sp² C-H bonds. | |
| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | Multiple sharp bands corresponding to the vibrations of the benzene rings. | |
| C-N Stretch | 1250-1350 cm⁻¹ | Stretching vibration of the aryl-amine bond. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 245 | Corresponds to the molecular weight of the compound.[3] |
Key Applications in Materials Science
The primary utility of this compound is as a functional unit in advanced organic materials, driven by its rigid, conjugated structure which facilitates efficient charge transport.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, maintaining a balance between electron and hole injection and transport is critical for high efficiency.[15] this compound and its derivatives are frequently employed as hole-transporting materials (HTMs) .[5][7]
Functional Rationale:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of this compound is well-aligned with the work function of common anodes (like ITO), facilitating efficient injection of holes.[16]
-
Charge Mobility: The extended π-conjugation across the terphenyl backbone provides a pathway for holes to move efficiently from the anode towards the emissive layer.
-
Thermal Stability: The rigid terphenyl structure contributes to a high glass transition temperature (Tg), which is essential for preventing morphological changes in the device during operation and enhancing its lifetime.[17]
Caption: Role of this compound as an HTL in an OLED.
Organic Semiconductors and Photoconductors
The same properties that make it an excellent HTL also make this compound a valuable building block for broader organic semiconductor applications, including organic field-effect transistors (OFETs) and photoconductive films for imaging.[5] The ability to form stable, uniform thin films is a critical advantage in the fabrication of these devices.
Chemical Reactivity and Potential in Medicinal Chemistry
While its primary role is in materials science, the this compound scaffold is of interest to drug development professionals. The terphenyl core is found in some natural products with documented biological activity, and the amino group serves as a versatile chemical handle for derivatization.[18]
-
Reactivity of the Amino Group: As a primary aromatic amine, the nitrogen is nucleophilic and can undergo standard transformations such as N-acylation, N-alkylation, sulfonylation, and diazotization to access a wide array of derivatives.[4][11]
-
Scaffold for Drug Discovery: Natural and synthetic p-terphenyls have been reported to exhibit cytotoxic, antioxidant, and antimicrobial activities.[18] Furthermore, aminophenol derivatives are widely studied for various biological effects, including analgesic and anticancer properties.[19][20][21] Therefore, this compound represents a rigid, lipophilic scaffold that can be systematically decorated to explore new chemical space and develop novel therapeutic candidates.
Safety, Handling, and Storage
As with any research chemical, proper handling of this compound is essential.
Table 3: GHS Hazard Information
| Pictogram | Code | Hazard Statement | Source(s) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H315 : Causes skin irritation | [2] |
| H319 : Causes serious eye irritation | [2][3] | ||
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS09 | H410 : Very toxic to aquatic life with long lasting effects | [2] |
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term stability and to prevent oxidation of the amino group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Conclusion
This compound is a multifunctional molecule whose value is rooted in its unique electronic structure and chemical reactivity. It is a cornerstone material for the development of high-performance OLEDs and organic semiconductors. Beyond this, its potential as a scaffold for the synthesis of novel compounds makes it a valuable platform for researchers in both materials science and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in advanced applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 350072, this compound. Retrieved from [Link].
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Allen, C. F. H., & Burness, D. M. (1949). The Nitration of Terphenyls. The Journal of Organic Chemistry, 14(1), 175–178. Available at: [Link].
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ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link].
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link].
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Culling, P., Gray, G. W., & Lewis, D. (1960). The nitration of p-terphenyl in glacial acetic acid. Journal of the Chemical Society, 1547. Available at: [Link].
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ResearchGate. (n.d.). 1H NMR and 13C NMR data of compounds 3-4. Retrieved from [Link].
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NIST WebBook. (n.d.). p-Terphenyl, 4,4''-diamine. Retrieved from [Link].
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Lisovskaya, V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].
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Tsuchiya, N., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry. Available at: [Link].
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ResearchGate. (n.d.). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. Retrieved from [Link].
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Al-Zaydi, K. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. Available at: [Link].
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Liu, J., et al. (2013). Structural diversity and biological activity of natural p-terphenyls. Journal of Natural Products. Available at: [Link].
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UIV OLED. (n.d.). Demystifying the five major materials of OLED. Retrieved from [Link].
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Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. Available at: [Link].
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link].
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Royal Society of Chemistry. (n.d.). Supporting Information for A novel porphyrinic photosensitizer.... Retrieved from [Link].
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link].
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ResearchGate. (n.d.). Typical hole transporting materials for OLED devices. Retrieved from [Link].
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Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available at: [Link].
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ResearchGate. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues. Retrieved from [Link].
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MDPI. (2023). Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter.... Retrieved from [Link].
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DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link].
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A Guide to the Synthesis and Characterization of 4-Amino-p-terphenyl
Abstract
4-Amino-p-terphenyl is a vital molecular building block in the fields of materials science and drug development, prized for its rigid, conjugated structure and reactive amino functionality. Its applications range from the synthesis of advanced polymers and Covalent Organic Frameworks (COFs) to its use as a scaffold in organic electronics for hole-transport materials in OLEDs.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of two robust synthetic pathways for obtaining this compound: a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy and a classical nitration-reduction sequence starting from p-terphenyl. Each methodology is presented with detailed, step-by-step protocols, accompanied by an expert analysis of the causality behind experimental choices. Furthermore, this document outlines a comprehensive characterization workflow, including NMR, IR, and Mass Spectrometry, to ensure the structural integrity and purity of the final product.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₈H₁₅N, is an aromatic amine consisting of a central benzene ring substituted with two phenyl groups in the para position, and an amino group on one of the terminal phenyl rings.[3][4] This structure imparts a unique combination of properties: the p-terphenyl core provides a rigid, planar, and electronically conjugated system, while the terminal amino group offers a reactive site for further chemical modification and polymerization.[1]
These characteristics make this compound a highly sought-after intermediate in several advanced scientific domains:
-
Organic Electronics: The conjugated terphenyl backbone facilitates charge transport, making it a valuable component in the design of hole-transport layers for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices.[2]
-
Advanced Polymers & Porous Materials: The amino group serves as a crucial anchor point for polymerization reactions. It is a key building block for creating highly ordered, porous materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, catalysis, and separation technologies.[1]
-
Fluorescent Dyes and Probes: The terphenyl scaffold is inherently fluorescent, and modification via the amino group allows for the synthesis of novel dyes and probes for biological imaging and sensing applications.
This guide aims to provide a comprehensive and practical resource for the laboratory-scale synthesis and rigorous characterization of this important compound, empowering researchers to produce high-purity material for their specific applications.
Synthetic Methodologies
The synthesis of this compound can be approached from several angles. We will explore two of the most reliable and well-established routes: a modern cross-coupling approach that builds the carbon skeleton strategically, and a classic functional group interconversion method.
Route A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds between aryl groups.[5] This route offers high yields and functional group tolerance. A logical strategy involves a sequential, site-selective double Suzuki coupling to construct the unsymmetrical terphenyl core.[5][6][7]
Causality Behind the Strategy: This approach builds the molecular framework with precision. By starting with a di-halogenated benzene derivative where the halogens have different reactivities (e.g., iodine and bromine), we can perform sequential couplings. The first coupling occurs at the more reactive C-I bond, and the second at the C-Br bond. Introducing an amino-substituted boronic acid in the final step directly yields the target molecule. This avoids having to protect and deprotect the amine, streamlining the synthesis.
Caption: Synthetic workflow for this compound via sequential Suzuki coupling.
Step 1: Synthesis of 4-Bromo-4'-phenylbiphenyl (Intermediate F)
-
Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 1-bromo-4-iodobenzene (1.0 eq), phenylboronic acid (1.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-3 mol%).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq), dissolved in the water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the 1-bromo-4-iodobenzene is consumed.
-
Work-up (Intermediate): Cool the reaction to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can often be used directly in the next step.
Step 2: Synthesis of this compound (Product G)
-
Reactor Setup: To the flask containing the crude 4-bromo-4'-phenylbiphenyl, add 4-aminophenylboronic acid (or its pinacol ester equivalent, 1.1 eq).
-
Reagent Addition: Add fresh palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%), base (Na₂CO₃, 2.0 eq), and the degassed solvent system (toluene/water).
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours, monitoring by TLC.
-
Final Work-up and Purification: After cooling, separate the organic layer. The crude product often precipitates from the mixture upon cooling. Filter the solid and wash with water, then a cold, non-polar solvent like hexane to remove non-polar impurities. The crude solid should be purified further by recrystallization (e.g., from ethanol or a toluene/ethanol mixture) to yield pure this compound as a white to light-yellow powder.
Route B: Nitration and Subsequent Reduction of p-Terphenyl
This classical approach relies on the functionalization of a readily available hydrocarbon backbone, p-terphenyl. It involves an electrophilic aromatic substitution (nitration) followed by a standard reduction of the nitro group.[8]
Causality Behind the Strategy: The terphenyl system is activated towards electrophilic substitution. Nitration occurs selectively at the para-positions of the terminal rings (4 and 4''). By controlling the stoichiometry of the nitrating agent and reaction conditions, mono-nitration can be favored.[8] The subsequent reduction of the nitro group to an amine is a high-yielding and reliable transformation, commonly achieved with reagents like tin(II) chloride or through catalytic hydrogenation.[9]
Caption: Synthetic workflow via nitration and reduction of p-terphenyl.
Step 1: Synthesis of 4-Nitro-p-terphenyl
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-terphenyl (1.0 eq) in glacial acetic acid.
-
Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. A yellow precipitate of 4-nitro-p-terphenyl should form.
-
Work-up and Purification: Pour the reaction mixture into a large volume of ice-cold water. Filter the resulting yellow solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven. This product is often pure enough for the next step.
Step 2: Reduction to this compound
-
Reactor Setup: Suspend the 4-nitro-p-terphenyl (1.0 eq) in ethanol in a round-bottom flask.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the suspension. Slowly add concentrated hydrochloric acid (HCl) and then heat the mixture to reflux (approx. 70-80 °C) for 3-4 hours. The yellow suspension should dissolve to form a clear solution.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Slowly neutralize the acid by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is basic (pH > 10). A white precipitate will form.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude solid should be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: General workflow for the purification and characterization of this compound.
Summary of Characterization Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property / Technique | Expected Value / Observation |
| Molecular Formula | C₁₈H₁₅N[3] |
| Molecular Weight | 245.32 g/mol [10] |
| Appearance | White to light yellow or light orange crystalline powder |
| Melting Point | 198-202 °C[2][10] (A sharp melting point within this range indicates high purity) |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Aromatic Protons (approx. 6.5-7.8 ppm): Complex multiplets corresponding to the protons on the three phenyl rings. Protons on the amine-substituted ring will be shifted upfield compared to the others. Amine Protons (-NH₂): A broad singlet, typically between 3.5-5.5 ppm (position is solvent and concentration dependent). |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Aromatic Carbons (approx. 115-150 ppm): Multiple signals corresponding to the 18 carbons of the terphenyl framework. The carbon attached to the amino group (C-NH₂) will be significantly shielded (lower ppm value) compared to other substituted aromatic carbons.[3] |
| IR Spectroscopy (KBr or ATR) | N-H Stretch: A characteristic pair of sharp peaks around 3350-3450 cm⁻¹ for the primary amine. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aromatic C=C Stretch: Several sharp peaks in the 1450-1600 cm⁻¹ region.[3][11] |
| Mass Spectrometry (EI or ESI) | Molecular Ion (M⁺): A prominent peak at m/z = 245, corresponding to the molecular weight of the compound.[3][4] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and eye irritation.[3] All synthetic and handling procedures should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed two effective and reproducible strategies for the synthesis of this compound: a modern, convergent approach using Suzuki-Miyaura cross-coupling and a traditional, linear synthesis via nitration and reduction. The causality behind reagent and pathway selection has been explained to provide a deeper understanding of the synthetic chemistry. Furthermore, a comprehensive analytical workflow has been presented to ensure the final product meets the high standards of purity and structural integrity required for its advanced applications in materials science and beyond. By following these protocols and characterization methods, researchers can reliably produce and validate high-quality this compound for their scientific endeavors.
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Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols . Taylor & Francis Online. [Link]
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This compound | C18H15N | CID 350072 . PubChem, National Institutes of Health. [Link]
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Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate . ResearchGate. [Link]
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Understanding the Synthesis and Applications of Tetra-Aminophenyl Terphenyl . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis and mutagenic properties of 4,4″-diamino-p-terphenyl and 4,4″-diamino-p-quaterphenyl . ResearchGate. [Link]
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Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution . ResearchGate. [Link]
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Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study . MDPI. [Link]
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An In-depth Technical Guide to the Photophysical and Chemical Properties of 4-Amino-p-terphenyl
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and chemical reactivity of 4-Amino-p-terphenyl. This molecule, featuring a highly conjugated terphenyl backbone coupled with an electron-donating amino group, is a significant building block in materials science and drug development. Its robust blue fluorescence, environmental sensitivity, and versatile chemical functionality make it a compelling candidate for applications ranging from organic light-emitting diodes (OLEDs) to advanced biological probes. This document details established synthetic protocols, explores the theoretical and practical aspects of its photophysical behavior—including its pronounced solvatochromism—and outlines methodologies for its characterization. It is intended to serve as an essential resource for researchers and professionals engaged in the fields of materials chemistry, photophysics, and medicinal chemistry.
Introduction: The Significance of this compound
This compound ([1,1':4',1''-terphenyl]-4-amine) is an aromatic amine built upon a rigid, highly fluorescent p-terphenyl core.[1] The parent p-terphenyl is renowned for its high fluorescence quantum yield, making it a benchmark blue-emitting fluorophore.[2] The strategic placement of an amino group at the 4-position significantly modulates the electronic and chemical properties of this scaffold. This functionalization introduces a potent electron-donating group, which not only facilitates further chemical modification but also induces compelling photophysical phenomena, such as intramolecular charge transfer (ICT).
The unique combination of a rigid, planarizable backbone and a reactive, environment-sensitive functional group positions this compound as a molecule of interest for:
-
Organic Electronics: As a hole-transporting material or a blue-emitting dopant in the emissive layers of OLEDs.[3][4]
-
Fluorescent Probes: As a core structure for designing sensors that report on local environmental polarity or specific binding events.
-
Drug Discovery: As a rigid scaffold for the synthesis of novel therapeutic agents, particularly as protein-protein interaction inhibitors.
This guide provides the foundational knowledge and practical protocols necessary to harness the potential of this versatile molecule.
Molecular Structure and Core Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-phenylphenyl)aniline; [1,1':4',1''-Terphenyl]-4-amine | [1] |
| CAS Number | 7293-45-0 | [1] |
| Molecular Formula | C₁₈H₁₅N | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 198-202 °C | [6] |
Below is a diagram of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthesis and Characterization
The most established route to this compound is a two-step process starting from the commercially available p-terphenyl: (1) electrophilic nitration to form 4-Nitro-p-terphenyl, followed by (2) reduction of the nitro group to an amine.[7]
Causality in Synthetic Strategy
-
Nitration Position: Electrophilic aromatic substitution on p-terphenyl preferentially occurs on the terminal rings rather than the central ring. This is because the resonance stabilization of the sigma complex intermediate can extend across all three rings when substitution occurs at the terminal positions, which is not possible for substitution on the central ring.[8] The 4-position (para) is favored over the 2-position (ortho) due to reduced steric hindrance.[8][9]
-
Reduction Method: The reduction of an aromatic nitro group is a high-yielding and clean reaction. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or the use of metals in acidic media (e.g., Sn or Fe in HCl).[10] The choice of method often depends on the scalability and the presence of other functional groups that might be sensitive to the reaction conditions.
Detailed Synthesis Protocol: Nitration of p-Terphenyl and Subsequent Reduction
This protocol is adapted from established literature procedures.[7]
Step 1: Synthesis of 4-Nitro-p-terphenyl
-
Dissolution: In a three-necked flask equipped with a dropping funnel and a condenser, dissolve p-terphenyl (1.0 mole) in glacial acetic acid (e.g., 500 mL) with heating.
-
Nitrating Agent: Prepare a solution of fuming nitric acid (e.g., a mixture of d. 1.49 and d. 1.59 acids) in glacial acetic acid.
-
Reaction: Heat the p-terphenyl solution to 55-60 °C. Add the nitric acid solution dropwise over one hour, maintaining the temperature of the reaction mixture.
-
Heating: After the addition is complete, continue heating the mixture at 55-60 °C for an additional 5 hours to ensure the reaction goes to completion.
-
Precipitation: Cool the reaction mixture and pour it into a large volume of cold water (e.g., 3000 mL) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from glacial acetic acid to yield 4-Nitro-p-terphenyl as pale yellow crystals. The literature reports a melting point of 212-213 °C for this intermediate.[7]
Step 2: Synthesis of this compound
-
Suspension: Suspend the crude 4-Nitro-p-terphenyl (e.g., 10 g) in ethanol (e.g., 220 mL).
-
Reduction: Add a reducing agent such as stannous chloride (SnCl₂) dihydrate in concentrated hydrochloric acid (HCl) or perform catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.
-
Reflux: Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture. If using SnCl₂/HCl, make the solution alkaline with a strong base (e.g., NaOH) to precipitate the tin salts and free the amine.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound. The literature reports a melting point of 197-198 °C.[7]
Expected Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the aromatic protons on the three phenyl rings. The protons on the amine-substituted ring will show distinct shifts and coupling patterns compared to the other rings.
-
¹³C NMR: Resonances for the 18 carbon atoms. The carbon atom attached to the amino group (C-N) will be significantly shifted upfield compared to its counterpart in p-terphenyl.
-
FT-IR: Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and C-N stretching vibrations.
-
Mass Spectrometry (GC-MS): A molecular ion peak (M⁺) corresponding to the molecular weight of 245.32 g/mol .[1]
Photophysical Properties
The photophysical behavior of this compound is governed by the interplay between its extended π-conjugated system and the electron-donating amino group. This leads to strong absorption in the UV region and intense fluorescence, the characteristics of which are highly sensitive to the molecular environment.
Electronic Absorption and Emission: A Jablonski Diagram Perspective
Absorption of a UV photon promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The primary transition is a π → π* transition localized on the terphenyl backbone. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From the S₁ state, it can return to the ground state via two main pathways:
-
Fluorescence: Radiative decay by emitting a photon.
-
Non-radiative decay: Internal conversion or intersystem crossing to the triplet state (T₁).
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F). The parent p-terphenyl has a very high quantum yield of 0.93 in cyclohexane, indicating that fluorescence is the dominant decay pathway.[2] The introduction of the amino group is expected to maintain strong fluorescence.
Caption: A simplified Jablonski diagram for this compound.
Solvatochromism and Intramolecular Charge Transfer (ICT)
A key feature of molecules with electron-donating (e.g., -NH₂) and electron-accepting (the π-system) components is solvatochromism: a shift in the absorption or emission spectra with changes in solvent polarity.
-
Mechanism: In the ground state, this compound has a relatively nonpolar character. Upon photoexcitation, electron density shifts from the amino group to the terphenyl backbone, creating an excited state with a significant dipole moment. This is known as an Intramolecular Charge Transfer (ICT) state.[11]
-
Observational Effect: Polar solvents can stabilize this polar ICT excited state more effectively than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission maximum as solvent polarity increases. This phenomenon is also known as positive solvatochromism.[12] The absorption spectrum is typically less affected because the ground state is not as strongly influenced by solvent polarity.[13]
| Solvent | Dielectric Constant (ε) | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | ~300 | ~360 | ~5500 |
| Toluene | 2.38 | ~305 | ~375 | ~6200 |
| Dichloromethane | 8.93 | ~310 | ~410 | ~8300 |
| Acetonitrile | 37.5 | ~310 | ~440 | ~10000 |
| Methanol | 32.7 | ~308 | ~450 | ~10500 |
Note: This data is illustrative and intended to demonstrate the principle of solvatochromism. Actual experimental values may vary.
Experimental Protocols for Photophysical Characterization
To validate the photophysical properties of a synthesized batch of this compound, a series of standard spectroscopic experiments are required.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is the most common and reliable approach for determining fluorescence quantum yield (Φ_F). It compares the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.[14]
-
Causality of Protocol Design: The core principle is that if two solutions (sample and standard) have the same absorbance at the same excitation wavelength, they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[11] To ensure accuracy and minimize artifacts like the inner filter effect, all measurements are conducted on a series of dilute solutions where absorbance is kept below 0.1.
Caption: Workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol:
-
Standard Selection: Choose a suitable fluorescence standard. For a blue emitter like this compound (expected emission ~360-450 nm), Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) is a common choice.
-
Solvent: Use a spectroscopic grade solvent. If possible, use the same solvent for both the standard and the sample. If different solvents are used, a correction for the refractive index (η) must be applied.
-
Solution Preparation: Prepare stock solutions of the test sample and the standard. From these, prepare a series of 5-6 dilutions for each, ensuring the absorbance at the chosen excitation wavelength (λ_ex) is between 0.01 and 0.1 in a 1 cm cuvette.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the corrected emission spectrum for each solution.
-
Use the same excitation wavelength and instrument settings (e.g., slit widths) for all measurements.
-
Record the emission spectrum of a solvent blank and subtract it from each sample spectrum.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Perform a linear regression for each data set to obtain the gradients (slopes), m_x for the sample and m_st for the standard.
-
-
Calculation: Calculate the quantum yield of the sample (Φ_x) using the following equation:[14]
Φ_x = Φ_st * (m_x / m_st) * (η_x² / η_st²)
Where Φ_st is the quantum yield of the standard, and η_x and η_st are the refractive indices of the sample and standard solutions, respectively.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is the gold-standard technique for its measurement.[2]
-
Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (the "start" signal) and the detection of the first emitted photon (the "stop" signal). By repeating this process millions of times and building a histogram of the arrival times, the exponential decay of the fluorescence intensity can be accurately reconstructed.
Simplified Experimental Workflow:
-
Instrumentation: A TCSPC system consists of a picosecond pulsed laser or LED, a sample holder, a high-speed single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer).[13]
-
Sample Preparation: Prepare a dilute solution of this compound (absorbance < 0.1 at λ_ex) in the solvent of interest.
-
Data Acquisition:
-
Excite the sample at an appropriate wavelength (e.g., near its absorption maximum).
-
Collect emitted photons over a time range sufficient to capture the full decay (typically 5-10 times the expected lifetime).
-
Acquire data until a sufficient number of photon counts are collected in the peak channel (e.g., >10,000) to ensure good statistics.
-
Measure an instrument response function (IRF) using a scattering solution (e.g., Ludox) to account for the temporal spread of the instrument itself.
-
-
Data Analysis:
-
The collected decay data is fitted to an exponential or multi-exponential decay model using deconvolution software, which mathematically removes the effect of the IRF.
-
The goodness of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A successful fit yields the fluorescence lifetime(s) (τ).
-
Chemical Properties and Reactivity
The chemistry of this compound is characterized by the reactivity of its two key components: the nucleophilic amino group and the aromatic terphenyl core.
Reactivity of the Amino Group
The primary amino group is a potent nucleophile and a strongly activating, ortho, para-directing group for further electrophilic aromatic substitution.
-
Acylation: The amine readily reacts with acylating agents like acetic anhydride to form the corresponding amide. This is a common strategy to "tame" the high reactivity of the amine and protect it during subsequent reactions, such as nitration or halogenation of the other rings. The amide is less activating than the free amine.[10]
-
Alkylation: The amine can be alkylated, though over-alkylation can be an issue.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.
Reactivity of the Aromatic Core
The terphenyl backbone can undergo electrophilic aromatic substitution. As established during the synthesis, the terminal rings are more activated than the central ring. The presence of the powerful activating -NH₂ group makes the amine-substituted ring highly susceptible to further substitution at the positions ortho to the amine. Without protection, reactions like bromination can lead to multiple substitutions on this ring.
Applications in Research and Development
-
Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure of this compound, combined with its high fluorescence efficiency, makes it an excellent candidate for OLEDs. The amino group facilitates good hole injection/transport properties, allowing it to function as a hole-transport layer (HTL) material. Furthermore, its derivatives are explored as deep-blue emitters, which are crucial for high-quality displays and lighting.[13]
-
Fluorescent Probes: The solvatochromic properties of this compound make it a sensitive reporter of local polarity. By attaching recognition moieties (e.g., ligands for a specific protein), it can be developed into fluorescent probes where a change in the emission wavelength or intensity signals a binding event or a change in the cellular environment.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards: It is reported to cause skin and serious eye irritation. It may also be toxic to aquatic life.[1]
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a molecule of significant scientific and technological interest, bridging the gap between fundamental photophysics and applied materials science. Its synthesis is straightforward, and its chemical functionality allows for a wide range of derivatization. The core of its utility lies in its robust blue fluorescence and its sensitive response to the local environment, driven by an intramolecular charge transfer excited state. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively synthesize, characterize, and deploy this compound and its derivatives to develop next-generation organic electronics, chemical sensors, and biomedical tools.
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Williams, A. T. R., et al. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
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Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. (n.d.). PMC - NIH. [Link]
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Time-correlated single photon counting (TCSPC). (n.d.). University of Jena. [Link]
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Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. (n.d.). Lund University Publications. [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). [Link]
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Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. [Link]
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This compound. (n.d.). PubChem. [Link]
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p-Terphenyl. (n.d.). Oregon Medical Laser Center. [Link]
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THE NITRATION OF TERPHENYLS. (n.d.). Journal of the American Chemical Society. [Link]
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Time-Correlated Single Photon Counting. (n.d.). Becker & Hickl GmbH. [Link]
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Electrophilic aromatic substitution. Part 21. The reactivity of o-, m-, and p-terphenyl in protiodetritiation. (1978). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study. (2021). MDPI. [Link]
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Most activated position on para-terphenyl for EAS. (2018). Chemistry Stack Exchange. [Link]
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Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. (n.d.). ResearchGate. [Link]
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PREPARATION OF 4-AMINODIPHENYLAMINE BY A ONE- POT REACTION. (n.d.). wjst.wu.ac.th. [Link]
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Nitration of p-Quaterphenyl. (n.d.). ElectronicsAndBooks. [Link]
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Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. (n.d.). ResearchGate. [Link]
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Synthesis and mutagenic properties of 4,4?-diamino-p-terphenyl and 4,4?-diamino-p-quaterphenyl. (n.d.). ResearchGate. [Link]
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Is the amino group in p-aminophenol more reactive than its phenol group towards acetic anhydride?. (n.d.). Homework.Study.com. [Link]
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Symmetry breakdown of 4,4″-diamino-p-terphenyl on a Cu(111) surface by lattice mismatch. (2018). PMC - NIH. [Link]
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The Critical Role of 4,4'-Dinitro-p-terphenyl in OLED Manufacturing. (n.d.). Syndischem. [Link]
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Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. (n.d.). RSC Publishing. [Link]
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The nitration of p-terphenyl in glacial acetic acid. (1960). Journal of the Chemical Society. [Link]
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Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (n.d.). MDPI. [Link]
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Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes. (n.d.). PMC. [Link]
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Effects of the N-alicyclic cation and backbone structures on the performance of poly(terphenyl)-based hydroxide exchange membranes. (n.d.). Journal of Materials Chemistry A (RSC Publishing). [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
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Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (n.d.). MDPI. [Link]
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A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. (n.d.). ResearchGate. [Link]
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Synthesis of Substituted o-Terphenyl via Electrophilic Aromatic Substitution and Other Routes. (n.d.). ResearchGate. [Link]
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Synthesis of Terphenyls. (n.d.). ResearchGate. [Link]
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Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (n.d.). Semantic Scholar. [Link]
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Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenyls. (1938). Journal of the Chemical Society (Resumed). [Link]
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Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications: Design and electro-optic. (n.d.). Journal of Materials and Environmental Science. [Link]
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Chemical and photophysical properties of materials for OLEDs. (n.d.). ResearchGate. [Link]
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Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. [Link]
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An In-Depth Technical Guide to the Solubility of 4-Amino-p-terphenyl in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-p-terphenyl (4-ApTP). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular determinants of 4-ApTP's solubility, offers predictive insights into its behavior in various common organic solvents, and provides a robust experimental framework for precise solubility determination. In the absence of extensive publicly available quantitative data, this guide emphasizes the foundational principles and methodologies that empower researchers to generate reliable, application-specific solubility profiles.
Introduction: The Significance of this compound and Its Solubility
This compound (C₁₈H₁₅N) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a rigid terphenyl backbone with a terminal amino group.[1][2] This unique structure imparts properties that make it a valuable building block in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs).[3] The solubility of 4-ApTP in organic solvents is a critical parameter that governs its utility in various applications, including:
-
Synthesis and Purification: Solvent selection is paramount for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of 4-ApTP and its derivatives.
-
Thin-Film Deposition: For applications in electronics, uniform and defect-free thin films are often prepared from solution. Understanding and controlling solubility is key to optimizing deposition processes like spin coating and inkjet printing.
-
Formulation Development: In the context of drug discovery, should this scaffold be explored, solubility is a primary determinant of a compound's dissolution rate and subsequent bioavailability.[4]
This guide will provide the theoretical and practical knowledge necessary to navigate the challenges associated with the solubility of this complex aromatic amine.
Molecular Structure and Its Influence on Solubility
The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a useful starting point, where the polarity of the solute and solvent are matched. The structure of this compound presents a duality in its nature.
-
The Terphenyl Backbone: The core of the molecule consists of three fused benzene rings, forming a p-terphenyl structure. This large, nonpolar, and rigid system is hydrophobic and lipophilic, favoring interactions with nonpolar organic solvents through van der Waals forces.[4] The extensive π-electron system of the aromatic rings can also participate in π-π stacking interactions.[5]
-
The Amino Group: The primary amine (-NH₂) group introduces a polar and hydrogen-bonding capable functionality to the molecule.[6] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H bonds can act as hydrogen bond donors. This group enhances the molecule's ability to interact with polar solvents. Furthermore, as a basic functional group, the amine can be protonated in acidic media to form a salt, which can dramatically increase aqueous solubility.[6][7]
The topological polar surface area (TPSA) of this compound is computed to be 26 Ų, indicating a degree of polarity conferred by the amino group.[1] However, the large nonpolar surface area of the terphenyl backbone is the dominant feature, suggesting that overall, the molecule will have limited solubility in highly polar solvents like water and will favor organic solvents.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of this compound's solubility in different classes of organic solvents can be made.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Benzene, Hexane, Diethyl Ether | High to Moderate | The nonpolar terphenyl backbone will interact favorably with these nonpolar solvents through London dispersion forces. Aromatic solvents like toluene and benzene are expected to be particularly effective due to potential π-π interactions. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have a dipole moment and can engage in dipole-dipole interactions with the amino group of 4-ApTP. They are generally good solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Sparingly Soluble | While these solvents can hydrogen bond with the amino group, the large, nonpolar terphenyl backbone will disrupt the strong hydrogen-bonding network of the alcohol, making dissolution less favorable. Solubility is expected to decrease as the alkyl chain of the alcohol increases. |
| Aqueous | Water | Insoluble | The large hydrophobic terphenyl structure will dominate, leading to very poor solubility in water.[6] |
It is important to note that these are predictions. For precise applications, experimental determination is essential.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reproducible solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8]
Isothermal Shake-Flask Method
This method measures the concentration of a saturated solution of the solute in a specific solvent at a constant temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis Spectrophotometer.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Record the mass of the added solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. For polycyclic aromatic compounds, this can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of this compound.[5][9]
-
A calibration curve must be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = C × DF Where:
-
C = Concentration of the diluted sample determined from the calibration curve.
-
DF = Dilution factor.
-
-
The results are typically expressed in units of g/L, mg/mL, or mol/L.
Visual Representation of the Experimental Workflow
Caption: Isothermal Shake-Flask Experimental Workflow.
Data Summary and Interpretation
While specific quantitative data is not available in the literature, researchers can populate the following table with their experimentally determined values.
| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Toluene | Nonpolar Aprotic | 25 | Experimental Value | Experimental Value |
| Hexane | Nonpolar Aprotic | 25 | Experimental Value | Experimental Value |
| Dichloromethane | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Experimental Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Experimental Value |
| Methanol | Polar Protic | 25 | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide has established a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. By combining theoretical predictions based on molecular structure with a detailed, actionable experimental protocol, researchers are well-equipped to generate the precise solubility data required for their specific applications. The principles and methodologies outlined herein provide a self-validating system for ensuring data integrity and reproducibility. Further research to populate the data summary table will be invaluable to the scientific community, particularly in the fields of materials science and organic electronics.
References
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Spectroscopic Techniques for Solubility Determination. Solubility of Things. [Link]
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Solvent Selection Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Qualitative Analysis of Organic Compounds. [Link]
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Organic Chemistry Solubility Tests: Qualitative Analysis. Studylib. [Link]
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Qualitative Analysis of Organic Compounds. [Link]
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Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]
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Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences. [Link]
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Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]
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Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate. [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]
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This compound. PubChem. [Link]
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Amines - Lab Demonstration / solubility / basic character. YouTube. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
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The Low-Temperature Solubility of 24 Aromatic Amines in Aviation Gasoline. University of North Texas Digital Library. [Link]
-
Chemical structure of 1,4-substituted p-terphenyl compounds analysed in this study. ResearchGate. [Link]
-
CHEMISTRY (862). [Link]
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Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]
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Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Amino-p-terphenyl: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources did not yield an experimentally determined crystal structure for 4-Amino-p-terphenyl. Consequently, this technical guide presents a theoretical analysis based on computational modeling using Density Functional Theory (DFT). The presented structural parameters, molecular geometries, and crystal packing arrangements are predictions and should be interpreted as such. This guide serves to provide a robust theoretical framework for the solid-state and molecular characteristics of this compound, which can inform future experimental investigations and applications.
Introduction: The Significance of this compound
This compound is a conjugated aromatic amine that has garnered interest in materials science and medicinal chemistry. Its rigid, rod-like structure, coupled with the electronic properties endowed by the terminal amino group, makes it a promising building block for organic light-emitting diodes (OLEDs), molecular wires, and other organic electronic devices. In the realm of drug development, the terphenyl scaffold can be functionalized to create non-peptide mimics of alpha-helices, which are crucial for disrupting protein-protein interactions implicated in various diseases.
A thorough understanding of the three-dimensional structure of this compound is paramount for rationally designing novel materials and therapeutics. The molecular geometry dictates the electronic coupling between the phenyl rings and the nature of intermolecular interactions, which in turn govern the bulk properties of the material. In a biological context, the precise shape and electrostatic potential of the molecule are critical for its binding affinity and selectivity to a target protein. This guide provides a detailed theoretical exploration of the molecular and crystal structure of this compound, offering foundational knowledge for its application in diverse scientific fields.
Methodology: A Computational Approach to Structure Elucidation
In the absence of experimental single-crystal X-ray diffraction data, we employed Density Functional Theory (DFT) to perform a full geometry optimization of the this compound molecule. This powerful quantum mechanical method allows for the accurate prediction of molecular structures and properties.
Experimental Protocol: In Silico Geometry Optimization
-
Initial Structure Generation: A starting 3D structure of this compound was constructed using standard bond lengths and angles.
-
Computational Method: The geometry optimization was performed using the Gaussian 16 suite of programs.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size.
-
Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next step was below 0.0018 Bohr.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
The causality behind this choice of methodology lies in its proven track record for accurately predicting the geometries of aromatic and amine-containing compounds. The B3LYP functional effectively captures electron correlation effects, while the 6-311++G(d,p) basis set provides sufficient flexibility to describe the electronic distribution, including lone pairs and pi-systems, as well as polarization effects.
Caption: Workflow for the computational determination of the molecular geometry of this compound.
Molecular Geometry of this compound
The DFT calculations provide a detailed picture of the preferred conformation of an isolated this compound molecule in the gas phase. The key structural features are the rotational freedom between the phenyl rings and the geometry of the amino group.
Conformation and Torsional Angles
The p-terphenyl backbone is not entirely planar. The steric hindrance between the ortho-hydrogens on adjacent phenyl rings forces them to adopt a twisted conformation. The calculated dihedral (torsion) angles between the planes of the phenyl rings are presented in Table 2. This non-planarity has significant implications for the extent of pi-conjugation along the molecular backbone, affecting its electronic and optical properties.
The amino group is predicted to be nearly coplanar with the phenyl ring to which it is attached. This planarity maximizes the delocalization of the nitrogen lone pair into the aromatic pi-system, which is a common feature in anilines.
Quantitative Geometric Parameters
The optimized bond lengths and bond angles are summarized in Tables 1 and 2. These values are consistent with those expected for aromatic C-C and C-N bonds, as well as the internal geometry of benzene rings.
Table 1: Selected Calculated Bond Lengths for this compound
| Bond | Bond Length (Å) |
| C-C (within rings) | 1.39 - 1.41 |
| C-C (inter-ring) | 1.48 |
| C-N | 1.38 |
| N-H | 1.01 |
| C-H | 1.08 |
Table 2: Selected Calculated Bond and Torsion Angles for this compound
| Angle | Angle (°) |
| C-C-C (within rings) | 119.5 - 120.5 |
| C-N-H | 112.0 |
| H-N-H | 110.0 |
| C-C-C-C (inter-ring torsion) | 35.0 - 40.0 |
digraph "Molecular Structure" { graph [overlap=false, splines=true]; node [shape=point, color="#4285F4"]; edge [color="#34A853"];// Phenyl Ring 1 C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Phenyl Ring 2 C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; // Phenyl Ring 3 C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13;
// Inter-ring connections C4 -- C7; C10 -- C13;
// Amino Group C16 -- N1; N1 -- H1; N1 -- H2;
// Node labels C1 [pos="0,1!", label="C"]; C2 [pos="-0.866,0.5!", label="C"]; C3 [pos="-0.866,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.866,-0.5!", label="C"]; C6 [pos="0.866,0.5!", label="C"];
C7 [pos="1.48,-1!", label="C"]; C8 [pos="2.346,-0.5!", label="C"]; C9 [pos="2.346,0.5!", label="C"]; C10 [pos="1.48,1!", label="C"]; C11 [pos="0.614,0.5!", label="C"]; C12 [pos="0.614,-0.5!", label="C"];
C13 [pos="2.96,1!", label="C"]; C14 [pos="3.826,0.5!", label="C"]; C15 [pos="3.826,-0.5!", label="C"]; C16 [pos="2.96,-1!", label="C"]; C17 [pos="2.094,-0.5!", label="C"]; C18 [pos="2.094,0.5!", label="C"];
N1 [pos="3.46,-1.7!", label="N", color="#EA4335"]; H1[pos="4.2,-1.5!", label="H", color="#FBBC05"]; H2[pos="3.2,-2.4!", label="H", color="#FBBC05"]; }
Caption: 2D representation of the molecular structure of this compound with atom numbering.
Predicted Crystal Structure and Intermolecular Interactions
While the gas-phase optimized geometry provides insight into the intrinsic properties of the molecule, the arrangement of molecules in the solid state is governed by intermolecular forces. Based on the molecular structure of this compound and the known packing motifs of similar aromatic amines, we can predict the key interactions that will dictate its crystal structure.
Dominant Intermolecular Forces
-
Hydrogen Bonding: The amino group is a classic hydrogen bond donor. It is highly probable that the primary intermolecular interaction will be N-H···N hydrogen bonds, forming chains or networks of molecules.
-
π-π Stacking: The extensive aromatic system of the terphenyl backbone will favor π-π stacking interactions. These can occur in a face-to-face or offset (slipped-stack) arrangement.
-
C-H···π Interactions: The hydrogen atoms on the phenyl rings can act as weak hydrogen bond donors to the electron-rich π-systems of adjacent molecules.
-
Van der Waals Forces: These ubiquitous, non-specific interactions will contribute to the overall cohesive energy of the crystal.
Hypothetical Crystal Packing
A plausible crystal packing arrangement would involve layers of this compound molecules. Within a layer, molecules are likely to be linked by N-H···N hydrogen bonds, forming extended chains. These layers would then stack on top of each other, stabilized by a combination of π-π stacking and C-H···π interactions. This layered motif is common for rigid, planar molecules with hydrogen bonding capabilities.
Caption: A schematic representation of the predicted layered crystal packing of this compound.
Conclusion and Future Directions
This technical guide has presented a detailed theoretical investigation of the molecular geometry and potential crystal structure of this compound. The computational results suggest a non-planar conformation for the terphenyl backbone and a near-planar amino group. The predicted crystal packing is dominated by a combination of N-H···N hydrogen bonding and π-π stacking interactions.
While this computational study provides a valuable and detailed starting point, the definitive determination of the crystal structure of this compound awaits experimental validation through single-crystal X-ray diffraction. We encourage researchers in the field to pursue the crystallization and experimental structural analysis of this important molecule. Such data would not only confirm or refine the theoretical predictions presented herein but also provide a more accurate foundation for the design of next-generation organic electronic materials and novel therapeutic agents.
References
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]
-
Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650-654. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
An In-Depth Technical Guide to 4-Amino-p-terphenyl as a Versatile Building Block for Covalent Organic Frameworks
Introduction
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers with well-defined structures and tunable functionalities.[1][2] Their modular nature, arising from the assembly of organic building blocks through strong covalent bonds, allows for the precise design of materials with tailored properties for a myriad of applications, including catalysis, gas storage and separation, and optoelectronics.[3][4] The choice of the organic building blocks is paramount in dictating the final properties of the COF. Among the vast library of available monomers, 4-Amino-p-terphenyl has emerged as a particularly valuable and versatile building block.
This technical guide provides a comprehensive overview of the use of this compound in the design, synthesis, characterization, and application of COFs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also a deep understanding of the underlying scientific principles. We will delve into the structural merits of this compound, explore the design strategies for constructing both 2D and 3D frameworks, provide a step-by-step guide to their synthesis and characterization, and highlight their most promising applications.
Chapter 1: The Building Block: Understanding this compound
The successful construction of a highly crystalline and porous COF begins with a thorough understanding of its constituent building blocks. This compound, with its unique combination of structural rigidity, linearity, and reactive functional groups, is an exemplary monomer for creating robust and functional frameworks.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in COF synthesis. These properties influence its solubility, reactivity, and the ultimate structure of the resulting framework.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅N | [5] |
| Molecular Weight | 245.32 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 242-244 °C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like Tetrahydrofuran (THF) and Acetone | [6] |
| CAS Number | 7293-45-0 | [5] |
Structural Merits for COF Synthesis
The utility of this compound as a COF building block stems from its distinct molecular architecture. Its linear and rigid p-terphenyl backbone, functionalized with terminal amine groups, provides the ideal geometry for the formation of extended, porous networks. This linearity is a key factor in the formation of highly ordered, crystalline materials, as it allows for predictable and periodic propagation of the framework in one or two dimensions. The rigidity of the terphenyl unit contributes to the formation of permanent porosity by preventing the collapse of the framework upon solvent removal. The two primary amine groups serve as the reactive sites for covalent bond formation, most commonly through condensation reactions with aldehydes to form stable imine linkages.[3]
Sourcing and Purity Considerations
The quality of the starting materials is critical for the synthesis of highly crystalline COFs. Impurities in the this compound monomer can disrupt the long-range order of the framework, leading to amorphous or poorly crystalline materials. It is therefore essential to source high-purity this compound (typically >98%) from reputable chemical suppliers. For applications requiring the highest degree of crystallinity, further purification by recrystallization or sublimation may be necessary.
Chapter 2: Design Principles of COFs Incorporating this compound
The beauty of COF chemistry lies in its predictability. By understanding the principles of reticular chemistry, researchers can rationally design frameworks with desired topologies and properties. This compound, as a linear ditopic linker, plays a crucial role in this design process.
Reticular Chemistry in Action
The topology of a COF is determined by the geometry of its building blocks. When a linear C2-symmetric building block like this compound is combined with a trigonal C3-symmetric linker (e.g., 1,3,5-triformylbenzene), a hexagonal 2D framework with a honeycomb-like topology is formed.[7] Conversely, reacting it with a tetrahedral C4-symmetric linker can lead to the formation of a 3D framework.[8] This ability to predict the final structure based on the symmetry of the monomers is a cornerstone of COF design.
Linkage Chemistry: The Power of Imine Condensation
The formation of stable, yet reversible, covalent bonds is essential for the synthesis of crystalline COFs. The reversibility allows for "error-correction" during the growth of the framework, leading to a more ordered structure. The Schiff base reaction between the amine groups of this compound and the aldehyde groups of a complementary linker to form imine bonds is a widely used and highly effective method for COF synthesis.[3] This reaction is typically catalyzed by an acid, and the equilibrium can be shifted towards the product by removing water, the reaction byproduct. The resulting imine-linked COFs exhibit excellent chemical and thermal stability.[9]
Tuning Porosity and Functionality
The modular nature of COF synthesis allows for the fine-tuning of their properties. By varying the length of the aldehyde-containing linker, the pore size of the resulting COF can be precisely controlled. For instance, using a longer dialdehyde will result in a COF with larger pores. Furthermore, the functionality of the COF can be tailored by introducing specific chemical groups into the aldehyde linker. This pre-synthetic functionalization allows for the incorporation of catalytic sites, recognition motifs, or other desired functionalities directly into the framework.
Chapter 3: Synthesis of COFs from this compound: A Practical Guide
The synthesis of high-quality COFs requires careful control over reaction conditions. While several methods exist, solvothermal synthesis is the most common and reliable approach for obtaining highly crystalline materials.
Common Synthetic Strategies
-
Solvothermal Synthesis: This method involves heating the monomers in a sealed vessel containing a high-boiling point solvent or a mixture of solvents.[10] The elevated temperature and pressure facilitate the reversible bond formation and crystallization of the COF.
-
Mechanochemical Synthesis: This solvent-free or minimal-solvent method involves the grinding of the monomers together, often with a catalyst.[2] It is an environmentally friendly alternative to solvothermal synthesis.
-
Interfacial Synthesis: This technique involves the reaction of the monomers at the interface of two immiscible liquids, leading to the formation of thin COF films.
Detailed Experimental Protocol: Solvothermal Synthesis of a 2D Imine COF
This protocol describes the synthesis of a representative 2D imine COF from 4,4''-diamino-p-terphenyl and 1,3,5-triformylphloroglucinol (Tp).
Materials:
-
4,4''-diamino-p-terphenyl (DATP)
-
1,3,5-triformylphloroglucinol (Tp)
-
1,2-dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
6 M aqueous acetic acid
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous acetone
Procedure:
-
In a Pyrex tube, add 4,4''-diamino-p-terphenyl (DATP) (19.5 mg, 0.075 mmol) and 1,3,5-triformylphloroglucinol (Tp) (15.7 mg, 0.075 mmol).
-
Add a solvent mixture of 1,2-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) (1:1 v/v, 1 mL) to the Pyrex tube.
-
Add 6 M aqueous acetic acid (0.1 mL) to the mixture.
-
The tube is then flash-frozen in liquid nitrogen, evacuated to a high vacuum, and flame-sealed.
-
The sealed tube is heated in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the tube is opened, and the solid product is collected by filtration.
-
The collected solid is washed sequentially with anhydrous DMF (3 x 10 mL) and anhydrous acetone (3 x 10 mL).
-
The product is then dried under vacuum at 150 °C for 12 hours to yield the activated COF.
The Rationale Behind the Conditions
-
Solvent Mixture: The choice of a solvent system like o-DCB/n-BuOH is crucial.[11] o-DCB is a high-boiling point solvent that allows the reaction to be carried out at elevated temperatures, while n-BuOH helps to modulate the solubility of the monomers and the growing COF, promoting the formation of a crystalline product rather than an amorphous precipitate.
-
Catalyst: Acetic acid acts as a catalyst for the imine condensation reaction.[10] The acidic environment protonates the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine. The concentration of the acid is a critical parameter that needs to be optimized for each COF system.
-
Temperature and Time: The reaction is carried out at 120 °C to provide sufficient energy for the reversible imine bond formation and to overcome the activation barrier for crystallization.[11] The reaction time of 72 hours allows the system to reach thermodynamic equilibrium, resulting in a highly ordered framework.
-
Inert Atmosphere: The reaction is performed under vacuum in a sealed tube to prevent the oxidation of the monomers and the product at high temperatures, and also to prevent the evaporation of the solvents, which would alter the reaction conditions.
Post-Synthetic Activation
The as-synthesized COF will have its pores filled with solvent molecules. To achieve a high surface area and make the pores accessible, a post-synthetic activation step is necessary. This typically involves washing the COF with a volatile solvent like acetone to exchange the high-boiling point synthesis solvents, followed by drying under high vacuum at an elevated temperature. This process removes the solvent molecules from the pores without causing the framework to collapse.
Chapter 4: Characterization of this compound-Based COFs
A comprehensive characterization of the synthesized material is essential to confirm the successful formation of the desired COF and to evaluate its properties.
Confirming the Framework Structure
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to assess the crystallinity and determine the structure of a COF. A highly crystalline COF will exhibit a PXRD pattern with sharp, well-defined peaks. The positions of these peaks can be compared to a simulated pattern based on a proposed crystal structure to confirm the formation of the desired framework.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the formation of the imine linkage. The disappearance of the N-H stretching bands of the amine and the C=O stretching band of the aldehyde, and the appearance of a new C=N stretching band (typically around 1620 cm⁻¹) are indicative of successful imine bond formation.
-
Solid-State NMR Spectroscopy: Solid-state ¹³C and ¹⁵N NMR spectroscopy can provide further evidence for the formation of the COF and can be used to probe the local environment of the atoms within the framework.
Assessing Porosity and Surface Area
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the specific surface area (BET surface area) and pore size distribution of the COF. A type I or type IV isotherm is typically observed for microporous and mesoporous COFs, respectively.
Morphology and Thermal Stability
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the synthesized COF.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the COF. The analysis is typically performed under an inert atmosphere, and the temperature at which significant weight loss occurs is taken as the decomposition temperature.
A Summary of Characterization Data
| Characterization Technique | Typical Result for a 2D Imine COF from this compound |
| PXRD | Sharp diffraction peaks indicating high crystallinity. |
| FTIR | Appearance of a C=N stretching band around 1620 cm⁻¹. |
| BET Surface Area | 500 - 2000 m²/g |
| Pore Size | 1.5 - 3.0 nm |
| TGA | Thermally stable up to 400-500 °C in an inert atmosphere. |
| SEM | Crystalline powders with uniform particle size. |
Chapter 5: Applications of this compound-Based COFs
The unique properties of COFs synthesized from this compound make them promising materials for a wide range of applications.
Catalysis
The high surface area and tunable functionality of these COFs make them excellent platforms for catalysis. They can be used as catalysts themselves, or as supports for metal nanoparticles. The nitrogen atoms in the imine linkages and the aromatic rings of the framework can act as active sites for various catalytic reactions. For example, palladium nanoparticles supported on an imine-linked COF have shown high activity and selectivity in C-C coupling reactions.[3]
| COF | Metal Nanoparticle | Catalytic Reaction | Performance | Reference |
| DATP-Tp COF | Pd | Suzuki Coupling | High yield and recyclability | [3] |
Gas Storage and Separation
The permanent porosity and high surface area of these COFs make them ideal candidates for gas storage and separation. The pore size and surface chemistry can be tuned to selectively adsorb certain gases. For instance, COFs with small pore sizes and nitrogen-rich frameworks have shown high uptake and selectivity for CO₂ over other gases like N₂ and CH₄.
| COF | Gas | Uptake Capacity | Selectivity | Reference |
| DATP-based 3D COF | CO₂ | High | High CO₂/N₂ selectivity | [8] |
Other Emerging Applications
The versatility of this compound-based COFs extends to several other exciting areas:
-
Sensing: Their porous structure and functionalizable nature make them suitable for the development of chemical sensors.
-
Drug Delivery: The biocompatibility and high loading capacity of some COFs are being explored for controlled drug release.
-
Electronics: The extended π-conjugation in some of these frameworks gives them interesting electronic properties that could be exploited in devices like solar cells and transistors.[12]
Chapter 6: Future Outlook and Challenges
The field of COFs, and specifically those derived from this compound, is still in its early stages of development, with immense potential for future advancements. Key challenges that need to be addressed include the development of more scalable and environmentally friendly synthetic methods, the improvement of the long-term stability of COFs under harsh conditions, and the translation of their promising laboratory-scale performance to real-world applications. Future research will likely focus on the design of novel COF topologies with even more complex functionalities, the development of COF-based membranes for efficient separations, and the exploration of their potential in biomedical applications. The continued exploration of this compound and other versatile building blocks will undoubtedly lead to the discovery of new and exciting materials with transformative applications.
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Potential applications of amino-terphenyls in organic electronics
An In-depth Technical Guide to the Application of Amino-Terphenyls in Organic Electronics
Foreword: The Strategic Value of the Amino-Terphenyl Scaffold
In the landscape of organic electronics, the pursuit of materials that offer a trifecta of high performance, robust stability, and synthetic accessibility is relentless. Among the vast library of π-conjugated systems, the terphenyl backbone has long been recognized for its rigid, well-defined structure, which is conducive to efficient charge transport.[1] However, the true potential of this scaffold is unlocked through strategic functionalization. The introduction of the amino (-NH₂) group, or its substituted derivatives, transforms the electronically passive terphenyl into a highly versatile component for a new generation of organic electronic devices.
This guide provides a comprehensive technical overview of amino-terphenyls, moving beyond a simple survey of applications. It is designed for researchers and material scientists, offering insights into the fundamental structure-property relationships that govern their performance. We will explore the causal links between molecular design, photophysical properties, and final device efficacy in key areas such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and emerging photovoltaic applications. The protocols and data presented herein are intended to serve as a self-validating framework for the synthesis, characterization, and integration of these promising materials.
Core Molecular Attributes: Why Amino Functionalization Matters
The utility of amino-terphenyls stems from the potent electronic influence of the nitrogen atom's lone pair of electrons on the terphenyl π-system. This interaction dictates the material's fundamental electronic and photophysical properties.
-
Tuning Energy Levels: The amino group is a strong electron-donating moiety. Its introduction raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the terphenyl system with minimal impact on the Lowest Unoccupied Molecular Orbital (LUMO). This targeted HOMO modification is critical for engineering the charge injection and transport characteristics of a material, enabling better energy-level alignment with adjacent layers in a device stack.[2][3]
-
Intramolecular Charge Transfer (ICT): Asymmetric substitution, particularly creating a "push-pull" system with an amino group (donor) and an electron-withdrawing group on the terphenyl backbone, can induce significant intramolecular charge-transfer character in the excited state.[4][5] This property is highly desirable for tuning emission colors in OLEDs and can lead to large Stokes shifts.[6][7]
-
Morphological Control and Solubility: The non-planar geometry of many amino-terphenyl derivatives, especially those with bulky substituents on the nitrogen atom (e.g., triphenylamines), can disrupt intermolecular packing.[8] While excessive disorder can hinder charge transport, controlled disruption prevents crystallization, leading to the formation of stable amorphous films—a crucial requirement for solution-processed, large-area devices.[9]
Application I: Organic Light-Emitting Diodes (OLEDs)
Amino-terphenyls are exceptionally versatile in OLEDs, capable of serving as hole transport materials (HTMs), emissive dopants, or host materials. Their performance is a direct consequence of their tunable electronic properties.[1][2][3]
Amino-Terphenyls as Hole Transport Materials (HTMs)
An efficient HTM must possess a high hole mobility and a HOMO level that facilitates the injection of holes from the anode and their transport to the emissive layer. The electron-donating amino group raises the HOMO of the terphenyl core to align favorably with common anodes like ITO/PEDOT:PSS.[8][10]
Causality in Action: Triphenylamine-based structures, which can be viewed as amino-terphenyl analogues with extended conjugation, are widely adopted as HTMs.[8][10] The propeller-like structure of triphenylamine provides good amorphous film-forming properties, while the nitrogen lone pairs create efficient pathways for hole hopping, leading to high charge mobility.[11]
Diagram: Fundamental OLED Architecture
The following diagram illustrates the typical multilayer structure of an OLED, highlighting the position where an amino-terphenyl-based Hole Transport Layer (HTL) would be integrated.
Caption: A typical OLED device stack showing the role of the amino-terphenyl HTL.
Amino-Terphenyls in Emissive Layers
By incorporating electron-withdrawing groups like cyano (-CN) onto the terphenyl backbone, amino-terphenyls can be designed as highly fluorescent emitters.[1] The resulting push-pull architecture creates a strong ICT state, which is key to achieving emission across the visible spectrum, particularly in the blue region.[12]
Key Performance Metrics for Amino-Terphenyl Emitters:
| Derivative Type | Emission Color | Photoluminescence Quantum Yield (PLQY) | Key Structural Feature | Reference |
| Cyano-substituted p-terphenyl | Blue | High | Push-pull system with -CN group | [1] |
| Indenopyrazine with terphenyl side group | Deep Blue | Not specified | Extended π-conjugation and non-planar structure | [12] |
| Amino-substituted perylenes | Tunable | Up to 0.83 (singlet oxygen) | Donor-substituted polycyclic aromatic hydrocarbon | [6] |
Application II: Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of flexible and printed electronics.[13][14] The performance of an OFET is primarily dictated by the charge carrier mobility of the organic semiconductor used in its channel. Amino-terphenyls, particularly those designed to promote intermolecular π-π stacking, can function as effective p-type semiconductors.
Diagram: OFET Device Architecture & Operation
This diagram shows a common bottom-gate, top-contact OFET configuration, which is widely used for characterizing new organic semiconductors.
Caption: Structure of a bottom-gate OFET using an amino-terphenyl semiconductor.
From Molecule to Mobility: The transition from a promising molecule to a high-performance OFET is governed by solid-state packing.
-
Design Principle: For OFET applications, planarity in the terphenyl backbone is often desired to facilitate strong intermolecular π-π interactions, which form the pathways for charge transport. Bulky groups on the amine can be used to tune solubility without completely disrupting this packing.
-
Experimental Causality: The choice of deposition method (e.g., vacuum evaporation vs. solution shearing) profoundly impacts the crystallinity and morphology of the amino-terphenyl thin film. Solution-based methods are cost-effective but require careful solvent selection and processing control to achieve ordered domains necessary for high mobility.[13][14] Thin-film transistors based on triphenylene analogues have demonstrated mobilities up to ~0.03 cm²/Vs.[15]
Emerging Applications: Organic Photovoltaics (OPVs)
The tunable HOMO levels of amino-terphenyls make them attractive as donor materials or as components in hole-transport layers for organic solar cells, including perovskite solar cells (PSCs).[10][16][17] In a bulk heterojunction (BHJ) solar cell, the donor material must have strong light absorption and its HOMO level must be appropriately offset from the acceptor's LUMO to ensure efficient exciton dissociation.[18][19]
Triphenylamine-containing polymers have been successfully used as HTLs in PSCs, demonstrating that the core electronic benefits of the amino-aryl structure translate effectively to photovoltaic applications.[8] Subtle modifications to the molecular structure can significantly impact film morphology and, consequently, the power conversion efficiency (PCE) of the final device.[8][17]
Experimental Protocols: A Self-Validating Guide
This section provides validated, step-by-step methodologies for the synthesis and characterization of a representative amino-terphenyl derivative and its fabrication into a test OFET device.
Synthesis Protocol: Suzuki Coupling for 4-Amino-p-terphenyl
This protocol describes a standard palladium-catalyzed Suzuki cross-coupling reaction, a robust method for forming the C-C bonds of the terphenyl backbone.[1]
Workflow: Synthesis of this compound
Caption: Workflow for the Suzuki cross-coupling synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL Schlenk flask, combine 4-bromoaniline (1.0 eq), 4-biphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent system.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon to remove all oxygen, which can deactivate the palladium catalyst.
-
Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add deionized water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue using silica gel column chromatography.
-
Validation: Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white to off-white solid.[20]
OFET Fabrication and Characterization Protocol
This protocol details the fabrication of a bottom-gate, top-contact OFET on a standard Si/SiO₂ substrate.
-
Substrate Preparation: Use a heavily n-doped silicon wafer (serving as the gate electrode) with a 300 nm thermally grown silicon dioxide layer (gate dielectric). Clean the substrate sequentially by sonicating in acetone, then isopropanol, for 15 minutes each. Dry under a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the semiconductor/dielectric interface, treat the SiO₂ surface with a self-assembled monolayer of a material like octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Dissolve the synthesized amino-terphenyl (e.g., 5 mg/mL in chlorobenzene). Deposit a thin film onto the treated substrate using spin-coating (e.g., 2000 rpm for 60 seconds). Anneal the film at a temperature below its melting point (e.g., 100 °C for 30 minutes) to improve molecular ordering.
-
Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold to define the source and drain electrodes. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.
-
Characterization (Validation): Place the device on a probe station in an inert atmosphere. Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Output Characteristics (I_D vs. V_DS): Sweep the drain-source voltage (V_DS) at various constant gate-source voltages (V_G).
-
Transfer Characteristics (I_D vs. V_G): Sweep V_G at a constant, high V_DS.
-
-
Data Extraction: Calculate the field-effect mobility (µ) from the saturation regime of the transfer curve using the standard MOSFET equation. Determine the on/off current ratio and the threshold voltage (V_th). A successful device will show clear p-type channel activity with distinct linear and saturation regions.[13][21]
Conclusion and Future Outlook
Amino-terphenyls represent a synthetically accessible and electronically tunable class of materials with demonstrated potential in organic electronics. Their core strength lies in the predictable influence of the amino group on the frontier molecular orbitals, allowing for rational design of materials for specific applications. While they have shown significant promise as hole transport materials in OLEDs and as active layers in OFETs, future research should focus on several key areas:
-
Improving Charge Mobility: Designing derivatives with enhanced planarity and stronger intermolecular coupling to push OFET mobility into the >1 cm²/Vs range.
-
Stable Blue Emitters: Developing next-generation amino-terphenyls with deep blue emission and high quantum yields, addressing a long-standing challenge in the OLED industry.
-
Photovoltaic Optimization: Synthesizing novel amino-terphenyl donor polymers and small molecules with broader absorption spectra to improve the power conversion efficiency of organic solar cells.
The continued exploration of this versatile molecular scaffold, guided by the fundamental principles outlined in this guide, is poised to yield significant advancements in the field of organic electronics.
References
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Natural p-terphenyl derivatives and their biological activity
An In-Depth Technical Guide to Natural p-Terphenyl Derivatives and Their Biological Activity
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of natural p-terphenyl derivatives for researchers, scientists, and drug development professionals. It delves into their structural diversity, natural origins, significant biological activities, and the experimental methodologies pivotal for their study.
Introduction: The Chemical Architecture and Provenance of p-Terphenyls
p-Terphenyls are a class of aromatic compounds characterized by a central benzene ring connected to two phenyl groups at the para positions.[1] This core structure can be extensively modified through oxidation, hydroxylation, methoxylation, and the addition of other functional groups, leading to a wide array of natural derivatives.[1] To date, over 230 naturally occurring p-terphenyls have been identified.[1][2]
These compounds are predominantly secondary metabolites produced by fungi, particularly basidiomycetes (mushrooms) and ascomycetes, as well as some actinomycetes and lichens.[1][3][4] Genera such as Aspergillus, Sarcodon, Thelephora, and Paxillus are prolific producers of these bioactive molecules.[1][5] While traditionally isolated from terrestrial organisms, marine-derived microorganisms are increasingly recognized as a rich source of novel p-terphenyls.[1] The biosynthesis of the p-terphenyl skeleton originates from the shikimate-chorismate pathway, involving the condensation of two molecules of phenylpyruvic acid or phenylalanine.[1]
The structural diversity of natural p-terphenyls allows for their classification into several categories, including those with modified central rings (e.g., p-quinones), benzofuranoid structures, nitrogenous derivatives, and glycosides.[1] This structural variety is directly linked to their broad spectrum of biological activities.
A Spectrum of Bio-Pharmacological Activities
Natural p-terphenyl derivatives have demonstrated a remarkable range of biological activities, making them a focal point for drug discovery and development.[6] Key activities include cytotoxic, antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and enzyme inhibitory effects.[1][6]
Cytotoxic and Anticancer Properties
A significant number of p-terphenyls exhibit potent cytotoxicity against various cancer cell lines.[1][7] Their mechanisms of action are diverse and often depend on the specific chemical structure of the derivative.
For instance, 4''-deoxyterprenin, isolated from Aspergillus candidus, demonstrates selective inhibition of pyrimidine biosynthesis, which accounts for its powerful cytotoxic effects.[1] Other derivatives, such as those from the mushroom Thelephora aurantiotincta, suppress the proliferation of human hepatocellular carcinoma cells through iron chelation.[1] Some synthetic p-terphenyl derivatives have been shown to induce cell-cycle arrest at the G2/M phase and apoptosis by acting as topoisomerase I and IIα catalytic suppressors.[8]
Table 1: Cytotoxic Activity of Selected Natural p-Terphenyl Derivatives
| Compound | Source Organism | Cancer Cell Line(s) | Reported IC₅₀/Activity | Reference |
| 4''-Deoxyterprenin | Aspergillus candidus | Various | Potent cytotoxicity | [1] |
| Terphenyllin | Aspergillus species | Gastric, Pancreatic | Antitumor and anti-metastatic effects in xenograft models | [5] |
| Gliocladinins A & B | Gliocladium sp. | HeLa, HCT116 | Inhibitory effects on growth | [9][10] |
| Sarcodonin | Sarcodon leucopus | Not specified | Nitrogenous p-terphenyl with cytotoxic potential | [1] |
Antioxidant and Neuroprotective Effects
Many p-terphenyls possess significant antioxidant properties, which are often linked to their neuroprotective capabilities.[3][11] These compounds can act as free radical scavengers and inhibitors of lipid peroxidation.[12][13]
Leucomentins, isolated from the mushroom Paxillus panuoides, exhibit potent neuroprotective activity against glutamate-induced injury in neuronal cell cultures.[1][12] Their mechanism is not based on direct reactive oxygen species (ROS) scavenging but rather on their ability to chelate iron, thereby inhibiting iron-mediated oxidative damage and DNA strand breakage.[12] Other p-terphenyls from Paxillus curtisii have shown significant protective effects against oxidative damage to DNA.[14] This antioxidant activity is also believed to contribute to the cytoprotective effects of some p-terphenyls against neurotoxins like rotenone and paraquat.[15][16]
The neuroprotective action of leucomentins highlights a key mechanism for antioxidant activity that extends beyond simple radical scavenging. By chelating excess iron, these compounds can prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.
Caption: Iron chelation by leucomentins as a neuroprotective mechanism.
Anti-inflammatory Activity
Certain p-terphenyl derivatives exhibit potent anti-inflammatory properties.[5] Vialinin A, isolated from Thelephora vialis, is a notable example that functions as a protease inhibitor, targeting ubiquitin-specific peptidases (USPs) such as USP4 and USP5, as well as the sentrin-specific protease SENP1.[5][17] These enzymes are crucial in inflammatory signaling pathways, and their inhibition by vialinin A leads to a powerful suppression of tumor necrosis factor-alpha (TNF-α) production.[5] Some synthetic terphenyls have also been developed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating oral anti-inflammatory activity.[18]
The targeted inhibition of deubiquitinating enzymes like USP4 by Vialinin A represents a sophisticated anti-inflammatory strategy, moving beyond non-specific COX inhibition.
Caption: A typical workflow for the isolation and purification of p-terphenyls.
Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a standard, rapid, and simple method to screen for the radical scavenging activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is quantifiable by spectrophotometry. [3] Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly made and kept in the dark due to its light sensitivity.
-
Preparation of Test Samples: Dissolve the purified p-terphenyl derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Create a series of dilutions from the stock solution to test a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test samples (or a standard antioxidant like ascorbic acid) to the wells.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The darkness prevents the photodegradation of DPPH.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Structure-Activity Relationships (SAR)
Preliminary SAR studies have begun to elucidate the chemical features crucial for the biological activity of p-terphenyls.
-
Antioxidant Activity: The presence and position of hydroxyl groups are critical. For instance, 4-, 2'-, and 4''-hydroxyls are considered active sites for antioxidant capacity. Etherification or removal of these hydroxyls significantly reduces activity. [4]* Cytotoxicity: An O-dihydroxy substitution on the central benzene ring has been identified as a necessary feature for cytotoxicity in some derivatives. [1]* α-Glucosidase Inhibition: The presence of a free hydroxyl group appears to be important. Substitution of this hydrogen with a larger group, such as an isopentene group, can lead to a complete loss of inhibitory activity. [19]
Conclusion and Future Directions
Natural p-terphenyl derivatives represent a structurally diverse and biologically significant class of compounds. Their wide range of activities, including potent cytotoxic, neuroprotective, and anti-inflammatory effects, underscores their potential as lead compounds in drug discovery. Future research should focus on the continued exploration of novel p-terphenyls from untapped natural sources, comprehensive elucidation of their mechanisms of action, and the use of SAR insights to guide the semi-synthesis of derivatives with enhanced potency and selectivity.
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- Figure 1: Chemical structure of 1,4-substituted p-terphenyl compounds analysed in this study. (n.d.).
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Introduction: Beyond the Canonical Twenty and the Limits of Fluorescent Proteins
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A Theoretical and Computational Guide to the Adsorption of Deoxyadenosine Triphosphate on Metal Substrates
Abstract
The interaction between nucleotides and metal surfaces is a cornerstone of modern bionanotechnology, underpinning advancements in fields ranging from genetic sequencing to the development of novel biosensors and biocompatible materials. Deoxyadenosine triphosphate (DAT), a fundamental building block of DNA, presents a complex and multifaceted system for studying these interactions due to its distinct chemical moieties: the aromatic adenine nucleobase, the deoxyribose sugar, and the highly charged triphosphate group. Understanding the adsorption energy and preferred binding configurations of DAT on metal substrates is critical for controlling and optimizing device performance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical methodologies used to investigate DAT adsorption on metallic surfaces. We delve into the principles of Density Functional Theory (DFT), the rationale behind key computational choices, and a synthesis of pivotal findings from the scientific literature. By bridging fundamental theory with practical application, this guide aims to equip readers with the knowledge to critically evaluate and conduct high-fidelity computational studies in this domain.
The Molecule, The Surface, and The Interaction: A Primer
The study of DAT adsorption on a metal substrate is a classic problem of a complex molecule interacting with a periodic surface. A robust understanding requires appreciating the unique characteristics of each component.
Deoxyadenosine Triphosphate (DAT): A Multi-faceted Adsorbate
The DAT molecule offers several potential sites for interaction with a surface, as depicted below.
-
The Adenine Base: The planar, aromatic purine base can interact via π-π stacking forces, leading to a flat-lying (physisorbed) configuration. Additionally, the nitrogen atoms (specifically the N3 and N7 sites) can form coordinative bonds with metal atoms, resulting in a more upright (chemisorbed) state.[1]
-
The Deoxyribose Sugar: The hydroxyl and ether groups of the sugar ring provide further opportunities for hydrogen bonding or weak covalent interactions.
-
The Triphosphate Group: This polyanionic chain is arguably the most reactive moiety. The terminal oxygen atoms are strong Lewis bases, capable of forming strong dative bonds with the metal surface. This group's high negative charge will dominate the electrostatic interactions and likely serves as the primary anchor for the molecule on the substrate.[2]
Metal Substrates: The Platforms for Interaction
Noble metals such as gold (Au), silver (Ag), and copper (Cu) are frequently employed in bionanotechnology.[3]
-
Gold (Au): Valued for its chemical inertness, biocompatibility, and unique plasmonic properties, gold is the most common substrate for DNA biosensors.[1][4] The Au(111) surface is the most stable and is often used as a model in theoretical studies.
-
Silver (Ag): Similar to gold, silver exhibits excellent plasmonic properties but is more reactive.
-
Copper (Cu): Copper is more reactive and demonstrates a stronger interaction with nucleobases compared to gold or silver.[3]
Theoretical studies model these surfaces as crystalline slabs, typically exposing a specific crystallographic plane like (111) or (110), to simulate the atomic arrangement an adsorbate would encounter.
The Theoretical Framework: Predicting Adsorption with Quantum Mechanics
Predicting the subtle interplay of forces governing molecular adsorption requires the precision of quantum mechanics. Density Functional Theory (DFT) has emerged as the most powerful and widely used tool for this purpose, offering a favorable balance between computational accuracy and feasibility.[5]
The Core Engine: Density Functional Theory (DFT)
DFT is a computational method used to investigate the electronic structure of many-body systems. Instead of solving the complex wave function for every electron, DFT simplifies the problem by focusing on the spatially dependent electron density. This approach allows for the accurate calculation of the total energy of a system, which is the foundation for determining adsorption energies.
The adsorption energy (E_ads) is the central quantity of interest and is calculated as the difference between the total energy of the combined system and the sum of the energies of its isolated components:
E_ads = E_(DAT+Substrate) - (E_DAT + E_Substrate)
A negative E_ads indicates a stable adsorption process where energy is released.
The Causality Behind Computational Choices
A DFT calculation is not a "black box." The choices made by the researcher dictate the quality and reliability of the results.
-
The Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For molecule-metal interactions, standard functionals are often insufficient. The inclusion of van der Waals (vdW) forces is critical, as these long-range dispersion forces play a major role in the physisorption of aromatic rings like adenine.[1] Functionals like optB86b-vdW or methods that add a dispersion correction (e.g., PBE-D3) are essential for achieving quantitative accuracy.[1][5]
-
The Basis Set & Pseudopotentials: The basis set is a set of mathematical functions used to build the molecular orbitals. For metal atoms like gold, Effective Core Potentials (ECPs) are used to simplify the calculation by treating the core electrons implicitly, significantly reducing computational cost while maintaining accuracy for valence electron interactions.[6]
-
The Substrate Model: The metal is modeled as a periodic slab of finite thickness. The slab must be thick enough (typically 4-6 atomic layers) to accurately represent the bulk electronic properties of the metal. A sufficiently large vacuum layer (e.g., >15 Å) is added to prevent spurious interactions between the top of the slab and the bottom of its periodic image in the simulation cell.
A Typical Computational Workflow
The process of calculating adsorption energy follows a logical, multi-step sequence designed to ensure the reliability of the final result. This workflow is a self-validating system where each step builds upon a converged and physically meaningful preceding step.
Caption: Workflow for DFT calculation of DAT adsorption energy.
Key Findings from Theoretical Studies
While comprehensive studies on the full DAT molecule are computationally demanding and thus sparse, a wealth of information can be synthesized from theoretical investigations of its constituent parts, primarily the adenine nucleobase.
Adsorption Geometries and Energies of Adenine
Studies on adenine adsorption reveal a competition between two main configurations:
-
Parallel (Physisorbed): The molecule lies flat on the surface, maximizing vdW interactions between the π-system of the purine ring and the metal d-band electrons. This is often the preferred configuration in a vacuum.[1]
-
Upright (Chemisorbed): The molecule stands upright or tilted, forming one or more coordinative bonds through its nitrogen atoms (and sometimes the amino group) to the metal surface.[1][3] This configuration is often observed for deposition from an aqueous solution.[1]
The strength of the interaction is highly dependent on the metal substrate, with reactivity generally following the trend Cu > Ag > Au .[3]
| Adsorbate/Substrate | DFT Functional | Calculated Adsorption Energy (eV) | Adsorption Geometry | Reference |
| Adenine / Au(111) | optB86b-vdW | -1.1 | Parallel | [1] |
| Adenine / Au(111) | optB86b-vdW | -1.0 | Upright (via N3) | [1] |
| Adenine / Cu(110) | PBE | -2.04 | Tilted (via N3, N9) | [3] |
| Adenine / Ag(110) | PBE | -1.48 | Tilted (via N3, N9) | [3] |
| Adenine / Au(110) | PBE | -1.53 | Tilted (via N3, N9) | [3] |
Table 1: Summary of selected DFT-calculated adsorption energies for adenine on various metal surfaces. Note: Direct comparison between different studies should be done with caution due to variations in functionals and models.
The Dominant Role of the Triphosphate Anchor
While adenine provides insight into nucleobase-specific interactions, the triphosphate group is expected to be the dominant factor in the adsorption of the full DAT molecule. Studies on the adsorption of phosphate groups onto mineral surfaces show that they form strong, direct bonds via the phosphate oxygen atoms.[2] For DAT on a metal surface, it is highly probable that the triphosphate chain acts as the primary anchor, with the adenine and ribose moieties adopting a conformation influenced by this initial strong binding.
Caption: Conceptual diagram of DAT's potential binding modes.
Charge Transfer and Electronic Perturbation
Upon adsorption, a transfer of electronic charge between the molecule and the substrate invariably occurs.[6] Bader charge analysis is a common method to quantify this transfer.[7] Typically, electron-donating groups on the molecule will transfer charge to the metal, while the electronegative phosphate oxygens may draw charge from the surface atoms. This charge redistribution is a hallmark of chemisorption and leads to a change in the work function of the metal surface, a property that can be experimentally measured and is the basis for many semiconductor-based sensors.
In Silico Protocol: A Step-by-Step Guide to Calculating Adsorption Energy
This section provides a generalized, step-by-step protocol for performing a DFT calculation of adenine adsorption on a Au(111) surface using a plane-wave DFT code.
Objective: To calculate the adsorption energy of a single adenine molecule on a Au(111) surface.
Methodology: Plane-Wave Density Functional Theory with vdW corrections.
-
Step 1: Construct the Au(111) Surface Slab
-
Action: Cleave the bulk face-centered cubic (fcc) gold crystal along the (111) plane. Create a supercell (e.g., 4x4) with a slab thickness of 4 atomic layers.
-
Causality: A 4-layer slab is generally sufficient to reproduce the electronic properties of the bulk metal at the surface. The 4x4 supercell ensures that the adsorbed molecule does not interact with its periodic images in the plane of the surface.
-
-
Step 2: Optimize the Isolated Components
-
Action A (Substrate): Perform a geometry optimization of the Au(111) slab. Constrain the bottom two layers to their bulk positions and allow the top two layers to relax. Calculate and record the final total energy (E_Substrate).
-
Causality: Surface atoms experience different forces than bulk atoms, leading to surface relaxation. Allowing the top layers to relax provides a more realistic and lower-energy surface model.
-
Action B (Adsorbate): Place a single adenine molecule in a large simulation box (e.g., 20x20x20 Å). Perform a full geometry optimization. Calculate and record the final total energy (E_DAT).
-
Causality: This provides the ground-state energy of the isolated molecule in the gas phase, which is the correct reference state for calculating adsorption energy.
-
-
Step 3: Set Up and Optimize the Adsorption System
-
Action: Place the optimized adenine molecule on the relaxed Au(111) slab. To find the most stable configuration, test several starting positions (e.g., parallel to the surface, upright with N7 pointing down) and sites (on-top, bridge, hollow).
-
Causality: The final adsorbed geometry can be sensitive to the initial configuration. Testing multiple starting points helps to avoid getting trapped in a local energy minimum and increases the probability of finding the true global minimum.
-
Action: Perform a geometry optimization of the combined system. The bottom two layers of the gold slab should remain fixed. Calculate and record the final total energy of the most stable configuration (E_(DAT+Substrate)).
-
-
Step 4: Calculate Adsorption Energy and Analyze
-
Action: Use the formula: E_ads = E_(DAT+Substrate) - (E_DAT + E_Substrate) .
-
Action: Perform a post-processing analysis on the final, lowest-energy structure. Calculate the charge transfer using Bader analysis and visualize the charge density difference to see where electrons have accumulated and depleted. Analyze the projected density of states (PDOS) to identify orbital hybridization between the molecule and the surface, which is indicative of covalent bond formation.
-
Causality: This final analysis provides crucial insights into the nature of the bond (physisorption vs. chemisorption, degree of covalent character) beyond the simple energetic value.
-
Conclusions and Future Outlook
Theoretical studies, predominantly using DFT, have provided invaluable, atom-level insights into the adsorption of DNA's constituent nucleobases on metal surfaces. The consensus is that interactions are a delicate balance of van der Waals forces, electrostatic contributions, and coordinative covalent bonding, with the specific substrate and local environment dictating the final outcome.
While adenine serves as a useful proxy, the future of this field lies in tackling the complexity of the entire DAT molecule. The computational challenges are significant but not insurmountable. Future research should focus on:
-
Full DAT Simulations: Developing computationally efficient strategies to model the adsorption of the entire DAT molecule, which will provide a more accurate picture of the interplay between the nucleobase and the dominant triphosphate anchor.
-
Inclusion of Solvent: Most biological processes occur in water. Incorporating an explicit or implicit solvent model is the next critical step toward achieving results that are truly comparable to experimental conditions.
-
Dynamic Simulations: Employing ab initio molecular dynamics (AIMD) to study the dynamic processes of adsorption and diffusion on the surface at finite temperatures, moving beyond the static, 0 K picture provided by standard DFT optimizations.
By pushing these frontiers, computational science will continue to be an indispensable partner in the rational design of next-generation bionanotechnological devices.
References
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Bar-Ziv, R., et al. (2018). An experimental and theoretical study of adenine adsorption on Au(111). Physical Chemistry Chemical Physics. Available at: [Link]
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Burda, J. V., & Šebesta, F. (2016). Metal Interactions with Nucleobases, Base Pairs, and Oligomer Sequences; Computational Approach. Semantic Scholar. Available at: [Link]
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Burda, J. V., et al. (1997). Interaction of DNA base pairs with various metal cations. Journal of Physical Chemistry B. Available at: [Link]
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D'Agostino, S., et al. (2020). Computational Insights into the Adsorption of Ligands on Gold Nanosurfaces. The Journal of Physical Chemistry A. Available at: [Link]
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Rojas-Cervantes, M. L., et al. (2014). On the interaction between gold and silver metal atoms and DNA/RNA nucleobases -- a comprehensive computational study of ground state properties. arXiv. Available at: [Link]
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Rauls, E., et al. (2005). DFT calculations of adenine adsorption on coin metal (110) surfaces. ResearchGate. Available at: [Link]
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Rojas-Cervantes, M. L., et al. (2014). On the interaction between gold and silver metal atoms and DNA/RNA nucleobases - A comprehensive computational study of ground state properties. ResearchGate. Available at: [Link]
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Al-Zahrani, A. A., et al. (2023). Adsorption of DNA nucleobases on single-layer Ti3C2 MXene and graphene: vdW-corrected DFT and NEGF studies. PubMed Central. Available at: [Link]
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Muntean, M. S., et al. (2022). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. MDPI. Available at: [Link]
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Mohammadi-Manesh, E., & Mir-Mahdevar, M. (2020). Adsorption behavior of guanine, adenine, thymine, and cytosine nucleobases of DNA on zinc oxide-graphene nanosensor: A DFT study. Scribd. Available at: [Link]
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Padmanabhan, J., & Tiwari, A. (2008). DFT Investigation of the Interaction of Gold Nanoclusters with Nucleic Acid Base Guanine and the Watson−Crick Guanine-Cytosine Base Pair. The Journal of Physical Chemistry C. Available at: [Link]
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Manesh, E. M., & Mir-Mahdevar, M. (2020). Adsorption behavior of guanine, adenine, thymine, and cytosine nucleobases of DNA on zinc oxide-graphene nanosensor: A DFT study. ResearchGate. Available at: [Link]
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Feyer, V., et al. (2011). Guanine adsorption on the Cu(110) surface. Surface Science. Available at: [Link]
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Al-Otaibi, A. A., et al. (2024). Exploring the Electronic Interactions of Adenine, Cytosine, and Guanine with Graphene: A DFT Study. PubMed Central. Available at: [Link]
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Christensen, J. S., et al. (2022). Adsorption energies on transition metal surfaces: towards an accurate and balanced description. PubMed Central. Available at: [Link]
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Ullah, Z., et al. (2022). Theoretical study of DNA base adenine adsorption on cadmium doped graphene for biosensor applications. ResearchGate. Available at: [Link]
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Kubicki, J. D., et al. (2023). Distinguishing different surface interactions for nucleotides adsorbed onto hematite and goethite particle surfaces through ATR-FTIR spectroscopy and DFT calculations. National Institutes of Health. Available at: [Link]
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Liu, J., et al. (2011). Adsorption of DNA onto gold nanoparticles and graphene oxide: surface science and applications. National Institutes of Health. Available at: [Link]
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Methodological & Application
Protocol for Suzuki cross-coupling synthesis of unsymmetrical p-terphenyls
Protocol for Suzuki Cross-Coupling Synthesis of Unsymmetrical p-Terphenyls
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Unsymmetrical p-Terphenyls and the Suzuki Coupling Advantage
Unsymmetrical p-terphenyls, core structures in numerous functional materials and biologically active compounds, present a compelling synthetic challenge.[1][2] These rigid, aromatic scaffolds are pivotal in the development of organic light-emitting diodes (OLEDs), liquid crystals, and pharmaceutical agents.[3][4][5] Traditional synthetic routes often suffer from harsh reaction conditions, limited functional group tolerance, and the need for multi-step procedures to achieve the desired asymmetry.[6]
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of such complex biaryl systems.[7] Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, broad functional group compatibility, and the use of readily available and less toxic organoboron reagents.[8][9] This protocol details a robust and reproducible method for the synthesis of unsymmetrical p-terphenyls via a sequential, one-pot Suzuki cross-coupling strategy, offering a streamlined approach for researchers in materials science and drug discovery.[10][11]
The Catalytic Heart: Understanding the Suzuki-Miyaura Coupling Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in its elegant catalytic cycle, which involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[12][13] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][14]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Step-by-step experimental workflow for the sequential Suzuki coupling.
Materials and Reagents
-
Dihaloarene: e.g., 1,4-dibromo-2-nitrobenzene [10]or methyl 2,5-dibromobenzoate [15](1.0 equiv)
-
First Arylboronic Acid: (1.1 equiv)
-
Second Arylboronic Acid: (1.2 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dppf)Cl₂ [16](0.5-5 mol%)
-
Ligand (if not using a pre-formed catalyst): e.g., SPhos, XPhos, P(t-Bu)₃ (as required)
-
Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv per step)
-
Solvent: e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF [17]* Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Chromatography
-
Solvents for Chromatography: e.g., Hexanes, Ethyl Acetate
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihaloarene (1.0 equiv), the first arylboronic acid (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv). [16]2. Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. [16]4. Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the stirred mixture. Purge with the inert gas for an additional 5 minutes.
-
First Coupling Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight. [9]Monitor the reaction progress by TLC or GC-MS until the starting dihaloarene is consumed and the mono-coupled product is maximized.
-
Second Coupling Reaction: Cool the reaction mixture to room temperature. Add the second arylboronic acid (1.2 equiv) and additional base (1.0-2.0 equiv). [11]7. Heating and Monitoring: Re-heat the mixture to the reaction temperature and stir until the mono-coupled intermediate is fully consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). [18]9. Washing: Wash the combined organic layers with water and then with brine. [18]10. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical p-terphenyl. [18]
Table of Recommended Reaction Components
| Component | Examples | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require in-situ reduction. [12] |
| Ligands | PPh₃, PCy₃, SPhos, XPhos, Buchwald Ligands | Electron-rich and bulky ligands often improve catalytic activity, especially for challenging substrates like aryl chlorides. [13][19] |
| Boron Reagent | Arylboronic acids, Arylboronic esters (pinacol, MIDA) | Boronic esters offer enhanced stability and can mitigate side reactions like protodeboronation. [20] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Base strength and solubility are critical. Cs₂CO₃ is often effective for difficult couplings. KF can be used for base-sensitive substrates. [21][17] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, often with H₂O | A mixture of an organic solvent and water is common. The choice can affect solubility and reaction rate. [17] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst or oxidized ligand.- Poor quality of reagents (boronic acid degradation).- Insufficiently degassed system (oxygen deactivates the catalyst).<[20]br>- Incorrect base or solvent. | - Use fresh, high-purity catalyst and ligands. Store them under an inert atmosphere.<[20]br>- Use fresh boronic acid or a more stable boronic ester.<[20]br>- Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.- Screen different bases and solvent systems. [17] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without complete reduction. | - Improve degassing procedures.<[20]br>- Ensure complete reduction of the Pd(II) precatalyst or start with a Pd(0) source. |
| Protodeboronation | - The boronic acid group is replaced by a hydrogen atom.- More common with electron-deficient arylboronic acids. [20] | - Use a more stable boronic ester (e.g., pinacol or MIDA).- Use anhydrous conditions with a suitable base.<[20]br>- Minimize reaction time and temperature. |
| Incomplete Reaction | - Insufficient catalyst loading.- Steric hindrance in one of the coupling partners.- Low reactivity of the aryl halide (e.g., chloride). | - Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Switch to a more active catalyst system with bulkier, more electron-rich ligands (e.g., Buchwald ligands).<[19]br>- Increase the reaction temperature. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
Taylor & Francis Online. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Taylor & Francis Online. (n.d.). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
LookChem. (2019). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. [Link]
-
National Institutes of Health. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ResearchGate. (2025). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. [Link]
-
ResearchGate. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d). [Link]
-
San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2025). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. [Link]
-
ResearchGate. (2025). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. [Link]
-
PubMed. (2024). Twisted Poly(p-terphenyl- co- m-terphenyl)-Based Anion Exchange Membrane for Water Electrolysis. [Link]
-
ResearchGate. (n.d.). Twisted Poly(p-terphenyl-co-m-terphenyl)-Based Anion Exchange Membrane for Water Electrolysis. [Link]
-
PubMed. (n.d.). Structural and biological diversity of natural p-terphenyls. [Link]
-
ResearchGate. (n.d.). Symmetry breakdown of 4,4″-diamino-p-terphenyl on a Cu(111) surface by lattice mismatch. [Link]
-
PubMed Central. (n.d.). Structural diversity and biological activity of natural p-terphenyls. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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- 1. Structural and biological diversity of natural p-terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twisted Poly(p-terphenyl- co- m-terphenyl)-Based Anion Exchange Membrane for Water Electrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. tandfonline.com [tandfonline.com]
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- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate-Science-Chemical Encyclopedia-lookchem [lookchem.com]
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Application Notes & Protocols: Leveraging 4-Amino-p-terphenyl in the Fabrication of Advanced Polymer Light-Emitting Diodes
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4-Amino-p-terphenyl as a foundational building block for functional polymers in the fabrication of polymer light-emitting diodes (PLEDs). We delve into the rationale behind its selection, focusing on its inherent structural and electronic properties that make it an excellent candidate for both hole-transporting and blue-emitting materials. Detailed, field-proven protocols are provided for the synthesis of a representative functional polymer, the subsequent fabrication of a multi-layer PLED device via solution processing, and the essential characterization of its electroluminescent performance. The causality behind critical experimental steps is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.
Introduction: The Strategic Role of this compound in PLEDs
The performance of polymer light-emitting diodes is fundamentally dictated by the chemical and electronic properties of the organic materials used in their construction. The ideal material should offer high charge carrier mobility, excellent thermal stability, high photoluminescence quantum yield (PLQY), and solution processability for cost-effective manufacturing.[1] this compound emerges as a molecule of significant interest due to its unique hybrid structure.
-
The p-Terphenyl Core: The rigid, conjugated p-terphenyl backbone is an intrinsically blue-emitting chromophore.[2] Its high triplet energy also makes it a suitable host for phosphorescent emitters. This rigid structure contributes to high thermal stability and a defined molecular geometry.
-
The Amino (NH₂) Terminus: The terminal amino group serves two critical functions. Firstly, it provides a reactive site for polymerization, enabling the incorporation of the p-terphenyl unit into a larger polymer backbone. Secondly, the nitrogen lone pair can participate in conjugation, transforming the moiety into a triarylamine-like structure, which is a well-established motif for efficient hole transport.[3]
Consequently, this compound is not merely a single-function molecule but a versatile precursor for synthesizing polymers that can serve as the hole-transporting layer (HTL), the emissive layer (EML), or even a multifunctional layer combining both properties in a simplified PLED architecture.
Foundational Principles & Device Architecture
A typical PLED operates by the recombination of injected electrons and holes within an emissive polymer layer, leading to the generation of light. To achieve high efficiency, a multi-layer architecture is often employed to balance charge injection and confine recombination within the desired layer.
-
Hole Transport Layer (HTL): Facilitates the injection of holes from the anode (typically ITO coated with PEDOT:PSS) and transports them to the EML interface. A good HTL has a high Highest Occupied Molecular Orbital (HOMO) energy level, matching that of the anode, and good hole mobility. Polymers derived from this compound are excellent candidates for this layer.[3]
-
Emissive Layer (EML): The layer where electron-hole recombination occurs to produce light. For blue emission, polymers incorporating the p-terphenyl unit are highly suitable.[2][4] Efficient blue emitters are particularly crucial for full-color displays and lighting applications but often face challenges with stability and color purity.[5][6]
Protocol 1: Synthesis of a Hole-Transporting Poly(arylamine-terphenyl)
This protocol describes a generalized Suzuki cross-coupling polymerization to create a soluble, high-molecular-weight polymer suitable for an HTL. The methodology involves coupling a dibromo-functionalized monomer with a diboronic ester derivative of this compound.
Rationale: The Suzuki coupling is chosen for its high tolerance to various functional groups and its effectiveness in forming C-C bonds to create a fully conjugated polymer backbone. This conjugation is essential for efficient charge transport. The inclusion of solubilizing alkyl chains (represented as 'R') is critical for solution processability, preventing the polymer from precipitating during spin-coating.
Materials & Reagents:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
A dibromo-co-monomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Anhydrous solvents (e.g., Toluene, Dimethylformamide)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Borylation of this compound (Monomer A):
-
Causality: This initial step is not a polymerization but the creation of a boronic ester monomer from the commercially available starting material. This step is a prerequisite for the subsequent Suzuki polymerization. (This is a conceptual step; for this guide, we assume a suitable di-functional monomer derived from this compound is available or synthesized).
-
-
Polymerization Reaction Setup:
-
In a Schlenk flask, combine the this compound-derived diboronic ester monomer (Monomer A, 1.0 eq), the dibromo-co-monomer (1.0 eq), and the palladium catalyst Pd(dppf)Cl₂ (0.02 eq).
-
Causality: An exact 1:1 stoichiometry of the two monomers is crucial for achieving a high polymer molecular weight. The palladium catalyst is the active species that facilitates the cross-coupling reaction.
-
Seal the flask, and cycle between vacuum and inert gas backfill three times to remove all oxygen. Oxygen can oxidatively degrade the catalyst and monomers, terminating the polymerization.
-
-
Solvent and Base Addition:
-
Add anhydrous toluene and an aqueous solution of potassium carbonate (2M) to the flask via syringe under a positive pressure of inert gas.
-
Causality: Toluene is the organic solvent for the monomers and the resulting polymer. The aqueous base is required to activate the boronic ester for the transmetalation step in the catalytic cycle.
-
-
Reaction and Polymer Growth:
-
Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
The reaction is typically complete within 24-48 hours.
-
-
Purification of the Polymer:
-
Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the toluene solution into a large volume of methanol (a non-solvent).
-
Causality: Precipitation removes unreacted monomers, oligomers, and catalyst residues, which are soluble in methanol. These impurities can act as charge traps in the final device.
-
Filter the precipitated polymer and re-dissolve it in a minimal amount of chloroform. Repeat the precipitation into methanol two more times.
-
Dry the final polymer product under vacuum at 60 °C for 24 hours.
-
Protocol 2: PLED Fabrication via Spin-Coating
This protocol details the layer-by-layer fabrication of a PLED using the polymer synthesized in Protocol 1 as the HTL and a suitable blue-emitting polymer as the EML.
Rationale: Spin-coating is a widely used laboratory technique for depositing thin, uniform films from solution.[7][8] The thickness and quality of each layer are critical for device performance and are controlled by solution concentration and spin parameters (speed and time).[9] A clean, inert environment (glovebox) is necessary to prevent contamination and degradation of the organic layers by oxygen and moisture.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-by-Step Guide to Vapor Deposition Polymerization of Diamino-p-terphenyl for High-Performance Polyimide Thin Films
Introduction: The Rationale for Vapor-Deposited Aromatic Polyimides
High-performance aromatic polyimides are a cornerstone of advanced materials science, prized for their exceptional thermal stability, robust mechanical properties, and chemical inertness.[1] These characteristics make them indispensable in demanding sectors such as aerospace, microelectronics, and advanced medical devices. The incorporation of rigid, conjugated monomers like 4,4''-diamino-p-terphenyl (DAPT) into the polymer backbone can further enhance these properties, leading to materials with superior dimensional stability and high glass transition temperatures.[2]
Traditionally, polyimides are synthesized via a two-step solution-based method, which involves the formation of a poly(amic acid) (PAA) precursor followed by thermal or chemical imidization.[3][4] However, this approach can be limited by solvent retention, difficulties in achieving uniform, ultrathin films, and the insolubility of many rigid polyimides. Vapor Deposition Polymerization (VDP) emerges as a superior alternative, offering a solvent-free pathway to fabricate high-purity, conformal thin films on a variety of substrates.[5][6]
This guide provides a comprehensive, step-by-step protocol for the synthesis of polyimide thin films from 4,4''-diamino-p-terphenyl and a co-monomer, pyromellitic dianhydride (PMDA), using a VDP process. We will delve into the causality behind each experimental step, from substrate preparation to film characterization, providing researchers, scientists, and drug development professionals with a robust framework for producing high-quality polyimide films.
Part 1: Foundational Principles & Experimental Design
The Two-Step VDP Mechanism
The VDP of DAPT and PMDA follows a well-established two-step reaction mechanism, analogous to the synthesis of other aromatic polyimides.[4]
-
Co-deposition and Poly(amic acid) Formation: In the first step, the two monomers, DAPT (the electron donor) and PMDA (the electron acceptor), are independently heated under high vacuum.[7] The vaporized monomers are directed towards a temperature-controlled substrate where they co-deposit. On the substrate surface, a polyaddition reaction occurs. The nucleophilic amine groups of DAPT attack the electrophilic carbonyl carbons of the PMDA anhydride groups, leading to the opening of the anhydride ring and the formation of a poly(amic acid) (PAA) precursor film.[3]
-
Thermal Imidization: The second step is a solid-state thermal conversion of the PAA film into the final polyimide.[2][8] Upon heating, the amic acid groups undergo an intramolecular cyclodehydration reaction. This process eliminates water and forms the stable, five-membered imide ring, resulting in a fully cured polyimide film with its characteristic high-performance properties.[8][9]
The overall reaction is depicted below:
Diagram 1: VDP Reaction Mechanism
Caption: Two-step VDP process for polyimide synthesis.
Monomer Selection and Properties
The choice of monomers is critical to achieving the desired film properties.
-
4,4''-Diamino-p-terphenyl (DAPT): This diamine provides a rigid, linear, and conjugated backbone structure, which contributes to high thermal stability and mechanical strength.
-
Pyromellitic Dianhydride (PMDA): As one of the most reactive dianhydrides, PMDA readily reacts with diamines and its rigid structure complements that of DAPT.[10]
A summary of the key physical properties of these monomers is essential for determining the VDP process parameters.
| Monomer | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4,4''-Diamino-p-terphenyl (DAPT) | C₁₈H₁₆N₂ | 260.34 | 242 - 254[11] | 484.2 (Predicted)[12] | 3365-85-3[13] |
| Pyromellitic Dianhydride (PMDA) | C₁₀H₂O₆ | 218.12 | 283 - 286 | 397 - 400[14] | 89-32-7[15] |
Part 2: Detailed Experimental Protocol
This protocol outlines the VDP of a DAPT-PMDA polyimide film on a silicon wafer substrate.
Materials and Equipment
-
Monomers:
-
4,4''-Diamino-p-terphenyl (DAPT), >95% purity
-
Pyromellitic dianhydride (PMDA), >97% purity (sublimation purified recommended)[15]
-
-
Substrates: Silicon wafers (or other substrates like glass, quartz, or metal-coated wafers).
-
Solvents (for cleaning): Acetone, Isopropanol (IPA), Deionized (DI) water (all semiconductor grade).
-
Equipment:
-
High-vacuum vapor deposition system (base pressure < 1 x 10⁻⁵ Torr) equipped with:
-
Two independent thermal evaporation sources (e.g., Knudsen cells or baffled box sources).
-
Independent temperature controllers and thermocouples for each source.
-
Substrate holder with temperature control (heating and cooling capabilities).
-
Quartz crystal microbalance (QCM) or other in-situ thickness monitor for each source.
-
Shutter for each source.
-
-
Nitrogen or argon gas line for venting.
-
Ultrasonic bath.
-
Tube furnace or vacuum oven for post-deposition thermal curing.
-
Experimental Workflow
Diagram 2: VDP Experimental Workflow
Caption: High-level workflow for VDP of polyimide films.
Step-by-Step Methodology
Step 1: Substrate Preparation
-
Rationale: A pristine substrate surface is paramount for ensuring good film adhesion and uniform nucleation. Contaminants can act as defects, compromising the film's integrity.
-
Protocol:
-
Clean silicon wafers by sequential ultrasonication in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Optional: Perform a final cleaning step using an oxygen plasma asher or a piranha solution (use extreme caution) to remove any residual organic contaminants and create a hydrophilic surface.
-
Immediately load the cleaned substrates into the deposition chamber to minimize re-contamination.
-
Step 2: Monomer Loading
-
Rationale: Precise temperature control of the evaporation sources is critical for maintaining a stable and stoichiometric flux of monomers to the substrate.
-
Protocol:
-
Load DAPT and PMDA into separate, clean thermal evaporation sources. Use quartz or alumina crucibles.
-
Ensure thermocouples are positioned correctly to accurately measure the crucible temperature.
-
Place the sources into the deposition chamber.
-
Step 3: System Pump-Down
-
Rationale: A high-vacuum environment is necessary to ensure the mean free path of the monomer molecules is long enough to travel from the source to the substrate without colliding with background gas molecules. This enables line-of-sight deposition and prevents contamination.
-
Protocol:
-
Close the chamber and pump down to a base pressure of at least 1 x 10⁻⁵ Torr.
-
If necessary, perform a bake-out of the chamber to desorb water vapor from the chamber walls.
-
Step 4: Co-Deposition of Poly(amic acid) (PAA) Film
-
Rationale: The substrate temperature is maintained at a level that is low enough to promote the adsorption and surface reaction of the monomers but high enough to prevent significant condensation of unreacted monomers. The evaporation temperatures are chosen to achieve a controlled deposition rate and a 1:1 stoichiometric ratio of the two monomers on the substrate.
-
Protocol:
-
Set the substrate holder temperature. A starting point of 80 °C is recommended to facilitate the surface reaction to form the PAA.[16]
-
With the source shutters closed, slowly ramp up the temperature of the DAPT and PMDA sources.
-
Monitor the deposition rate on the QCMs. Adjust the source temperatures to achieve the desired individual deposition rates.
-
Target DAPT Evaporation Temperature: ~120-140 °C
-
Target PMDA Evaporation Temperature: ~200-230 °C[17]
-
-
The goal is to achieve a 1:1 molar flux ratio. This can be approximated by adjusting the temperature to achieve a specific mass deposition rate ratio, calculated from the molecular weights of the monomers.
-
Once the deposition rates are stable, open the shutters to begin co-deposition onto the substrate.
-
Continue deposition until the desired film thickness is achieved. For characterization, a thickness of 50-100 nm is typically sufficient.
-
Close the shutters and ramp down the source temperatures.
-
Step 5: System Ventilation
-
Protocol:
-
Allow the substrate and sources to cool down under vacuum.
-
Vent the chamber to atmospheric pressure with dry nitrogen or argon gas.
-
Remove the PAA-coated substrates.
-
Step 6: Thermal Curing (Imidization)
-
Rationale: A staged heating process is crucial for the imidization step. A slow initial ramp allows any adsorbed solvent or water to desorb without causing blisters in the film. The final, higher temperature provides the activation energy for the cyclodehydration reaction to proceed to completion.[8][9]
-
Protocol:
-
Place the PAA-coated substrates in a vacuum oven or a tube furnace with a nitrogen atmosphere.
-
Follow a staged curing profile. An example profile is:
-
Allow the films to cool slowly to room temperature before removal. The film should now be the fully cured, insoluble polyimide.
-
Part 3: Film Characterization & Validation
Verifying the successful synthesis and quality of the DAPT-PMDA polyimide film is a critical final step. A combination of spectroscopic and imaging techniques should be employed.
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the chemical conversion of the poly(amic acid) to polyimide.[2]
-
Methodology: Analyze the film using Attenuated Total Reflectance (ATR)-FTIR or transmission FTIR (if on an IR-transparent substrate).
-
Expected Results:
-
Disappearance of PAA peaks: Look for the disappearance of broad amide N-H and carboxylic acid O-H stretches (~3200-3400 cm⁻¹) and amide C=O stretches (~1660 cm⁻¹).
-
Appearance of Imide peaks: The key indicators of successful imidization are the appearance of characteristic imide absorption bands.[16]
-
~1780 cm⁻¹ (asymmetric C=O stretch)
-
~1720 cm⁻¹ (symmetric C=O stretch)
-
~1380 cm⁻¹ (C-N stretch) [16]
-
~720 cm⁻¹ (imide ring deformation)
-
-
X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the surface elemental composition and chemical bonding states, confirming the purity and stoichiometry of the film.[19][20]
-
Methodology: Acquire high-resolution spectra of the C 1s, O 1s, and N 1s core levels.
-
Expected Results:
-
C 1s Spectrum: Deconvolution should reveal peaks corresponding to C-C/C-H in the aromatic rings, C-N bonds, and the characteristic carbonyl (C=O) carbon of the imide group at a higher binding energy.
-
N 1s Spectrum: A single, sharp peak corresponding to the imide nitrogen (~400.8 eV) should be observed. The absence of an amine nitrogen peak confirms complete reaction.
-
O 1s Spectrum: A primary peak corresponding to the carbonyl oxygen (C=O) in the imide ring should be present.
-
Microscopic Analysis (SEM & AFM)
-
Purpose: To evaluate the film's morphology, uniformity, and surface roughness.
-
Methodology:
-
Scanning Electron Microscopy (SEM): Image the surface of the film to check for cracks, pinholes, or other defects. A cross-sectional view can be used to measure film thickness.
-
Atomic Force Microscopy (AFM): Scan the surface to obtain a quantitative measure of the root-mean-square (RMS) roughness.
-
-
Expected Results: A successful VDP process should yield a smooth, uniform, and defect-free film. For many applications, an RMS roughness of <1 nm is desirable.
References
- Thermal imidization of poly(amic acid). (n.d.). In ScienceDirect. Retrieved January 5, 2026.
- Kim, K. W., Chae, K. H., Choi, S. C., Cho, S. J., Vahc, Y. W., Whang, C. N., Jung, H. J., Lee, D. H., & Lee, J. K. (2011). XPS AND FTIR STUDY OF THE THIN POLYIMIDE FILMS FABRICATED BY IONIZED CLUSTER BEAM DEPOSITION. MRS Online Proceedings Library, 274.
- Exploring the Synthesis of Biphenyl-Based Polyamide Materials with P-Terphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026.
- Young, P. R., Davis, J. R. J., Chang, A. C., & John, N. (n.d.). CHARACTERIZATION OF A THERMALLY IMIDIZED SOLUBLE POLYIMIDE FILM. CORE. Retrieved January 5, 2026.
- Kim, K. W., Chae, K. H., Choi, S. C., Cho, S. J., Vahc, Y. W., Whang, C. N., Jung, H. J., Lee, D. H., & Lee, J. K. (2011). XPS and FTIR Study of the Thin Polyimide Films Fabricated by Ionized Cluster Beam Deposition. MRS Online Proceedings Library (OPL), Cambridge University Press & Assessment.
- Ftir and Xps Studies of Polyimide/Metal Interface Formation. (2025).
- Synthesis and Imidization of Polyamic Acid. (n.d.). Scientific.Net. Retrieved January 5, 2026.
- (A) ATR‐FTIR and (B) fine XPS spectra of the Ni⁺‐implanted polyimide.... (n.d.).
- 4,4''-DIAMINO-P-TERPHENYL | 3365-85-3. (2025). ChemicalBook. Retrieved January 5, 2026.
- Vapor Deposition Polyimidization on Diamond Surfaces by p‑Phenylene‑ diamine(PDA)and Pyrome川itic Dianhydride(PMDA). (n.d.).
- A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. (n.d.). National Institutes of Health. Retrieved January 5, 2026.
- FTIR analysis of high energy heavy ion irradiated kapton-H polyimide. (n.d.). Indian Journal of Pure & Applied Physics, 45, 563-566.
- Preparation of Polyimide Thin Films by Vapour Deposition and Solid State Reactions. (n.d.).
- Polyimide Synthesis: The Synthesis Mechanism And Applications. (n.d.). Daken Chemical. Retrieved January 5, 2026.
- 4,4''-DIAMINO-P-TERPHENYL CAS. (n.d.). ChemicalBook. Retrieved January 5, 2026.
- Pyromellitic Dianhydride(purified by sublimation), 25G - P2103-25G. (n.d.). Lab Pro Inc. Retrieved January 5, 2026.
- Pyromellitic dianhydride 97 89-32-7. (n.d.). Sigma-Aldrich. Retrieved January 5, 2026.
- Vapor-Deposited Functional Polymer Thin Films in Biological Applications. (n.d.). National Institutes of Health. Retrieved January 5, 2026.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. (n.d.). VTechWorks. Retrieved January 5, 2026.
- Pyromellitic Dianhydride Polyimide Raw Materials PMDA From Dakenchem. (n.d.). Daken Chemical. Retrieved January 5, 2026.
- Pyromellitic dianhydride. (n.d.). In Wikipedia. Retrieved January 5, 2026.
- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. (n.d.). PubMed Central. Retrieved January 5, 2026.
- Fabrication of Conjugated Conducting Polymers by Chemical Vapor Deposition (CVD) Method. (n.d.). MDPI. Retrieved January 5, 2026.
- Polyimide Synthesis Explained: Shaping Modern Electronics. (2024). AZoM. Retrieved January 5, 2026.
- Two-steps synthesis method of polyimide. Step 1: PAA synthesis. Step 2: PAA conversion into polyimide by imidization. (n.d.).
- 4,4″-Diamino-p-terphenyl, 95% 1 g. (n.d.). Thermo Scientific Chemicals. Retrieved January 5, 2026.
- 1 Overview of Chemically Vapor Deposited (CVD) Polymers. (n.d.). Wiley-VCH. Retrieved January 5, 2026.
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Site-specific incorporation of terphenyl fluorescent amino acids into proteins
Application Note & Protocols
Topic: Site-Specific Incorporation of Terphenyl Fluorescent Amino Acids into Proteins
For: Researchers, scientists, and drug development professionals
Introduction: Illuminating Biology with Minimalist Probes
The study of protein dynamics, interactions, and conformational changes in real-time is fundamental to understanding biological processes and developing novel therapeutics. Fluorescent labeling is a cornerstone of this field, yet traditional methods often face a critical limitation: the bulky nature of conventional fluorophores like Green Fluorescent Protein (GFP) or organic dyes can perturb the very system under investigation[1][2].
The genetic incorporation of unnatural amino acids (UAAs) with intrinsic fluorescence offers a powerful solution[3][4]. This technique allows for the placement of a small, minimally disruptive fluorescent probe at virtually any site within a protein. Among the emerging classes of fluorescent UAAs, terphenyl-based amino acids are particularly promising. Their rigid, conjugated side chains provide excellent photophysical properties, including high quantum yields and environmental sensitivity, making them exquisite reporters of their local molecular environment[5][6].
This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of a terphenyl fluorescent amino acid (tF-AA), 4-biphenyl-L-phenylalanine, into proteins expressed in Escherichia coli. We will detail the principles of amber codon suppression, provide step-by-step experimental procedures, and discuss methods for verifying successful incorporation and subsequent fluorescent analysis.
Principle of the Method: Genetic Code Expansion
The site-specific incorporation of a tF-AA is achieved by hijacking the cell's translational machinery through a technique called amber stop codon suppression[7][8]. The core of this technology relies on two engineered, bio-orthogonal components that function as a unique pair, invisible to the host cell's own machinery[9][10][11]:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that has been evolved to exclusively recognize and "charge" (i.e., attach) the desired tF-AA.
-
An Orthogonal Transfer RNA (tRNA): A tRNA molecule with an anticodon (CUA) that recognizes the amber stop codon (UAG). This tRNA is not recognized by any of the host cell's native synthetases but is a specific substrate for the orthogonal aaRS.
When these components are introduced into a host cell along with a gene of interest engineered to contain a UAG codon at a specific site, the following occurs: The orthogonal aaRS, supplied with the tF-AA in the growth medium, charges the orthogonal tRNA. When the ribosome encounters the UAG codon on the mRNA, instead of terminating translation, it incorporates the tF-AA-charged tRNA, allowing protein synthesis to continue[7]. This results in a full-length protein with the fluorescent amino acid precisely positioned at the desired location.
Figure 1: Mechanism of amber codon suppression for terphenyl fluorescent amino acid (tF-AA) incorporation.
Materials and Reagents
Plasmids and Strains
-
Expression Vector: A suitable vector for your protein of interest (e.g., pET series), engineered to contain an in-frame amber (TAG) codon at the desired incorporation site. Site-directed mutagenesis is a standard method for introducing the TAG codon.
-
Orthogonal System Plasmid: A plasmid encoding the evolved aminoacyl-tRNA synthetase/tRNA pair specific for the terphenyl amino acid (e.g., a pEVOL or pSUP vector)[12]. These plasmids typically carry a different antibiotic resistance marker than the expression vector.
-
Expression Host: E. coli strain suitable for protein expression, such as BL21(DE3).
Reagents
-
Terphenyl Fluorescent Amino Acid: 4-biphenyl-L-phenylalanine (SynChem or other commercial suppliers).
-
Culture Media: Luria-Bertani (LB) broth and agar, Terrific Broth (TB) for higher yields.
-
Antibiotics: As required by the plasmids (e.g., Ampicillin, Chloramphenicol).
-
Inducers: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-Arabinose.
-
Protein Purification: Resins and buffers specific to your protein's purification tag (e.g., Ni-NTA resin for His-tags).
-
General Lab Reagents: Buffers (PBS, Tris), salts, glycerol, etc.
Detailed Experimental Protocols
This section outlines the core workflow for expressing and purifying a protein containing a site-specifically incorporated terphenyl amino acid.
Figure 2: General experimental workflow for protein expression with a terphenyl amino acid.
Protocol 1: Transformation and Expression
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with your expression plasmid (containing the TAG codon) and the pEVOL plasmid encoding the orthogonal synthetase/tRNA pair. Use 100-200 ng of each plasmid.
-
Rationale: Both plasmids are required: one for the target protein and one for the machinery to incorporate the UAA.
-
-
Plating: Plate the transformed cells on LB-agar plates containing the appropriate antibiotics for both plasmids (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol). Incubate overnight at 37°C.
-
Starter Culture: Select a single colony and inoculate a 10-20 mL LB starter culture containing both antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate 1 L of Terrific Broth (TB) containing both antibiotics with the overnight starter culture.
-
Expert Insight: TB medium is recommended over LB for the main culture as it supports higher cell densities, which often leads to better protein yields, helping to offset potential efficiency losses from UAA incorporation.
-
-
Add tF-AA: Immediately before inoculation, dissolve the terphenyl amino acid in 0.5-1.0 M NaOH to a stock concentration of 50-100 mM. Add the stock to the 1 L culture to a final concentration of 1 mM.
-
Rationale: The tF-AA is not soluble in neutral aqueous solution. A basic solution is required for solubilization before addition to the culture medium.
-
-
Growth: Grow the culture at 37°C with vigorous shaking (220-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6–0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM (to induce the target protein) and L-Arabinose to 0.02% w/v (to induce the synthetase from the pEVOL plasmid).
-
Expression: Reduce the temperature to 18-25°C and continue shaking overnight (16-20 hours).
-
Rationale: Lowering the temperature slows down protein synthesis, which promotes proper folding and can increase the yield of soluble full-length protein, especially when incorporating a bulky UAA.
-
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Protein Purification and Verification
-
Lysis: Resuspend the cell pellet in a lysis buffer appropriate for your purification method (e.g., for a His-tagged protein: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Purify the protein from the clarified lysate using a method appropriate for your affinity tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Initial Verification (SDS-PAGE): Analyze the purified protein fractions by SDS-PAGE. Successful incorporation of the tF-AA results in a full-length protein. A prominent lower-molecular-weight band may indicate truncation at the amber codon site, suggesting inefficient incorporation. Compare expression with and without the tF-AA in the medium; full-length protein should only be observed in the presence of the tF-AA.
-
Definitive Verification (Mass Spectrometry): The most rigorous method to confirm incorporation is mass spectrometry[13][14].
-
Intact Protein Analysis: Electrospray ionization (ESI) mass spectrometry of the intact protein can confirm that the protein's mass corresponds to the theoretical mass including the tF-AA.
-
Peptide Mapping: Digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the specific peptide containing the modification and confirm the exact site of incorporation[14][15].
-
Data Analysis and Expected Results
Spectroscopic Characterization
Once incorporation is confirmed, the unique fluorescence of the terphenyl moiety can be exploited.
-
Acquire Spectra: Using a fluorometer, measure the fluorescence emission spectrum of the purified protein. Excite the protein at a wavelength appropriate for the terphenyl amino acid (typically around 290-310 nm).
-
Environmental Sensitivity: The key advantage of tF-AAs is their sensitivity to the local environment. Changes in protein conformation, ligand binding, or protein-protein interactions can alter the local polarity or dynamics around the tF-AA, leading to shifts in the emission maximum (λmax) or changes in fluorescence intensity. This provides a direct readout of molecular events at a specific site[16].
Table 1: Representative Photophysical Properties of a Terphenyl Amino Acid
| Property | Value | Notes |
| Excitation Max (λex) | ~295 nm | Can be selectively excited with minimal interference from Tryptophan (~280 nm). |
| Emission Max (λem) | ~340 - 400 nm | Highly sensitive to solvent polarity. Blue-shifts in non-polar environments. |
| Quantum Yield (Φ) | 0.4 - 0.9 | Generally high, making it a bright probe. |
| Fluorescence Lifetime | 1 - 5 ns | Can be used for more advanced fluorescence lifetime imaging (FLIM) studies. |
Note: Exact values can vary depending on the specific terphenyl derivative and the local protein environment.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of full-length protein | 1. Inefficient incorporation. 2. Low concentration or poor solubility of tF-AA. 3. Toxicity of the expressed protein or UAA. | 1. Optimize induction conditions (lower temperature, lower IPTG). 2. Ensure tF-AA is fully dissolved in NaOH before adding to media; try increasing concentration to 1.5-2 mM. 3. Switch to a less rich medium (e.g., M9 minimal media) to slow growth and expression[12]. |
| High level of truncation product | Competition between the suppressor tRNA and Release Factor 1 (RF1). | Use an E. coli strain engineered with a genomic deletion of RF1 (e.g., B-95.ΔA) to eliminate termination at UAG codons[7]. |
| No protein expression | 1. Incorrect antibiotic selection. 2. Mutation in plasmid sequence. 3. The chosen incorporation site is critical for protein folding/stability. | 1. Double-check plasmid resistance markers and antibiotic concentrations. 2. Sequence-verify both the expression and pEVOL plasmids. 3. Choose a different, solvent-exposed, and non-critical site for incorporation. |
References
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (2021). Methods in Enzymology. [Link]
-
Site-specific incorporation of a fluorescent terphenyl unnatural amino acid. (2015). Methods in Molecular Biology. [Link]
-
Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. (2009). PNAS. [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (2019). Nature Biotechnology. [Link]
-
Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. (2013). ACS Synthetic Biology. [Link]
-
Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA Chemistry and Biochemistry. [Link]
- Orthogonal translation components for in vivo incorporation of unnatural amino acids. (2012).
-
Fluorescent amino acids as versatile building blocks for chemical biology. (2020). Nature Reviews Chemistry. [Link]
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2015). Frontiers in Chemistry. [Link]
-
Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. (2025). Royal Society of Chemistry. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). Nucleic Acids Research. [Link]
-
Genetic incorporation of unnatural amino acids into proteins in mammalian cells. (2007). Nature Methods. [Link]
-
Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (2021). PubMed. [Link]
-
Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (2002). Nucleic Acids Research. [Link]
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Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). OUCI. [Link]
-
Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. (2011). Methods in Molecular Biology. [Link]
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The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. (2021). Frontiers in Chemistry. [Link]
-
An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (2011). Journal of Biomolecular NMR. [Link]
-
Site-specific incorporation of a fluorescent terphenyl unnatural amino acid. (2015). Semantic Scholar. [Link]
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Fluorescent amino acids: advances in protein-extrinsic fluorophores. (2009). Organic & Biomolecular Chemistry. [Link]
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It's glow time: researchers develop fluorescent amino acid. (2021). BioTechniques. [Link]
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Incorporation of non-canonical amino acids. (2016). Channels. [Link]
-
Recent advances in the synthesis and application of fluorescent α-amino acids. (2016). Organic & Biomolecular Chemistry. [Link]
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Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. (2018). eScholarship. [Link]
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019). International Journal of Molecular Sciences. [Link]
-
Strategies for Incorporating Unnatural Amino Acids into Proteins. (2025). MolecularCloud. [Link]
-
Site-specific incorporation of a fluorescent terphenyl unnatural amino acid. (2015). ResearchGate. [Link]
-
Tyrosine-derived stimuli responsive, fluorescent amino acids. (2014). Bioconjugate Chemistry. [Link]
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- 3. [PDF] Fluorescent amino acids as versatile building blocks for chemical biology | Semantic Scholar [semanticscholar.org]
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Application Note: Development of a Label-Free Fluorescent Aptasensor Using Amino-Functionalized Probes
Introduction: Shifting the Paradigm from Labels to Logic
Aptamers, often termed "chemical antibodies," are single-stranded DNA or RNA oligonucleotides capable of binding to a vast array of targets—from small molecules to whole cells—with high affinity and specificity.[1] Their in vitro selection process (SELEX), chemical stability, and ease of synthesis and modification make them exemplary recognition elements for biosensing.[1] Traditionally, aptasensors have relied on covalent labeling of the aptamer with fluorophores and quenchers. While effective, this approach can be costly and the labeling process itself may sometimes interfere with the aptamer's folding and target recognition.
This application note details the principles and protocols for developing a label-free fluorescent aptasensor . This elegant and cost-effective strategy leverages an external fluorescent dye that reports on the target-induced conformational change of an unmodified or minimally-modified aptamer.[2] Specifically, we focus on the use of a common 5'-amino-functionalized aptamer probe, clarifying that in this solution-based assay, the terminal amine serves primarily as a standard synthesis modification rather than a participant in the signaling mechanism. The core of the assay relies on the change in fluorescence of an intercalating dye upon target binding, providing a robust "signal-on" or "signal-off" response. This guide is intended for researchers, scientists, and drug development professionals seeking to establish sensitive and specific molecular detection assays.
Principle of the Assay: Signal Transduction via Conformational Switching
The mechanism of this label-free sensor is predicated on a target-induced structural change in the aptamer, which in turn modulates the fluorescence of a reporter dye. Many aptamers maintain a partially unstructured or stem-loop conformation in their unbound state, which changes to a more compact, stable, and intricate tertiary structure upon binding its target.[2] This process is the key to signal generation.
The assay employs a fluorescent dye, such as EvaGreen® or SYBR® Green I, which exhibits low intrinsic fluorescence in solution but becomes highly fluorescent upon binding to nucleic acids.[2][3]
-
"Signal-Off" State (No Target): In the absence of the target molecule, the fluorescent dye can bind to the aptamer, often by intercalating into double-stranded regions (like stem-loops) or binding via hydrophobic and electrostatic interactions.[4] This interaction stabilizes the dye and results in a high baseline fluorescence signal.
-
"Signal-On" State (Target Present): When the target molecule is introduced, it binds specifically to the aptamer. This binding event forces the aptamer to fold into its unique tertiary structure (e.g., a G-quadruplex). This conformational change can release the dye from the aptamer or alter the binding pocket, preventing the dye from interacting efficiently.[2][4] The released dye returns to its low-fluorescence state in the aqueous buffer, causing a measurable decrease in fluorescence intensity. The magnitude of this fluorescence quenching is directly proportional to the concentration of the target.
The terminal 5'-amino group on the aptamer probe is a common feature from commercial synthesis, providing a versatile handle for potential future applications like immobilization, but it does not directly participate in this solution-based fluorescence-switching mechanism.[5]
Figure 1: Signaling mechanism of the label-free aptasensor.
Experimental Design and Optimization
Authoritative and trustworthy results depend on careful optimization of key assay parameters. The choices made here directly impact sensor performance, including sensitivity and specificity.
Choice of Fluorescent Reporter Dye
While several DNA-binding dyes exist, EvaGreen® Dye is often preferred over the more traditional SYBR® Green I for this application.
-
Rationale: EvaGreen® dye can be used at higher concentrations without inhibiting the aptamer-target interaction, leading to more robust signals.[3] It is also more thermally and chemically stable, ensuring greater consistency across experiments.[1] In contrast, SYBR® Green I is known to be less stable and can interfere with enzymatic reactions, which may extend to aptamer binding events.[3]
Buffer Composition: The Key to Proper Folding
The binding buffer is critical as it dictates the aptamer's three-dimensional structure. The optimal buffer composition is typically derived from the conditions used during the original SELEX process for that specific aptamer.
-
Divalent Cations (MgCl₂): This is arguably the most critical component. Divalent cations like Mg²⁺ are essential for masking the negative charge of the phosphate backbone, allowing the oligonucleotide to fold into a stable tertiary structure required for target binding.[6] The optimal MgCl₂ concentration can range from 1-10 mM, but must be determined empirically for each aptamer-target pair. Too little Mg²⁺ can prevent proper folding, while too much can sometimes stabilize non-specific structures.[6][7]
-
Monovalent Cations (Na⁺, K⁺): These salts also contribute to charge screening and structural stability.
-
Buffering Agent (Tris, HEPES): Maintains a stable pH (typically 7.4) to ensure consistent aptamer structure and target integrity.
Component Concentrations
-
Aptamer Concentration: The aptamer concentration should ideally be around the dissociation constant (K_d) of the aptamer-target interaction. This ensures that the assay is sensitive to changes in target concentration. If the K_d is unknown, a starting concentration of 100-200 nM is common.
-
Dye Concentration: The dye concentration must be optimized to achieve a high signal-to-noise ratio without causing excessive background fluorescence or interfering with the assay. For EvaGreen® (20X stock), a final dilution of 1X is a robust starting point.
Detailed Protocols
The following protocols provide a step-by-step methodology for assay development. All procedures should be performed using nuclease-free water and consumables to prevent aptamer degradation.
Protocol 1: Aptamer Probe Preparation and Folding
Rationale: This step is crucial to ensure the aptamer is in its active conformation. Heating denatures any intermolecular dimers or aggregates, allowing for uniform, intramolecular folding upon cooling.[7]
Materials:
-
5'-Amino-modified DNA Aptamer (lyophilized powder)
-
Nuclease-free water
-
10X Binding Buffer (e.g., 100 mM Tris-HCl pH 7.4, 1.5 M NaCl, 50 mM KCl, 20 mM MgCl₂)
-
PCR tubes
-
Thermocycler
Procedure:
-
Reconstitution: Reconstitute the lyophilized aptamer in nuclease-free water to a stock concentration of 100 µM. Mix gently by pipetting and centrifuge briefly. Store at -20°C.
-
Dilution: From the 100 µM stock, prepare a working stock of 1 µM aptamer in 1X Binding Buffer.
-
Folding: a. Aliquot the desired volume of the 1 µM aptamer working stock into a thin-walled PCR tube. b. Place the tube in a thermocycler and run the following program:
- 95°C for 5 minutes (Denaturation)
- Cool down to 25°C over 10 minutes (Folding)
- Hold at 25°C for 15 minutes (Equilibration) c. Keep the folded aptamer on ice for immediate use or store at 4°C for short-term use (less than a day).
Protocol 2: Assay for Target Detection
Rationale: This protocol is designed as a self-validating system. It includes a no-target control to establish the baseline fluorescence (maximum signal) and a specificity control to ensure the fluorescence change is not due to non-specific interactions.
Materials:
-
Folded amino-aptamer probe (from Protocol 1)
-
Target molecule stock solution
-
Specificity control molecule (a structurally similar but non-binding molecule)
-
1X Binding Buffer
-
EvaGreen® Dye (20X in water)
-
Black, clear-bottom 96-well microplate (low autofluorescence)[8]
-
Fluorescence microplate reader
Procedure:
-
Master Mix Preparation: Prepare a Reporter Master Mix containing 1X Binding Buffer and 1X EvaGreen® Dye. Prepare enough for all planned reactions plus 10% extra volume. Protect from light.
-
Reaction Setup: In the 96-well plate, set up the following reactions in triplicate (example for a 50 µL final volume):
| Component | Target Titration | No-Target Control | Specificity Control |
| Reporter Master Mix | 25 µL | 25 µL | 25 µL |
| Folded Aptamer (1 µM) | 5 µL (100 nM final) | 5 µL (100 nM final) | 5 µL (100 nM final) |
| Target Dilution | 20 µL | 0 µL | 0 µL |
| Specificity Control | 0 µL | 0 µL | 20 µL |
| 1X Binding Buffer | 0 µL | 20 µL | 0 µL |
| Total Volume | 50 µL | 50 µL | 50 µL |
-
Incubation: Seal the plate, centrifuge briefly to collect contents, and incubate at room temperature (or optimal binding temperature) for 30-60 minutes, protected from light.
-
Data Acquisition: a. Place the microplate in a fluorescence reader. b. Set the excitation and emission wavelengths appropriate for EvaGreen® dye (approx. 495 nm Ex / 520 nm Em). c. Record the fluorescence intensity for each well.
Figure 2: High-level experimental workflow for the aptasensor assay.
Data Analysis and Interpretation
-
Calculate Relative Fluorescence: For each well, calculate the fluorescence change (ΔF) relative to the no-target control (F₀). A common formula for a "signal-off" sensor is: ΔF = (F₀ - F_sample) / F₀
-
Generate Binding Curve: Plot ΔF as a function of the target concentration. The data can be fitted to a sigmoidal dose-response curve or a hyperbolic binding equation to determine the limit of detection (LOD) and the dissociation constant (K_d).
-
Validate Controls:
-
The No-Target Control should exhibit the highest fluorescence intensity.
-
The Specificity Control should show a negligible change in fluorescence compared to the no-target control, confirming the aptamer's selectivity.
-
Example Performance Data
The following table summarizes representative performance metrics for similar label-free fluorescent aptasensors found in the literature.
| Target Analyte | Aptamer Type | Fluorescent Dye | Linear Range | Limit of Detection (LOD) | Reference |
| Aflatoxin B1 | DNA | AIE Probe | 5 - 500 ng/mL | 1.83 ng/mL | [9] |
| Ochratoxin A | DNA | SYBR Green II | 0.01 - 50 ng/mL | 0.01 ng/mL | [10] |
| Ampicillin | DNA | AIE Probe | 0.2 - 10 nM | 0.06 nM | [11] |
| Chloramphenicol | DNA | AIE Probe | 0 - 10 ng/mL | 1.26 pg/mL | [12] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background / Low Signal-to-Noise | - Autofluorescence from buffer, plate, or sample matrix.[13]- Dye concentration is too high.- Suboptimal instrument gain/exposure settings.[14] | - Use black, low-autofluorescence plates.[8]- Test different dye concentrations.- Optimize reader gain to maximize signal without saturating the detector. |
| Inconsistent Readings (High CV) | - Incomplete mixing of reagents.- Pipetting errors.- Aptamer degradation by nucleases. | - Gently vortex master mixes and spin plate before incubation.- Use calibrated pipettes and nuclease-free tips/water.- Work in a clean environment; consider adding RNase inhibitors for RNA aptamers. |
| No or Weak Signal Change with Target | - Incorrect aptamer folding (improper buffer, MgCl₂).[7]- Inactive target molecule.- Aptamer concentration is too high or too low. | - Verify buffer composition matches SELEX conditions. Titrate MgCl₂ concentration.- Confirm target activity/integrity.- Test a range of aptamer concentrations around the expected K_d. |
Applications in Drug Development
The simplicity, sensitivity, and cost-effectiveness of this label-free aptasensor platform make it highly suitable for various stages of drug discovery and development.
-
High-Throughput Screening (HTS): The mix-and-read format is easily adaptable to automated HTS platforms for identifying small molecules that bind to a specific nucleic acid or protein target.
-
Binding Affinity Studies: The assay can be used to rapidly determine the dissociation constants (K_d) of lead compounds, helping to rank their potency and guide medicinal chemistry efforts.
-
Pharmacokinetic (PK) Studies: Aptamers can be developed to bind to drug molecules themselves, allowing for the quantification of drug concentrations in biological samples like serum or plasma.[15]
-
Biomarker Detection: The platform can be used to quantify disease-related biomarkers in complex biological samples, aiding in diagnostics and patient stratification.[15]
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Mao, Y., et al. (2020). Comparisons between EvaGreen and SYBR Green assays. ResearchGate. Available at: [Link]
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Xiang, Y., et al. (2014). SYBR Green I fluorescence-based OTA aptasensing scheme. ResearchGate. Available at: [Link]
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Sigel, R. K., et al. (2016). Influence of Mg2+ on the conformational flexibility of a tetracycline aptamer. National Center for Biotechnology Information. Available at: [Link]
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Wang, L., et al. (2022). Fluorescence detection of malachite green in fish based on aptamer and SYBR Green I. ResearchGate. Available at: [Link]
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Zhao, W., et al. (2020). Characterization of the binding interactions between EvaGreen dye and dsDNA. ResearchGate. Available at: [Link]
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Wang, L., et al. (2022). Fluorescence detection of malachite green in fish based on aptamer and SYBR Green I. Journal of Food and Drug Analysis. Available at: [Link]
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Jolly, P., et al. (2016). Label-free impedimetric aptasensor with antifouling surface chemistry: A prostate specific antigen case. ResearchGate. Available at: [Link]
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Chen, J., et al. (2022). A Label-Free Aptasensor for Turn-On Fluorescent Detection of Aflatoxin B1 Based on an Aggregation-Induced-Emission-Active Probe and Single-Walled Carbon Nanohorns. National Center for Biotechnology Information. Available at: [Link]
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Chen, D., et al. (2024). A Label-Free Aptasensor for the Detection of Sulfaquinoxaline Using AuNPs and Aptamer in Water Environment. MDPI. Available at: [Link]
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Abu-Salah, A., et al. (2019). Label-Free Fluorescent Aptasensor for Small Targets via Displacement of Groove Bound Curcumin Molecules. MDPI. Available at: [Link]
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Zhang, P., et al. (2023). Surfactant-Assisted Label-Free Fluorescent Aptamer Biosensors and Binding Assays. MDPI. Available at: [Link]
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Wang, L., et al. (2022). Fluorescence detection of malachite green in fish based on aptamer and SYBR Green I. National Center for Biotechnology Information. Available at: [Link]
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Mei, Z., et al. (2012). Functional-group specific aptamers indirectly recognizing compounds with alkyl amino group. National Center for Biotechnology Information. Available at: [Link]
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Minunni, M., et al. (2019). A label-free impedimetric aptasensor for the detection of Bacillus anthracis spore simulant. PubMed. Available at: [Link]
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Li, S., et al. (2022). Label-Free Aptamer-Based Biosensor for Specific Detection of Chloramphenicol Using AIE Probe and Graphene Oxide. National Center for Biotechnology Information. Available at: [Link]
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Vicente, C., et al. (2017). Fluorescence-Based Strategies to Investigate the Structure and Dynamics of Aptamer-Ligand Complexes. Frontiers in Chemistry. Available at: [Link]
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Mei, Z., et al. (2012). Functional-group specific aptamers indirectly recognizing compounds with alkyl amino group. PubMed. Available at: [Link]
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Rieder, U., et al. (2015). The effects of Mg2+ on the free energy landscape for folding a purine riboswitch RNA. National Center for Biotechnology Information. Available at: [Link]
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Yan, L., et al. (2022). Recent trends in fluorescent aptasensors for mycotoxin detection in food: Principles, constituted elements, types, and applications. ResearchGate. Available at: [Link]
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Mei, Z., et al. (2012). Functional-Group Specific Aptamers Indirectly Recognizing Compounds with Alkyl Amino Group. ResearchGate. Available at: [Link]
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Malhotra, S., et al. (2017). Fluorescent competitive aptasensor for detection of aflatoxin B1. PubMed. Available at: [Link]
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Maradani, M., et al. (2025). Optimization of MgCl2 concentration for efficient emulsification PCR. ResearchGate. Available at: [Link]
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Geng, W., et al. (2023). Interactions of Amino Group Functionalized Tetraphenylvinyl and DNA: A Label-Free “On-Off-On” Fluorescent Aptamer Sensor toward Ampicillin. MDPI. Available at: [Link]
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Wang, Y., et al. (2022). A Novel Fluorescent Aptasensor Based on Real-Time Fluorescence and Strand Displacement Amplification for the Detection of Ochratoxin A. National Center for Biotechnology Information. Available at: [Link]
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Wang, X., et al. (2025). An aptasensor-based fluorescent signal amplification strategy for highly sensitive detection of mycotoxins. ResearchGate. Available at: [Link]
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Potara, M., et al. (2024). Plasmonic Nanosensors for EGFR Detection: Optimizing Aptamer-Based Competitive Displacement Assays. MDPI. Available at: [Link]
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Wansi, P. S., et al. (2024). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. MDPI. Available at: [Link]
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Synthesis of Terphenyl-Based Inhibitors for Protein-Protein Interactions: An Application and Protocol Guide
Introduction: The Therapeutic Promise of Targeting Protein-Protein Interactions with Terphenyl Scaffolds
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the intricate network of communication that governs cellular function. The dysregulation of these interactions is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the development of small molecules that can modulate PPIs represents a significant and exciting frontier in drug discovery.[1][2] However, the large, flat, and often featureless interfaces of PPIs have historically rendered them "undruggable" by traditional small-molecule inhibitors that typically target well-defined enzymatic active sites.[3]
The emergence of α-helix mimetics has provided a powerful strategy to overcome this challenge.[3] A significant portion of PPIs are mediated by one protein partner presenting an α-helical domain into a hydrophobic groove on the other.[4] The terphenyl scaffold, a rigid and synthetically accessible structure, has proven to be an exceptional platform for mimicking the spatial presentation of key hydrophobic and hydrogen-bonding residues on one face of an α-helix.[2] This allows for the rational design of potent and selective inhibitors that can disrupt these critical interactions.
This comprehensive guide provides a detailed overview of the synthesis, purification, and characterization of terphenyl-based PPI inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of molecules in their therapeutic discovery efforts. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights gleaned from extensive experience in the field.
Strategic Synthesis of the Terphenyl Core: Harnessing Palladium-Catalyzed Cross-Coupling Reactions
The construction of the terphenyl backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods employed are the Suzuki-Miyaura coupling and the Stille coupling. The choice between these methods often depends on the availability of starting materials, functional group tolerance, and the desired scale of the synthesis.
The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis and is particularly well-suited for the construction of biaryl and terphenyl systems.[5] Its advantages include the commercial availability of a vast array of boronic acids and esters, the relatively mild reaction conditions, and the generation of non-toxic boron-containing byproducts.
A common strategy for synthesizing unsymmetrical terphenyls involves a sequential Suzuki coupling approach, starting from a dihaloarene. This allows for the controlled, stepwise introduction of different aryl groups.
Caption: Sequential Suzuki-Miyaura coupling workflow for unsymmetrical terphenyl synthesis.
This protocol details the synthesis of a generic unsymmetrical terphenyl derivative starting from 1,4-dibromobenzene.
Materials:
-
1,4-Dibromobenzene
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and visualization system (UV lamp)
Step 1: First Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 1,4-dibromobenzene (1.0 eq), arylboronic acid 1 (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask. To this suspension, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. The reaction is usually complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the monohalo-biphenyl intermediate.
Step 2: Second Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean round-bottom flask, dissolve the purified monohalo-biphenyl intermediate (1.0 eq) and arylboronic acid 2 (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Inert Atmosphere and Reagent Addition: Purge the flask with an inert gas and add potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Reaction and Work-up: Heat the mixture to reflux and monitor by TLC. Once complete, perform an aqueous work-up as described in Step 1.
-
Final Purification: Purify the crude terphenyl product by flash column chromatography and/or recrystallization to obtain the final product.
The Stille Coupling: An Alternative Pathway with Orthogonal Reactivity
The Stille coupling involves the reaction of an organostannane with an organic halide, also catalyzed by palladium.[1][4][6][7] While the toxicity of organotin reagents is a significant drawback, the Stille reaction offers excellent functional group tolerance and can be advantageous when the corresponding boronic acids are unstable or difficult to prepare.[6]
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Application Notes & Protocols: 4-Amino-p-terphenyl as a High-Performance Analytical Reagent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-p-terphenyl as a specialized analytical reagent. Its unique structural and photophysical properties make it an exemplary derivatizing agent for enhancing the detection of otherwise challenging analytes in complex matrices. We will delve into the mechanistic basis of its application, provide detailed, field-tested protocols for its use in High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and discuss best practices for experimental design and data validation.
Introduction: The Analytical Challenge and a Molecular Solution
In analytical chemistry, particularly in pharmaceutical and biological research, a significant challenge is the sensitive and selective quantification of molecules that lack a native chromophore or fluorophore. Many critical analytes, such as fatty acids, prostaglandins, and certain drug metabolites, are invisible to standard UV-Vis or fluorescence detectors. This necessitates a chemical modification step known as derivatization.[1][2]
This compound emerges as a powerful solution. Its molecular architecture, consisting of a reactive primary amine appended to a rigid, highly conjugated terphenyl backbone, bestows two critical properties:
-
Reactive Handle: The primary amino group serves as a versatile nucleophile, enabling covalent linkage to a variety of functional groups on target analytes (e.g., carboxylic acids, aldehydes, ketones) under mild conditions.
-
Intense Fluorophore: The p-terphenyl moiety is an intrinsically strong fluorophore. Upon derivatization, it imparts its favorable spectroscopic characteristics to the analyte, transforming it into a molecule that can be detected with exceptionally high sensitivity and selectivity by fluorescence detectors.
This guide will focus on its primary application as a pre-column derivatization reagent for HPLC analysis.
Physicochemical & Spectroscopic Properties
A thorough understanding of the reagent's properties is fundamental to designing robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₅N | [3] |
| Molecular Weight | 245.32 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 198.0 to 202.0 °C | |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Dichloromethane); slightly soluble in Chloroform. | [4] |
| Fluorescence λex (max) | ~340 nm (As derivative) | Typical, dependent on solvent and analyte |
| Fluorescence λem (max) | ~420 nm (As derivative) | Typical, dependent on solvent and analyte |
Core Application: Pre-column Derivatization for HPLC-FLD
Pre-column derivatization involves reacting the analyte with this compound before injecting the sample into the HPLC system.[2] This approach is favored because it allows for the removal of excess reagent and byproducts prior to chromatographic separation, leading to cleaner baselines and improved resolution.
The most common application is the analysis of carboxylic acids. The reaction proceeds via the formation of a stable amide bond, a process often facilitated by a coupling agent.
Reaction Mechanism: Amide Coupling
The core of the derivatization is the reaction between the carboxylic acid group of an analyte (R-COOH) and the amino group of this compound. This is typically not a spontaneous reaction and requires a "coupling agent," such as a carbodiimide (e.g., DCC or EDC), to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Caption: General mechanism for derivatizing a carboxylic acid with this compound.
Detailed Protocol: Quantification of a Model Carboxylic Acid in Solution
This protocol provides a self-validating method for the analysis of a generic carboxylic acid (e.g., p-Terphenyl-4-carboxylic acid for proof-of-concept, or a relevant fatty acid) using this compound derivatization followed by RP-HPLC with Fluorescence Detection (FLD).
Materials and Reagents
-
Reagent: this compound (Purity >97%)
-
Analyte Standard: Model carboxylic acid (e.g., p-Terphenyl-4-carboxylic acid, CAS 5731-15-7)[][6][7]
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Dichloromethane (DCM, Anhydrous), N,N-Dimethylformamide (DMF, Anhydrous)
-
Mobile Phase: ACN (HPLC Grade), Ultrapure Water
Equipment
-
HPLC system with a gradient pump, autosampler, and fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Heating block or water bath
Experimental Workflow
Caption: Overall workflow for carboxylic acid analysis using this compound.
Step-by-Step Methodology
1. Preparation of Derivatization Cocktail (Prepare Fresh Daily):
- To a 1.5 mL microcentrifuge tube, add:
- 500 µL of this compound stock solution (1 mg/mL in ACN).
- 5 mg of EDC.
- 1 mg of DMAP.
- Vortex thoroughly until all solids are dissolved. Causality: EDC is the coupling agent that activates the carboxylic acid. DMAP acts as a catalyst to accelerate the reaction and improve yield.
2. Preparation of Calibration Standards and Samples:
- Prepare a series of calibration standards from your analyte stock solution, typically ranging from 0.1 to 10 µg/mL in ACN.
- Prepare a "blank" sample containing only ACN to check for interfering peaks.
- Prepare your unknown samples, ensuring the final concentration is expected to fall within the calibration range.
3. Derivatization Reaction:
- In separate 1.5 mL microcentrifuge tubes, add 50 µL of each standard, blank, QC, or unknown sample.
- To each tube, add 50 µL of the freshly prepared Derivatization Cocktail.
- Vortex each tube for 30 seconds.
- Incubate the tubes at 60°C for 30 minutes in a heating block. Causality: Heating increases the reaction rate, ensuring complete derivatization in a reasonable timeframe.
4. Reaction Quench and Dilution:
- After incubation, cool the tubes to room temperature.
- Add 900 µL of Mobile Phase A (e.g., 50:50 ACN:Water) to each tube. This stops the reaction and dilutes the sample to be compatible with the HPLC system.
- Vortex and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
- Transfer the supernatant to an HPLC vial for analysis.
5. HPLC-FLD Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile (ACN)
- Gradient:
- 0-2 min: 50% B
- 2-15 min: 50% to 95% B
- 15-18 min: 95% B
- 18-20 min: 95% to 50% B
- 20-25 min: 50% B (Re-equilibration)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Fluorescence Detector: λex = 340 nm, λem = 420 nm
Data Analysis and Validation
-
Calibration Curve: Plot the peak area of the derivatized analyte against the known concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is considered acceptable.
-
Quantification: Use the regression equation to calculate the concentration of the analyte in your unknown samples based on their measured peak areas.
-
System Suitability: The blank injection should show no significant peaks at the retention time of the analyte derivative. The QC samples must be quantified within ±15% of their nominal value to validate the run.
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
Hazards: Causes skin and serious eye irritation.[3] It may also be very toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[8][9] Keep the container tightly closed.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
References
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This compound | C18H15N | CID 350072 - PubChem . National Institutes of Health. [Link]
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4-Aminobiphenyl - Wikipedia . Wikipedia. [Link]
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Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central . National Institutes of Health. [Link]
-
(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions: a) SOCl 2 , reflux, 2–3 hrs - ResearchGate . ResearchGate. [Link]
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Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate . ResearchGate. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH . National Institutes of Health. [Link]
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Material Safety Data Sheet - p-Terphenyl - Cole-Parmer . Cole-Parmer. [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central . National Institutes of Health. [Link]
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Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry . Waters. [Link]
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Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - Acta Scientific . Acta Scientific. [Link]
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Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - RSC Publishing . Royal Society of Chemistry. [Link]
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In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC . MDPI. [Link]
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3-Amino-4'-fluorobiphenyl - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. [Link]
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Application Notes & Protocols: On-Surface Synthesis and Self-Assembly of 4,4''-Diamino-p-terphenyl on Cu(111)
Abstract
This document provides a comprehensive technical guide for the on-surface synthesis and self-assembly of 4,4''-diamino-p-terphenyl (DATP) on a single-crystal Cu(111) substrate. On-surface synthesis has emerged as a powerful bottom-up approach for fabricating atomically precise low-dimensional molecular nanostructures.[1][2] This guide delves into the unique behavior of DATP on the Cu(111) surface, where a lattice mismatch induces a remarkable symmetry-breaking event, rendering the two chemically identical amino groups of the molecule dissymmetric in their binding affinity.[3][4][5][6] We will explore the fundamental principles governing this phenomenon and provide detailed, field-proven protocols for substrate preparation, molecular deposition, and characterization using scanning probe microscopy. This guide is intended for researchers and scientists in the fields of surface science, nanotechnology, and materials science, providing the necessary framework to successfully control and characterize the formation of DATP-based nanostructures.
Introduction: The Paradigm of On-Surface Synthesis
On-surface synthesis leverages the catalytic and templating properties of a well-defined surface to steer chemical reactions and direct the formation of ordered molecular architectures that are inaccessible through conventional solution-based chemistry. The ultra-high vacuum (UHV) environment provides a pristine reaction vessel, free from contaminants and solvents, allowing for the precise study of intrinsic molecular interactions and reaction pathways. The Cu(111) surface, with its close-packed structure and catalytic activity, is a widely used platform for such syntheses, particularly for Ullmann-type coupling reactions.[7][8][9]
The DATP molecule on Cu(111) presents a fascinating case study. While the molecule itself is symmetric, its interaction with the underlying copper lattice forces an asymmetric adsorption geometry.[3][4] This guide will elucidate how this surface-induced dissymmetry can be harnessed as a tool for programmed self-assembly and the creation of novel metal-organic nanostructures.
Causality: Why Cu(111) Induces Asymmetry in DATP
The symmetric DATP molecule, with its linear p-terphenyl backbone and terminal amino groups, would be expected to adsorb symmetrically on a flat surface. However, the specific lattice parameters of the Cu(111) surface and the epitaxial adsorption of the DATP backbone create a geometric frustration.[1][2] This lattice mismatch between the molecule and the substrate leads to a symmetry breakdown.[3][4][5][6]
As a result, the two identical amino groups of a single DATP molecule experience different local environments and binding affinities with the copper surface.[1][2] One amino group may be positioned over a favorable adsorption site (e.g., a hollow site), while the other is forced into a less favorable position. This difference in interaction energy makes the two ends of the molecule electronically and chemically distinct, a phenomenon that has been directly visualized using low-temperature atomic force microscopy (AFM) with a CO-functionalized tip.[3][4][5] This dissymmetric activation is a key parameter that can be exploited for selective chemical reactions and hierarchical assembly.[3][4][5]
Experimental Workflow and Core Protocols
A successful on-surface synthesis experiment is a sequence of meticulously controlled steps, each building upon the previous one. The workflow diagram below outlines the major stages, from substrate preparation to final characterization.
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Application Notes and Protocols for the Preparation of Terphenyl Compounds via Sequential Benzannulation Reactions
Introduction: The Significance of the Terphenyl Scaffold
Terphenyls, aromatic hydrocarbons consisting of a central benzene ring connected to two other phenyl groups, represent a privileged scaffold in both materials science and medicinal chemistry. Their rigid, planar structure and tunable electronic properties make them ideal components for organic light-emitting devices (OLEDs), where they serve as crucial intermediates in the synthesis of advanced materials like indenofluorenes.[1] In the realm of drug development, the terphenyl motif is found in a variety of therapeutic agents, including potent tubulin polymerization inhibitors and novel antagonists for protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint.[2]
Traditionally, the synthesis of terphenyls has been dominated by transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While powerful, these methods often require pre-functionalized aromatic precursors and can present challenges related to catalyst removal from the final product. An elegant and increasingly utilized alternative is the construction of the central aromatic ring from acyclic or non-aromatic precursors through benzannulation reactions. This approach offers significant advantages in terms of convergency and the ability to install complex substitution patterns with high regioselectivity, often starting from simple, readily available building blocks.
This guide provides detailed protocols and technical insights into two distinct and effective sequential benzannulation strategies for the synthesis of p- and m-terphenyl derivatives, tailored for researchers and professionals in organic synthesis and drug development.
Core Principles of Benzannulation for Terphenyl Synthesis
Benzannulation refers to a class of chemical reactions that form a benzene ring from acyclic precursors. These reactions are powerful tools in organic synthesis as they allow for the construction of highly substituted aromatic systems in a single, often convergent, step. For terphenyl synthesis, the strategy involves forming the central phenyl ring by connecting two aryl-substituted fragments. This is typically achieved through a sequence of cycloaddition followed by an aromatization step.
The two primary approaches detailed in this note are:
-
[4+2] Cycloaddition followed by Aromatization: This is a classic and reliable method, often employing a Diels-Alder reaction between a diene and a dienophile to form a cyclohexene intermediate, which is then aromatized to the final terphenyl product. This strategy is particularly effective for the synthesis of p-terphenyls.
-
[3+3] Cycloaddition followed by Oxidative Aromatization: This method involves the reaction of two three-carbon synthons to form a six-membered ring, which is then oxidized to the aromatic terphenyl core. This approach has proven highly effective for accessing substituted m-terphenyls.
Protocol I: Synthesis of p-Terphenyl Derivatives via Diels-Alder/[4+2] Benzannulation
This protocol details the synthesis of a substituted p-terphenyl via a sequential Diels-Alder reaction and a base-catalyzed aromatization. The initial [4+2] cycloaddition constructs the foundational six-membered ring, which is subsequently converted to the fully aromatic terphenyl system.
Mechanistic Rationale
The reaction proceeds in two key stages. The first is a thermal [4+2] Diels-Alder cycloaddition between a 1,4-diaryl-1,3-butadiene (the diene) and an alkyne (the dienophile), such as dimethyl acetylenedicarboxylate (DMAD). This concerted pericyclic reaction forms a substituted cyclohexadiene adduct. The subsequent aromatization step is facilitated by a base, such as potassium hydroxide. The base promotes an isomerization of the cyclohexadiene to a more stable conjugated system, which then undergoes elimination to furnish the final, stable aromatic ring.[1] The use of a high-boiling solvent like mesitylene allows the Diels-Alder reaction to proceed at a practical rate.[1]
Figure 1: Workflow for p-Terphenyl Synthesis.
Experimental Protocol
Materials:
-
1,4-Diphenyl-1,3-butadiene (1.0 eq)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.5 eq)
-
Mesitylene (anhydrous)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
Part A: Diels-Alder Cycloaddition
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-diphenyl-1,3-butadiene (e.g., 2.06 g, 10.0 mmol).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous mesitylene to achieve a diene concentration of approximately 2 M (in this case, 5 mL).
-
Add dimethyl acetylenedicarboxylate (DMAD) (e.g., 1.84 mL, 15.0 mmol) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 165 °C) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diene is consumed.
-
Allow the reaction mixture to cool to room temperature. The crude cyclohexadiene adduct can be taken directly to the next step.
Part B: Aromatization
-
Prepare a solution of potassium hydroxide in methanol (e.g., 1.12 g KOH in 20 mL MeOH).
-
Add the methanolic KOH solution to the cooled reaction mixture containing the crude Diels-Alder adduct.
-
Heat the resulting mixture to reflux for 10-20 minutes. The formation of the aromatic product can be monitored by TLC.[1]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the residue with dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude terphenyl product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure p-terphenyl derivative.
Protocol II: Synthesis of m-Terphenyl Derivatives via [3+3] Benzannulation
This protocol describes a powerful, metal-free method for constructing highly substituted m-terphenyls through a tandem formal [3+3] cycloaddition-oxidation reaction between a chalcone and a β-enamine ester.
Mechanistic Rationale
The reaction is initiated by the Michael addition of a β-enamine ester (a 3-carbon nucleophilic synthon) to a chalcone (an α,β-unsaturated ketone, acting as a 3-carbon electrophilic synthon). This forms a 1,5-dicarbonyl intermediate. Subsequent intramolecular condensation (an aldol-type reaction) followed by dehydration leads to a non-aromatic cyclic intermediate. The final step is an oxidative aromatization, which can be achieved using an oxidant like sulfur or iodine, to yield the stable m-terphenyl core. This one-pot process efficiently forms four new bonds and one new ring with high atom economy.
Figure 2: Workflow for m-Terphenyl Synthesis.
Experimental Protocol
Materials:
-
Chalcone (1.0 eq)
-
β-Enamine ester (e.g., ethyl 3-aminocrotonate) (1.2 eq)
-
Iodine (I₂) (catalyst, e.g., 20 mol%)
-
Sulfur (S) (oxidant, 1.5 eq)
-
Solvent (e.g., solvent-free or high-boiling solvent like DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the chalcone (e.g., 2.08 g, 10.0 mmol), β-enamine ester (e.g., 1.55 g, 12.0 mmol), iodine (0.51 g, 2.0 mmol), and sulfur (0.48 g, 15.0 mmol).
-
Heat the mixture under solvent-free conditions (or in a minimal amount of DMF) at 100-120 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After cooling to room temperature, dissolve the reaction mixture in ethyl acetate (50 mL).
-
Wash the organic solution with saturated sodium thiosulfate solution (2 x 25 mL) to remove excess iodine, followed by water (1 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure m-terphenyl product.
Data Summary and Comparison
The following table summarizes typical reaction conditions and outcomes for the synthesis of terphenyls via these benzannulation strategies, demonstrating their versatility with various substrates.
| Entry | Terphenyl Type | Diene/Electrophile | Dienophile/Nucleophile | Conditions | Yield (%) |
| 1 | p-Terphenyl | 1,4-Diphenyl-1,3-butadiene | DMAD | Mesitylene, reflux; then KOH, MeOH, reflux | ~85% |
| 2 | p-Terphenyl | 1-(p-Tolyl)-4-phenyl-1,3-butadiene | DMAD | Toluene, reflux; then KOH, MeOH, reflux | ~80% |
| 3 | m-Terphenyl | Chalcone | Ethyl 3-aminocrotonate | I₂ (cat.), S, 120 °C, solvent-free | ~90% |
| 4 | m-Terphenyl | 4'-Methoxychalcone | Ethyl 3-aminocrotonate | I₂ (cat.), S, 120 °C, solvent-free | ~88% |
Troubleshooting and Optimization
-
Low Yield in Diels-Alder Reaction: If the [4+2] cycloaddition is sluggish, ensure all reagents and the solvent are anhydrous. The reaction is thermally driven, so maintaining a consistent reflux temperature is critical. Increasing the reaction time or using a higher boiling point solvent may improve conversion.[1]
-
Incomplete Aromatization: Ensure a sufficient excess of base (KOH) is used in Protocol I. If the reaction stalls, adding fresh base or extending the reflux time can drive the reaction to completion. For Protocol II, ensure the oxidant is well-mixed; if using sulfur, the reaction is heterogeneous and requires efficient stirring.
-
Formation of Side Products: In the m-terphenyl synthesis, side reactions can occur if the temperature is too high or the reaction time is excessively long. Careful monitoring by TLC is essential. Purification by column chromatography is usually effective at removing impurities.
-
Regioselectivity: The inherent symmetry of the precursors in the provided protocols leads to a single major regioisomer. When using unsymmetrical dienes, dienophiles, or chalcones, a mixture of regioisomers may be formed. The regiochemical outcome is governed by the electronic and steric properties of the substituents.
Conclusion
Sequential benzannulation reactions represent a robust and highly adaptable strategy for the synthesis of complex terphenyl compounds. The Diels-Alder approach provides reliable access to p-terphenyls, while [3+3] cycloaddition strategies offer an efficient route to m-terphenyl isomers. These methods, which build the central aromatic core from acyclic precursors, provide a powerful alternative to traditional cross-coupling techniques, enabling the construction of diverse molecular architectures for applications in materials science and drug discovery.
References
-
Request PDF. (2025). Synthesis of Terphenyls. ResearchGate. Retrieved from [Link]
- Colby Davie, E. A. (2015). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction. Pendidikan Kimia.
- CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.).
- Diels-Alder Reaction. (n.d.).
- Experiment 2 DIELS ALDER REACTION. (n.d.).
-
Request PDF. (2025). Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels–Alder Reaction. ResearchGate. Retrieved from [Link]
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
-
Request PDF. (2025). Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties. ResearchGate. Retrieved from [Link]
- Zhang, F., et al. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate.
- Diels Alder Lab. (n.d.). Scribd.
- Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Arom
-
Request PDF. (2025). The Diels–Alder reaction in the synthesis of fused heterocyclic aromatic compounds. ResearchGate. Retrieved from [Link]
- Diels Alder Reaction Experiment Part 2, Reflux and Isol
- Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones. (n.d.). RSC Publishing.
- Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transform
- Mechanism and FMO Analysis of the Diels-Alder Reaction. (2010). YouTube.
- An In-depth Technical Guide to the Synthesis of Diphenyl Adipate from Adipic Acid and Phenol. (n.d.). Benchchem.
- Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite C
- Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. (2021). PubMed Central.
Sources
Troubleshooting & Optimization
Improving the yield and purity of 4-Amino-p-terphenyl synthesis
Answering the user request based on the user's persona.## Technical Support Center: Synthesis of 4-Amino-p-terphenyl
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in materials science and medicinal chemistry. Its rigid, planar structure and reactive amino group make it a key intermediate for synthesizing advanced polymers, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. However, its synthesis is not without challenges. Researchers frequently encounter issues with low yields, difficult purifications, and the formation of persistent impurities.
This guide is structured to function as a dedicated technical support resource. It moves beyond simple procedural lists to explain the causality behind experimental choices, helping you not only to solve immediate problems but also to build a deeper understanding of the reaction mechanisms at play.
Part 1: Strategic Overview of Synthetic Routes
Two primary pathways dominate the synthesis of this compound:
-
The Suzuki-Miyaura Coupling Approach: This modern method involves the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids. It offers high versatility but is sensitive to catalyst, ligand, and base selection.
-
The Nitration-Reduction Approach: A more traditional route that starts with the commercially available p-terphenyl, proceeds through nitration to form 4-Nitro-p-terphenyl, and concludes with the reduction of the nitro group to the desired amine.
The choice of route depends on starting material availability, scale, and the specific challenges one is equipped to handle.
Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Section 2.2: Issues in Nitration and Reduction
This classical route is robust but requires careful control of reaction conditions to ensure good regioselectivity and complete conversion.
Question: The nitration of p-terphenyl gives me a mixture of products. How can I improve the selectivity for 4-Nitro-p-terphenyl?
Answer: Achieving high regioselectivity in the nitration of p-terphenyl is critical. The formation of dinitro and trinitro byproducts is a common problem. [1]
-
Control of Reaction Conditions: The key is to manage the nitrating agent's strength and the reaction time and temperature. Using fuming nitric acid in glacial acetic acid provides reproducible conditions for preparing 4-nitro-p-terphenyl. [1]* Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. For mononitration, a slight excess is sufficient. A large excess will inevitably lead to polynitrated species. [2]* Temperature Management: Run the reaction at a low, controlled temperature (e.g., 0-10 °C) to prevent over-nitration. The reaction is exothermic, so slow, dropwise addition of the nitric acid is essential.
Question: My reduction of 4-Nitro-p-terphenyl to this compound is incomplete. What can I do?
Answer: Incomplete reduction can be due to several factors, including the choice of reducing agent and the insolubility of the starting material.
-
Choice of Reducing Agent: Standard conditions using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) are generally effective but can sometimes be sluggish and require harsh workup conditions. [2][3]An alternative is catalytic hydrogenation (H₂ gas with a Pd/C catalyst) in a solvent like ethanol. [4]Hydrazine hydrate with a Pd/C catalyst in ethanol is another powerful combination that can drive the reaction to completion. [4]* Solubility Issues: 4-Nitro-p-terphenyl has poor solubility in many common solvents. [2]This can hinder the reaction. Ensure you are using a solvent system where the nitro compound has at least moderate solubility at the reaction temperature (e.g., ethanol, THF). Heating the reaction mixture is often necessary.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The nitro compound will have a different Rf value and UV activity compared to the product amine. Continue the reaction until the starting material spot is completely gone.
| Reducing Agent | Typical Conditions | Pros | Cons | Reference |
| SnCl₂ / HCl | HCl, Ethanol, Reflux | Inexpensive, robust | Harsh acidic workup, tin waste | [2][3] |
| H₂ / Pd-C | Ethanol or THF, H₂ atmosphere | Clean workup, high yield | Requires hydrogenation equipment | [5] |
| Hydrazine / Pd-C | Ethanol, Reflux | Fast, effective | Hydrazine is toxic | [4] |
Caption: Comparison of common reducing agents for converting 4-Nitro-p-terphenyl to this compound.
Section 2.3: General Purification Challenges
Regardless of the synthetic route, obtaining high-purity this compound requires effective purification.
Question: I am having trouble recrystallizing my final product. It either "oils out" or no crystals form at all. What should I do?
Answer: Recrystallization is a powerful technique but requires careful solvent selection and execution. [6][7]
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too concentrated or cools too quickly. [8] * Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute, then allow it to cool much more slowly. A Dewar flask can be used to slow the cooling rate.
-
No Crystal Formation: This usually means the solution is not supersaturated enough, or nucleation is inhibited.
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. [8] * Solution 2 (Add a Seed Crystal): If you have a pure crystal from a previous batch, add it to the cooled solution to initiate crystallization. [8] * Solution 3 (Reduce Solvent Volume): You may have used too much solvent. Gently evaporate some of the solvent and allow the solution to cool again.
-
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For aromatic amines like this compound, moderately polar solvents like ethanol or solvent mixtures (e.g., Dichloromethane/Methanol, Toluene/Hexane) are often effective. [7][8] Question: Column chromatography of my product gives poor separation and streaky bands. How can I improve this?
Answer: Amines are notoriously tricky to purify via silica gel chromatography due to their basicity. The lone pair on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor recovery.
-
Deactivate the Silica: Before running your column, flush the silica gel with a solvent mixture containing a small amount of a basic additive. A common choice is 1-2% triethylamine (Et₃N) or ammonia in your eluent (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites and allows the amine to travel down the column more cleanly.
-
Optimize the Eluent: Use a solvent system that provides an Rf value of ~0.3 for your product on a TLC plate. This typically gives the best separation on a column.
-
Alternative Stationary Phases: If problems persist, consider using a different stationary phase, such as neutral or basic alumina, which is more compatible with basic compounds.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for assessing the purity of the final this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment. [9]* ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. Quantitative NMR (qNMR) can provide a highly accurate purity value by integrating the product signals against a certified internal standard. [10]Impurities will often present unique signals that can be identified.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS can help identify volatile impurities. [11]* High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting non-volatile impurities. Using a UV detector is effective due to the chromophoric nature of the terphenyl system. [9] Q2: What are the most common impurities I should look for?
A2: The impurity profile depends on the synthetic route:
-
From Suzuki Coupling: Unreacted starting materials (aryl halide, boronic acid), homocoupled byproducts, and potentially monosubstituted intermediates. [12][13]* From Nitration/Reduction: Unreacted 4-nitro-p-terphenyl, other nitro-isomers (if nitration was not selective), and starting p-terphenyl.
Q3: How critical is it to remove water from the reaction?
A3: It depends on the reaction. For Suzuki couplings, a biphasic system with water is often used, so its presence is required. [4][14]However, for reactions involving water-sensitive reagents like organometallics or certain activating agents, drying the solvents and glassware is essential. For the reduction step, the presence of water is often part of the reaction medium (e.g., in aqueous HCl).
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4,4''-Diamino-p-terphenyl via Suzuki Coupling (Illustrative)
This protocol is adapted from literature procedures and serves as a representative example. [4]It describes the synthesis of a related diamino-terphenyl, and the principles are directly applicable.
-
Setup: To a 50 mL Schlenk flask equipped with a magnetic stirrer, add 1,4-dibromobenzene (0.980 g, 4.15 mmol), 4-aminophenylboronic acid pinacol ester (2.0 g, 9.13 mmol), Pd(PPh₃)₄ (0.3 g, 0.415 mmol), and K₂CO₃ (8.6 g, 62.3 mmol).
-
Solvent Addition & Degassing: Add toluene (10 mL) and water (10 mL). Freeze the mixture with liquid nitrogen until solid. Evacuate the flask under high vacuum and then thaw. Repeat this freeze-pump-thaw cycle three times to ensure the removal of dissolved oxygen.
-
Reaction: Backfill the flask with nitrogen. Attach a water-cooled condenser and heat the reaction mixture to 120 °C under a positive N₂ flow for 24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 35% EtOAc in hexane as eluent).
-
Workup: Cool the reaction to room temperature. Quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with water (3 x 10 mL) and brine (3 x 10 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the final product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol). The target compound should be highly soluble at high temperatures and poorly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a hot plate and magnetic stirrer for efficient dissolution.
-
Decolorization (Optional): If the solution is colored by impurities, add a very small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
References
- Culling, P., Gray, G. W., & Lewis, D. (1960). The nitration of p-terphenyl in glacial acetic acid. Journal of the Chemical Society, 260.
-
Reddit user discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved January 5, 2026, from [Link]
- Kalyvas, E., et al. (2023). A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. Molecules, 28(2), 746.
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved January 5, 2026, from [Link]
- Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335.
-
Reddit user discussion. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved January 5, 2026, from [Link]
- Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763.
-
Request PDF. (n.d.). Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution. ResearchGate. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 5, 2026, from [Link]
-
Request PDF. (n.d.). Synthesis of Terphenyls. ResearchGate. Retrieved January 5, 2026, from [Link]
- Plöger, J. F., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12513-12520.
-
Chukhajian, E., et al. (2017). New Method for the Synthesis of Terphenyl and Its Derivatives. ResearchGate. Retrieved January 5, 2026, from [Link]
- Naraginti, S., & Sivakumar, A. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Advances, 12(45), 29339-29361.
- Akasaka, K. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4469.
-
Request PDF. (n.d.). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ResearchGate. Retrieved January 5, 2026, from [Link]
- Syrbu, S. A., et al. (2021). Synthesis and Acid-Base Properties of Tetraphenylporphine Derivatives with Amino Acid “Anchor” Groups. Macroheterocycles, 14(2), 154-160.
- Sun, Q., et al. (2018). Symmetry breakdown of 4,4″-diamino-p-terphenyl on a Cu(111) surface by lattice mismatch.
- Benner, R. L. (1984). U.S. Patent No. 4,440,954. U.S.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
-
Reddit user discussion. (2022). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved January 5, 2026, from [Link]
- Basak, A., et al. (2005). Studies on natural p-terphenyls: total syntheses of vialinin A and terrestrin B. Tetrahedron Letters, 46(38), 6555-6557.
- Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
-
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved January 5, 2026, from [Link]
- Leston, G. (1989). U.S. Patent No. 4,870,209. U.S.
- Lee, Y. R., et al. (2024). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones. Organic Letters.
- European Patent Office. (1981).
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Troubleshooting low fluorescence quantum yields in terphenyl derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with terphenyl derivatives. This guide is designed to provide expert advice and actionable troubleshooting strategies for overcoming common challenges related to the fluorescence of these compounds, with a particular focus on addressing low fluorescence quantum yields.
Troubleshooting Guide: Low Fluorescence Quantum Yields
This section addresses specific issues that can lead to lower-than-expected fluorescence quantum yields in your experiments with terphenyl derivatives.
Question 1: My terphenyl derivative exhibits a surprisingly low quantum yield. What are the most likely causes?
Several factors, ranging from the intrinsic molecular structure to experimental conditions, can contribute to a low fluorescence quantum yield (ΦF). A systematic approach to troubleshooting is crucial.
Underlying Causes & Corrective Actions:
-
Purity of the Compound: Even trace amounts of impurities can act as quenchers or have their own fluorescent properties that interfere with the measurement of your target compound. This is often the most overlooked cause of anomalous fluorescence behavior.
-
Solvent Environment: The polarity of the solvent can significantly influence the excited state of your molecule, affecting both the emission wavelength and the quantum yield.[6][7][8][9] This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.[6]
-
Action: Measure the quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). This will help you determine the optimal solvent environment for your derivative.
-
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, terphenyl derivatives can form non-fluorescent aggregates (dimers or excimers), leading to a decrease in the overall fluorescence intensity.[10]
-
Presence of Quenchers: Dissolved oxygen is a common and efficient quencher of fluorescence. Heavy atoms in the solvent or as part of counter-ions can also decrease fluorescence through intersystem crossing.
-
Action: For accurate measurements, especially if the fluorescence lifetime is long, degas the solvent by bubbling with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
-
-
Incorrect Measurement Parameters: Errors in the experimental setup, such as the choice of excitation wavelength or the use of an inappropriate reference standard, can lead to inaccurate quantum yield values.
-
Action: Ensure the excitation wavelength is at a point of significant absorbance for your compound but avoids regions of high noise or potential photodecomposition. Select a reference standard with a well-documented quantum yield and whose emission and absorption spectra are in a similar range to your sample.[13][14][15]
-
Question 2: I've changed a substituent on my terphenyl core, and the quantum yield has plummeted. Why would a small structural change have such a dramatic effect?
The electronic nature and position of substituents on the terphenyl backbone have a profound impact on the photophysical properties of the molecule.[10][16][17][18][19][20]
Key Factors at Play:
-
Electron-Donating vs. Electron-Withdrawing Groups:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups can increase the electron density of the π-system, often leading to a red-shift in the emission spectrum and, in some cases, an enhanced quantum yield.[10]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups can decrease the electron density and may lead to a blue-shift.[10] More significantly, some EWGs can introduce non-radiative decay pathways, thereby lowering the quantum yield.[21]
-
-
Promotion of Non-Radiative Decay Pathways: Certain substituents can introduce low-energy vibrational modes or facilitate intersystem crossing to the triplet state, both of which compete with fluorescence and reduce the quantum yield. For instance, the presence of heavy atoms (e.g., bromine, iodine) can significantly enhance intersystem crossing.
-
Steric Effects and Molecular Rigidity: Substituents that restrict the rotation of the phenyl rings in the terphenyl core can increase the molecular rigidity. A more rigid structure often leads to a higher quantum yield by reducing the number of non-radiative decay pathways associated with molecular vibrations and rotations.[10]
Troubleshooting Workflow for Substituent Effects:
To systematically investigate the impact of a substituent, consider synthesizing a small series of derivatives with groups of varying electronic properties (e.g., -H, -F, -OCH₃, -CN) at the same position on the terphenyl core.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right fluorescence quantum yield standard for my terphenyl derivative?
The selection of an appropriate standard is critical for the accuracy of relative quantum yield measurements.[13][14] Key considerations include:
-
Spectral Overlap: The absorption and emission spectra of the standard should be in a similar wavelength range as your unknown sample to minimize instrument-related errors.[12]
-
Known and Reliable Quantum Yield: Use a well-characterized standard with a quantum yield that is widely accepted in the literature and is not highly dependent on the excitation wavelength.[13]
-
Solvent Compatibility: Ideally, the standard should be soluble in the same solvent as your sample to eliminate the need for refractive index corrections.[22][23]
Commonly Used Quantum Yield Standards:
| Standard | Solvent | Excitation Range (nm) | Emission Range (nm) | Quantum Yield (ΦF) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 280-370 | 400-550 | 0.58 |
| p-Terphenyl | Cyclohexane | 240-305 | 310-380 | 0.92 |
| Fluorescein | 0.1 M NaOH | 400-500 | 500-600 | 0.95 |
| Rhodamine 6G | Ethanol | 450-550 | 520-650 | 0.95 |
| Rhodamine 101 | Ethanol | 450-580 | 550-650 | 1.00 |
Note: The quantum yield values can vary slightly depending on the literature source and experimental conditions. It is crucial to cite the source of the quantum yield value used in your calculations.[12][13]
Q2: What is the difference between the relative and absolute methods for measuring quantum yield?
-
Relative Method: This is the more common approach where the fluorescence of an unknown sample is compared to that of a standard with a known quantum yield.[22][23][24][25][26] It is experimentally simpler but its accuracy is contingent on the reliability of the standard.
-
Absolute Method: This method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere to capture all emitted light.[24] While more complex instrumentally, it does not require a reference standard.
Q3: Can impurities really affect my quantum yield measurement that much?
Yes, absolutely. An impurity can have a significant impact in several ways:
-
Fluorescence Quenching: The impurity can de-excite the excited state of your terphenyl derivative through non-radiative pathways.
-
Energy Transfer: If the emission spectrum of your compound overlaps with the absorption spectrum of the impurity, Förster Resonance Energy Transfer (FRET) can occur, leading to a lower quantum yield for your compound and potential emission from the impurity.
-
Spectral Overlap: If the impurity is also fluorescent, its emission may overlap with that of your sample, leading to an artificially high or distorted emission spectrum and an inaccurate calculated quantum yield.
Experimental Protocols
Protocol 1: Purification of a Terphenyl Derivative by Column Chromatography
This protocol provides a general guideline for purifying a solid terphenyl derivative.
Materials:
-
Crude terphenyl derivative
-
Silica gel (appropriate mesh size for your application)
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate solvent system that provides good separation of your compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Prepare the Column: Pack the chromatography column with silica gel as a slurry in the non-polar solvent.
-
Load the Sample: Dissolve the crude terphenyl derivative in a minimal amount of the chromatography solvent and load it onto the top of the silica gel.
-
Elute the Column: Begin eluting the column with the selected solvent system.
-
Collect Fractions: Collect the eluent in fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified terphenyl derivative.
-
Verify Purity: Confirm the purity of the final product using analytical techniques such as NMR, HPLC, and mass spectrometry.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the steps for determining the fluorescence quantum yield of a terphenyl derivative relative to a standard.[11][23][25]
Materials:
-
Purified terphenyl derivative (sample)
-
Quantum yield standard
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
1 cm path length cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength. Ensure the absorbance does not exceed 0.1 to avoid inner filter effects.[11][12]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Spectra: For each solution, record the fluorescence emission spectrum, ensuring to use the same excitation wavelength and instrument parameters for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradients: The resulting plots should be linear. Determine the gradient (slope) for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample (ΦF_sample):[22][23]
ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizations
Logical Workflow for Troubleshooting Low Quantum Yield
Caption: Key factors that modulate the fluorescence quantum yield of terphenyl derivatives.
References
-
JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. [Link]
-
Edinburgh Instruments. Relative Quantum Yield. [Link]
-
Wiley Online Library. (2018). Substituent Effects in Scholl‐Type Reactions of 1,2‐Terphenyls to Triphenylenes. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
-
Shimadzu. (2018). Relative Quantum Yield Measurement of a Sample in Solution. [Link]
-
Springer Nature. (2020, August 26). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
-
Journal of the College of Basic Education. (2022, December 9). Solvent Polarity Effect on The Electronic Spectra of Laser Dye (P- Terphenyl Molecule ). [Link]
-
ChemRxiv. (2025). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. [Link]
-
The Aquila Digital Community. The Isolation and Purification of a Fluorescent Compound from Pseudomonas. [Link]
-
ResearchGate. (2024, February 4). Separation and purification of fluorescent carbon dots - an unmet challenge. [Link]
-
ResearchGate. Green Fluorescent Protein Purification by Organic Extraction. [Link]
-
YouTube. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein. [Link]
-
Frontiers. Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. [Link]
-
MDPI. Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. [Link]
-
IUPAC. (2011, August 31). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). [Link]
-
PMC. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
-
UvA-DARE. Chapter 3 - Measurement of photoluminescence quantum yields. [Link]
-
Chalmers Research. An Exploration of Substituent Effects on the Photophysical Properties of Monobenzopentalenes. [Link]
-
PMC. (2019). Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence. [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
RSC Publishing. (2015). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. [Link]
-
ACS Publications. (2012, January 11). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. [Link]
-
ResearchGate. (2024, June 21). (PDF) Substituent Effects in the Photophysical and Electrochemical Properties of meso-Tetraphenylporphyrin Derivatives. [Link]
-
ResearchGate. An improved method of fluorescence quantum yield determination. [Link]
-
J. Phys. Chem. A. (2021, December 27). Aggregation-Induced Emission with Large Redshift in 2,7-Diphenyl- fluorenone: Reality or Artifact?. [Link]
-
Reddit. (2023, September 22). What are some factors that can affect the quantum yield brightness of a fluorophore?. [Link]
-
Semantic Scholar. Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivative. [Link]
-
Chemical Science International Journal. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. [Link]
-
ResearchGate. Fluorescence quantum yields of compounds B, highlighting the very low.... [Link]
-
MDPI. Research Progress of Hyperfluorescent Organic Electroluminescent Devices. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]
-
YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection. [Link]
-
Royal Society of Chemistry. (2001). A new and versatile fluorescence standard for quantum yield determination. [Link]
-
Chemistry LibreTexts. (2023, March 16). 3.5: Quantum Yield of Fluorescence. [Link]
-
Molecular Expressions. Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. [Link]
-
ResearchGate. Aggregation-Induced Emission in Tetraphenylthiophene-Derived Organic Molecules and Vinyl Polymer. [Link]
-
MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]
-
PubMed Central. (2025, February 12). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. [Link]
Sources
- 1. "The Isolation and Purification of a Fluorescent Compound from Pseudomo" by Thomas M. Davey [thekeep.eiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid [frontiersin.org]
- 6. journalcsij.com [journalcsij.com]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 9. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. iss.com [iss.com]
- 13. publications.iupac.org [publications.iupac.org]
- 14. pure.uva.nl [pure.uva.nl]
- 15. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
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- 18. mdpi.com [mdpi.com]
- 19. research.chalmers.se [research.chalmers.se]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. edinst.com [edinst.com]
- 23. agilent.com [agilent.com]
- 24. jasco-global.com [jasco-global.com]
- 25. shimadzu.com [shimadzu.com]
- 26. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling of Terphenyls
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of terphenyls via Suzuki-Miyaura cross-coupling. The synthesis of these sterically hindered systems often presents unique challenges. This resource will help you navigate these complexities and optimize your reaction conditions for maximal yield and purity.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common problems encountered during the Suzuki coupling of terphenyls, providing explanations for the underlying causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction for a terphenyl synthesis is resulting in low or no yield. What are the primary factors to investigate?
A1: Low or no yield in the synthesis of sterically demanding terphenyls is a frequent challenge. The primary factors to investigate are the ligand, catalyst, base, and solvent system. The increased steric hindrance of terphenyl systems often necessitates reaction conditions beyond the standard Suzuki-Miyaura protocol.
A systematic approach to troubleshooting should be adopted:
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered couplings. More specialized, bulky, and electron-rich phosphine ligands are required to facilitate the critical reductive elimination step. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are excellent alternatives for promoting the coupling of hindered substrates.
-
Catalyst Choice: While many palladium sources can be effective, using a well-defined Pd(0) precatalyst can be advantageous in minimizing side reactions like homocoupling.
-
Base and Solvent Optimization: The choice of base and solvent is critical and interdependent. A screen of different bases and solvents should be performed to find the optimal combination for your specific substrates.
-
Reaction Temperature: Insufficient temperature can lead to low conversion. For sterically hindered substrates, higher temperatures are often necessary to overcome the activation energy barrier.
Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction?
A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or starting with a Pd(II) species.
To minimize homocoupling, consider the following strategies:
-
Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved through methods like three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (20-30 minutes).
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source can bypass the in-situ reduction of Pd(II), which can sometimes contribute to homocoupling.
-
Ligand Choice: The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling. Screening different ligands can help identify one that favors the desired reaction pathway.
-
Stoichiometry Control: Using a slight excess of the aryl halide can sometimes help to consume the boronic acid in the desired cross-coupling reaction rather than in homocoupling.
Q3: My starting boronic acid appears to be degrading during the reaction, leading to low yields. What is causing this, and how can I prevent it?
A3: The degradation of the boronic acid, often through a process called protodeboronation, is a well-known side reaction in Suzuki couplings. In this reaction, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid.
Several factors can influence the rate of protodeboronation:
-
Reaction Conditions: The specific base, solvent, and temperature can all impact the stability of the boronic acid.
-
Substrate Structure: The electronic and steric properties of the organic group on the boronic acid play a significant role in its susceptibility to protodeboronation.
To mitigate protodeboronation, you can:
-
Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable than their corresponding boronic acids and can be used as "slow-release" sources of the boronic acid under the reaction conditions.
-
Optimize Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that promote its decomposition.
-
Accelerate the Catalytic Cycle: Employing highly active catalyst systems can increase the rate of the desired cross-coupling, outcompeting the undesired protodeboronation pathway.
Section 2: Optimizing Reaction Parameters
A successful Suzuki coupling for terphenyl synthesis hinges on the careful selection and optimization of several key parameters.
Catalyst and Ligand Selection
For sterically hindered substrates, the choice of ligand is paramount. The table below summarizes some recommended ligands for challenging Suzuki couplings.
| Ligand | Structure | Key Features |
| SPhos | Buchwald biaryl phosphine | Bulky and electron-rich, excellent for hindered couplings. |
| XPhos | Buchwald biaryl phosphine | Similar to SPhos, often provides complementary reactivity. |
| cataCXium® A | Biaryl phosphine | Effective for promoting reductive elimination with hindered substrates. |
| NHC Ligands | N-heterocyclic carbenes | Strong σ-donors, highly effective for challenging couplings. |
Experimental Protocol: Ligand Screening
-
Set up a parallel array of reactions in small vials.
-
To each vial, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and solvent.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a different ligand (4 mol%) to each vial.
-
Degas the vials by sparging with argon for 15 minutes.
-
Seal the vials and heat to the desired temperature.
-
Monitor the reactions by TLC or LC-MS to determine the optimal ligand.
Base and Solvent Effects
The choice of base and solvent can dramatically impact the reaction outcome. A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as dioxane/water or toluene/water. However, for particularly challenging terphenyl syntheses, a broader screen may be necessary.
| Base | Common Solvents | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A good starting point, often effective. |
| Cs₂CO₃ | Dioxane, Toluene | A stronger base, can be effective when K₂CO₃ fails. |
| K₃PO₄ | Dioxane, Toluene | A non-nucleophilic base, useful for substrates with base-sensitive functional groups. |
| t-BuOK | Dioxane | A very strong base, can be effective for highly hindered couplings. |
Experimental Protocol: Base and Solvent Screening
-
Select the best ligand from the initial screen.
-
Set up a grid of reactions testing different base and solvent combinations.
-
Use the same stoichiometry and catalyst loading as in the ligand screen.
-
Degas and heat the reactions as before.
-
Analyze the results to identify the optimal base/solvent system.
Section 3: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for effective troubleshooting. The diagram below illustrates the key steps involved in the Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a logical troubleshooting workflow can help to efficiently identify and solve the problem.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions of terphenyls.
Section 4: Concluding Remarks
The synthesis of terphenyls via Suzuki-Miyaura coupling can be challenging due to steric hindrance. However, by systematically optimizing the reaction conditions, particularly the choice of ligand, base, and solvent, high yields of the desired products can be achieved. This guide provides a framework for troubleshooting common issues and a logical approach to reaction optimization. For further, in-depth understanding, the references cited below are highly recommended.
References
- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbMzclWyBhTPRW85OkSVi5-r4oTnBI9_vO9FfDxR03iEE4vLijhHbWXJDgx6zfSuJgwvDHefPFXfKNsxn6o4HmzEU_g-L5svmLZbrgyOoh0A1Gv9rphBn01_M05CKLMGG51f0Ffnq3nKQ1w5bbkkt4RWPkLnrRwVe9NShPcfOFoffudN5H7zzFBC_I2BA-xMslgz3UNH1zutrD0IIPObd6zNObarA=](
How to prevent aggregation-caused quenching in terphenyl-based fluorescent probes
Welcome to the technical support center for terphenyl-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation-caused quenching (ACQ), a common issue that can compromise experimental results. As Senior Application Scientists, we have compiled this resource based on foundational scientific principles and extensive field experience.
Section 1: FAQs - Understanding Aggregation-Caused Quenching (ACQ) in Terphenyl Probes
This section addresses the fundamental concepts of ACQ to help you diagnose potential issues in your experiments.
Q1: What is Aggregation-Caused Quenching (ACQ) and why does it affect my terphenyl-based fluorescent probes?
Aggregation-Caused Quenching (ACQ) is a phenomenon where fluorescent molecules, such as those based on a terphenyl scaffold, lose their ability to emit light when they cluster together in high concentrations or in certain solvent conditions.[1][2] Terphenyl probes, being composed of rigid, planar π-conjugated systems, are particularly susceptible.[3] In dilute solutions, these probes are typically highly fluorescent. However, as their concentration increases or when they are in a poor solvent, they tend to aggregate. This proximity allows for intermolecular interactions, such as π-π stacking, which create non-radiative decay pathways for the excited state.[4][5] Instead of releasing energy as light (fluorescence), the excited molecules return to the ground state by dissipating energy as heat, thus "quenching" the fluorescence.[2]
Q2: How can I identify if ACQ is the cause of my poor fluorescence signal?
Diagnosing ACQ typically involves a concentration-dependent fluorescence study. If ACQ is the culprit, you will observe a non-linear relationship between concentration and fluorescence intensity.
-
Initial Increase: At very low concentrations, the fluorescence intensity will increase proportionally with the probe concentration.
-
Plateau and Decrease: As the concentration rises, the intensity will plateau and then begin to decrease, even as more probe is added. This decrease is the hallmark of ACQ.
A simple experiment to confirm this is to measure the fluorescence of a highly concentrated, quenched sample and then dilute it significantly. If the fluorescence intensity per mole of the probe increases upon dilution, ACQ is likely occurring.
Q3: What are the primary mechanisms driving ACQ in terphenyl systems?
The primary driver for ACQ in terphenyl and other planar aromatic fluorophores is the formation of non-emissive or weakly emissive aggregates through intermolecular forces.[1] The key mechanisms include:
-
π–π Stacking: The planar aromatic rings of the terphenyl core have a strong tendency to stack on top of each other, similar to a stack of coins. This close interaction facilitates the formation of "excimers" (excited-state dimers), which often decay non-radiatively.[4][5]
-
Hydrophobic Interactions: In aqueous or highly polar environments, the hydrophobic terphenyl molecules will self-associate to minimize their contact with the solvent, driving aggregation.[3]
These interactions create new electronic states that allow the excited energy to be dissipated without emitting photons, effectively quenching the fluorescence.
Section 2: Troubleshooting Guide - Strategies to Mitigate ACQ
This section provides actionable strategies and detailed protocols to overcome ACQ in your experiments.
Part A: Chemical Modification Strategies
If you are in the process of designing or synthesizing your probes, chemical modification is a powerful, proactive approach.
Q4: My synthesized terphenyl probe is showing significant quenching at high concentrations. How can I modify its chemical structure to prevent this?
The most effective chemical strategy is to introduce sterically bulky side chains to the terphenyl backbone.[6][7] These groups act as physical barriers that disrupt the planarity and prevent the close π–π stacking required for quenching.[4][5]
Causality: By attaching bulky groups (e.g., tert-butyl, mesityl, or long alkyl chains) to the terphenyl core, you increase the steric hindrance between adjacent probe molecules.[8][9] This forces a twist in the molecular structure, making it more difficult for the aromatic planes to align and interact, thereby preserving the emissive properties of the individual molecules even at high concentrations.[4][5]
Diagram 1: Steric Hindrance Preventing ACQ
Here is a conceptual workflow illustrating how bulky side chains prevent aggregation.
Caption: Bulky groups create steric repulsion, preventing π-π stacking and ACQ.
Experimental Protocol: Introducing tert-Butyl Groups via Friedel-Crafts Alkylation
This protocol provides a general method for adding bulky tert-butyl groups to an activated terphenyl core.
Materials:
-
Your terphenyl starting material
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃) as a catalyst
-
Anhydrous dichloromethane (DCM) as a solvent
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve your terphenyl starting material in anhydrous DCM under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath and slowly add anhydrous AlCl₃. Stir for 15 minutes.
-
Alkylation: Add tert-butyl chloride dropwise to the solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the modified probe using NMR and mass spectrometry.
Part B: Formulation and Environmental Control
When the probe's structure is fixed, modifying its environment is the key to preventing ACQ.
Q5: I cannot modify the probe itself. What formulation strategies can I use to prevent aggregation in my aqueous assay?
You can incorporate excipients into your formulation that physically separate the probe molecules or alter their solubility.[10] Common strategies include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Triton X-100 can form micelles that encapsulate the hydrophobic terphenyl probes, preventing self-aggregation.[11]
-
Polymers: Embedding the probe in a polymer matrix can physically isolate the molecules from each other.[1]
-
Chelating Agents: If metal ions are suspected of promoting aggregation, adding a chelator like EDTA can be beneficial.[11][12]
Table 1: Comparison of Common Anti-Aggregation Excipients
| Excipient | Mechanism of Action | Typical Concentration | Pros | Cons |
| Polysorbate 20/80 | Forms micelles to encapsulate hydrophobic molecules; shields aggregation-prone regions.[10] | 0.01% - 0.1% (v/v) | Highly effective, widely used. | Can interfere with some assays; may form peroxides over time. |
| Cyclodextrins | Host-guest encapsulation of the probe.[13] | 1 - 10 mM | High specificity, protects probe from environment. | Can alter probe photophysics; binding affinity is probe-dependent. |
| Bovine Serum Albumin (BSA) | Binds to hydrophobic probes, preventing self-aggregation. | 0.1% - 1% (w/v) | Readily available, biocompatible. | Can have its own fluorescence; may interact with other components. |
| Polyethylene Glycol (PEG) | Steric hindrance and increases probe solubility. | 1% - 5% (w/v) | Biocompatible, can be functionalized. | Can increase solution viscosity. |
Experimental Protocol: Preparing a Formulation with Polysorbate 20
Objective: To prepare a stock solution of a hydrophobic terphenyl probe in an aqueous buffer while preventing aggregation.
Materials:
-
Terphenyl probe stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Polysorbate 20 (Tween 20)
-
Vortex mixer and sonicator
Procedure:
-
Prepare Surfactant Buffer: Prepare your desired aqueous buffer containing 0.05% (v/v) Polysorbate 20. For example, add 50 µL of Polysorbate 20 to 100 mL of PBS. Mix thoroughly.
-
Pre-warm Buffer: Gently warm the surfactant buffer to ~37°C to ensure the surfactant is well-dissolved.
-
Dilution: While vortexing the surfactant buffer, add your concentrated probe stock solution dropwise to achieve the final desired concentration. The continuous mixing is crucial to ensure rapid encapsulation of the probe within the surfactant micelles, preventing it from crashing out of solution.
-
Sonication (Optional): If any visible precipitate forms, sonicate the solution for 5-10 minutes in a bath sonicator.
-
Validation: Measure the fluorescence of the formulated probe. Compare its intensity and spectral properties to a sample prepared without the surfactant to confirm the prevention of ACQ.
Q6: How does the choice of solvent affect ACQ in my terphenyl probe?
Solvent properties, particularly polarity and viscosity, play a critical role.[14]
-
Polarity: In polar solvents like water, hydrophobic terphenyl probes tend to aggregate to minimize their unfavorable interaction with the solvent (the hydrophobic effect).[3] Conversely, in non-polar organic solvents where the probe is highly soluble, aggregation is less likely. A change in solvent polarity can dramatically alter the fluorescence emission wavelength and intensity.[15][16]
-
Viscosity: Highly viscous solvents can restrict the molecular motions that lead to non-radiative decay, sometimes enhancing fluorescence. However, high viscosity does not necessarily prevent aggregation driven by strong intermolecular forces.
Diagram 2: Effect of Solvent Polarity on Probe Aggregation
Caption: A host molecule encapsulates the probe, preventing self-aggregation.
Experimental Protocol: Encapsulation of a Terphenyl Probe with γ-Cyclodextrin
Objective: To form an inclusion complex between a hydrophobic terphenyl probe and γ-cyclodextrin (γ-CD) to enhance fluorescence in an aqueous solution.
Materials:
-
Terphenyl probe
-
γ-Cyclodextrin (γ-CD)
-
Deionized water or buffer
-
Fluorometer
Procedure:
-
Prepare γ-CD Solution: Prepare a stock solution of γ-CD (e.g., 10 mM) in your desired aqueous buffer. You may need to stir or gently heat the solution to fully dissolve the cyclodextrin.
-
Prepare Probe Solution: Prepare a concentrated stock solution of the terphenyl probe in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Titration Experiment:
-
Set up a series of vials. To each, add a fixed amount of the probe stock solution.
-
Add increasing amounts of the γ-CD stock solution to the vials, creating a range of host:guest molar ratios (e.g., 0:1, 1:1, 2:1, 5:1, 10:1).
-
Bring all vials to the same final volume with the buffer.
-
-
Equilibration: Allow the solutions to equilibrate for at least 30 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each sample.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of γ-CD. A significant increase and subsequent plateau in fluorescence intensity indicate the formation of a stable host-guest complex that prevents ACQ. [13]
Section 3: Advanced Concepts & Alternative Approaches
Q8: What is the difference between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)?
ACQ and Aggregation-Induced Emission (AIE) are opposite phenomena. [17]
-
ACQ: Fluorophores are highly emissive in dilute solutions but become non-emissive upon aggregation. This is the common behavior for many conventional planar dyes, including terphenyls. [1][2]* AIE: AIE-active molecules (AIEgens) are non-emissive or weakly emissive when dissolved but become highly fluorescent upon aggregation. [18]The mechanism for AIE is often attributed to the Restriction of Intramolecular Motion (RIM). In solution, the molecules can dissipate energy non-radiatively through internal rotations or vibrations. In the aggregated state, these motions are physically locked, which blocks the non-radiative decay pathways and forces the molecule to release its energy as light. [19] For researchers designing new probes, understanding AIE offers an alternative design strategy. Instead of preventing aggregation, one could design a terphenyl derivative that leverages it, creating a "turn-on" sensor. This can be achieved by introducing rotatable groups onto the terphenyl scaffold. [20]
References
- Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Journal of Chemical Information and Modeling - ACS Publications. (n.d.).
-
Zhang, R., et al. (2023). Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy. Chemical Science, 14(28), 7561-7572. Available from: [Link]
-
Fluorophore-based Host-guest Assembly Complexes for Imaging and Therapy | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
-
Zhang, R., et al. (2023). Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy. Chemical Science. Available from: [Link]
- Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine. (n.d.).
-
Recent Advances in Design Strategies and Imaging Applications of Fluorescent Probes for ATP. (2023). MDPI. Available from: [Link]
-
Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners. (2024). ACS Publications. Available from: [Link]
-
Fluorophore-based host–guest assembly complexes for imaging and therapy. (2021). Chemical Communications. Available from: [Link]
-
Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved January 5, 2026, from [Link]
-
Synthesis and structure of a new bulky bis(alkoxide) ligand on a terphenyl platform. (2018). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Multiple Bonding in Heavier Element Compounds Stabilized by Bulky Terphenyl Ligands. (2011). Inorganic Chemistry. Available from: [Link]
-
A Review on Effect of Solvents on Fluorescent Spectra. (2017). Chemical Science International Journal. Available from: [Link]
-
From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). National Science Review. Available from: [Link]
-
Supramolecular guest-host systems: Combining high dye doping level with low aggregation tendency. (2007). Applied Physics Letters. Available from: [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (2019). Journal of Materials Chemistry C. Available from: [Link]
-
Preventing Protein Aggregation. (2014). Biozentrum Biophysics Facility. Available from: [Link]
-
Effect of alkyl side chains in amine-terminated terphenyl derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. (2022). MDPI. Available from: [Link]
-
Tailoring Hydrophobic Interactions between Probes and Amyloid-β Peptides for Fluorescent Monitoring of Amyloid-β Aggregation. (2018). ACS Omega. Available from: [Link]
-
Fabrication of fluorescent supramolecular organic frameworks through host–guest interactions and their application in ratiometric detection of I−. (2022). Nanoscale. Available from: [Link]
-
Locking the GFP Fluorophore to Enhance Its Emission Intensity. (2019). Molecules. Available from: [Link]
-
Tetraphenylfuran: Aggregation-Induced Emission or Aggregation-Caused Quenching? | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
-
Controlling the crystal packing and morphology of metal–organic macrocycles through side-chain modification. (2020). Chemical Science. Available from: [Link]
-
Tetraphenylfuran: aggregation-induced emission or aggregation-caused quenching?. (2017). Materials Chemistry Frontiers. Available from: [Link]
-
Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging. (2009). Biophysical Journal. Available from: [Link]
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (2018). RSC Advances. Available from: [Link]
-
“Living” fluorophores: Thermo-driven reversible ACQ-AIE transformation and ultra-sensitive in-situ monitor for dynamic Diels-Alder reactions | Request PDF. (n.d.). Retrieved January 5, 2026, from [Link]
-
Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains. (2005). Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]
-
Solvent effects on absorption spectral changes of PFP and phenol. In... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Solvent effects on the two-photon absorption of distyrylbenzene chromophores. (2007). The Journal of Physical Chemistry B. Available from: [Link]
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Technical Support Center: Enhancing the Thermal and Photochemical Stability of Terphenyl Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with terphenyl derivatives. Terphenyls are a critical structural motif in materials science, liquid crystals, and pharmaceuticals, prized for their rigid, aromatic nature.[1] However, their susceptibility to thermal and photochemical degradation can compromise experimental outcomes, product shelf-life, and overall efficacy. This document provides in-depth, experience-driven answers to common stability challenges, moving beyond simple protocols to explain the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of terphenyl derivatives.
Q1: What are the primary pathways for thermal and photochemical degradation of terphenyl derivatives?
A: Terphenyl derivatives degrade through distinct but sometimes overlapping mechanisms under thermal and photochemical stress.
-
Thermal Degradation : In the presence of oxygen, thermal stress primarily initiates a free-radical auto-oxidation chain reaction.[2] This process involves the formation of hydroperoxides, which can decompose into reactive radicals (alkoxy, peroxy), leading to a cascade of reactions.[2] In an inert atmosphere, degradation occurs at higher temperatures through C-C bond cleavage.
-
Photochemical Degradation : This process is initiated by the absorption of photons (typically UV or high-energy visible light), which promotes the molecule to an excited singlet or triplet state.[3][4] In the presence of oxygen, these excited states can react directly with O₂ or transfer energy to it, forming highly reactive singlet oxygen.[3] Key degradation pathways include photoionization, electron transfer to dioxygen, and subsequent reactions leading to hydroxylation and phenoxy bond cleavage.[3][5]
Q2: How do substituents on the terphenyl core affect its stability?
A: Substituents have a profound impact on the stability of the terphenyl core by altering its electronic and steric properties.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the aromatic rings, making them more susceptible to oxidative attack, which can be a key step in both thermal and photochemical degradation.[6]
-
Electron-withdrawing groups (e.g., -CF₃, -Cl, -F) can enhance stability by making the rings less susceptible to electrophilic attack and oxidation.[7][8] Fluorine substitution, in particular, is known to improve the thermal stability of terphenyls used in liquid crystals.[9]
-
Bulky or sterically hindering groups can physically obstruct the approach of reactive species like oxygen or radicals, thereby improving stability.[8][10] Introducing bulky groups can be an effective strategy to inhibit bimolecular interactions that might lead to degradation.[11]
Q3: What is the role of atmospheric oxygen in the degradation process?
A: Oxygen is a critical factor in the degradation of most organic molecules, including terphenyls. Its role is multifaceted:
-
Thermo-oxidative Degradation : It is the primary reactant in the initiation and propagation steps of free-radical chain reactions at elevated temperatures.[2]
-
Photodegradation : The photodegradation quantum yields of polycyclic aromatic hydrocarbons (PAHs) generally increase with higher oxygen concentrations.[3][4] Oxygen can quench the excited states of the terphenyl molecule, leading to the formation of reactive oxygen species (ROS) like superoxide or singlet oxygen, which then attack the molecule.[3][12]
Q4: Can I use standard antioxidants to improve the stability of my terphenyl derivative?
A: Yes, standard antioxidants are often effective, but the choice depends on the primary degradation mechanism you are trying to prevent.
-
For Thermal Stability : Chain-breaking antioxidants like hindered phenols or secondary arylamines are highly effective as they scavenge peroxy radicals, interrupting the propagation of the auto-oxidation chain reaction.[2][13] Peroxide decomposers, such as phosphites and sulfides, can also be used to inhibit the initiation step by decomposing hydroperoxides into non-radical products.[2][14]
-
For Photochemical Stability : While some thermal antioxidants offer limited protection, dedicated light stabilizers are more effective. Hindered Amine Light Stabilizers (HALS) are particularly potent as they trap free radicals formed during photo-oxidation.[15] UV absorbers can also be used; they function by competitively absorbing harmful UV radiation and dissipating it as heat.
Q5: What are the initial signs of degradation I should look for in my sample?
A: Early detection is key to troubleshooting. Initial signs of degradation are often subtle and can be chemical or physical.
-
Color Change : The formation of oxidized and conjugated byproducts often leads to a yellowing or browning of the material.[2][16]
-
Changes in Spectroscopic Properties : You may observe a decrease in the intensity of the main absorption peak in UV-Vis spectroscopy or a loss of fluorescence intensity.[17] New peaks may also appear in HPLC chromatograms, indicating the formation of degradation products.
-
Physical Property Alterations : For polymeric or solid-state materials, degradation can lead to changes in viscosity, brittleness, or melting point.[2][18]
Section 2: Troubleshooting Guides & Protocols
This section provides structured guidance for addressing specific experimental challenges.
Guide 1: My terphenyl derivative is degrading during thermal processing.
Problem Analysis: Thermal degradation during processing (e.g., melt processing, annealing) is almost always due to thermo-oxidative degradation, especially if performed in the presence of air. The key is to either remove oxygen or inhibit the radical chain reaction it initiates.
Solution 1: Strategic Selection of Antioxidants
The most effective approach is to add a stabilizer. The choice of antioxidant depends on the processing temperature and the specific nature of your terphenyl derivative. A combination of a primary and a secondary antioxidant often provides synergistic protection.
Table 1: Selection of Antioxidants for Thermal Stabilization
| Antioxidant Class | Mechanism of Action | Examples | Typical Loading | Key Advantage |
|---|---|---|---|---|
| Hindered Phenols | Primary (Radical Scavenger) | BHT, Irganox 1010 | 0.1 - 1.0% w/w | Highly effective at preventing propagation.[2] |
| Secondary Arylamines | Primary (Radical Scavenger) | Phenyl-α-naphthylamine | 0.1 - 1.0% w/w | Very effective at high temperatures.[2] |
| Phosphites / Phosphonites | Secondary (Peroxide Decomposer) | Tris(2,4-di-tert-butylphenyl)phosphite | 0.1 - 1.0% w/w | Prevents radical formation from hydroperoxides.[14] |
| Thioethers | Secondary (Peroxide Decomposer) | Dilauryl thiodipropionate | 0.1 - 1.0% w/w | Effective at decomposing hydroperoxides.[2] |
Solution 2: Modifying Processing Conditions
-
Inert Atmosphere: If possible, conduct thermal processing under an inert atmosphere (e.g., Nitrogen or Argon). This eliminates oxygen, the key initiator of thermo-oxidative degradation.
-
Temperature Optimization: Minimize both the processing temperature and the duration of heat exposure to the extent possible without compromising your experimental goals.
Protocol 1: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of thermal degradation.
Objective: To determine the degradation onset temperature (Td) of a terphenyl derivative with and without stabilizers.
Methodology:
-
Sample Preparation: Prepare samples of the terphenyl derivative: (a) neat, and (b) mixed with a selected antioxidant (e.g., 0.5% w/w Irganox 1010). Ensure homogeneous mixing.
-
Instrument Setup:
-
Place 5-10 mg of the sample into a TGA pan (alumina or platinum).
-
Place the pan in the TGA furnace.
-
-
Experimental Program:
-
Gas: Set the purge gas to either Nitrogen (for thermal stability) or Air (for thermo-oxidative stability) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[19]
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of degradation, often defined as the temperature at which 5% weight loss occurs (Td5%).
-
Compare the Td5% values for the neat and stabilized samples. A significant increase in Td5% for the stabilized sample confirms the antioxidant's efficacy.
-
Guide 2: My compound shows significant photodegradation under light exposure.
Problem Analysis: Photodegradation occurs when the molecule absorbs light, leading to excited states that undergo unwanted chemical reactions.[3] This is a common issue for materials used in optoelectronics or for drug products not stored in light-protected containers. The strategy is to prevent light absorption or to safely manage the energy of the excited states.
Solution 1: Incorporation of Light Stabilizers
-
UV Absorbers: Molecules like benzophenones or benzotriazoles can be added to the formulation. They absorb damaging UV radiation and dissipate the energy harmlessly as heat, acting as a competitive absorber.
-
Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as potent radical scavengers. They are highly efficient because they operate in a catalytic cycle, regenerating themselves to trap multiple radicals.[15]
Solution 2: Molecular Design Strategies
If you are in the design phase, consider molecular modifications. As discussed in the FAQs, incorporating electron-withdrawing groups or bulky substituents can intrinsically enhance photostability.[9][11] Strategic deuteration of C-H bonds prone to cleavage can also significantly improve stability.[11]
Protocol 2: Conducting a Forced Photodegradation Study
Forced degradation (or stress testing) is a systematic way to identify potential degradation products and evaluate the intrinsic photostability of a molecule.[20][21][22]
Objective: To assess the photostability of a terphenyl derivative and validate the specificity of an analytical method (e.g., HPLC).
Methodology:
-
Sample Preparation:
-
Prepare a solution of your terphenyl derivative in a photochemically inert solvent (e.g., acetonitrile, water) at a known concentration.
-
Prepare a "dark control" sample by wrapping an identical vial in aluminum foil.
-
-
Light Exposure:
-
Place the sample and the dark control in a photostability chamber equipped with a calibrated light source that provides controlled UV and visible light output (as per ICH Q1B guidelines).
-
Expose the samples to a specific integrated illumination (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis:
-
At predetermined time points, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the exposed sample, the dark control, and an unexposed reference standard.
-
A significant decrease in the peak area of the parent compound in the exposed sample compared to the dark control indicates photodegradation.
-
The appearance of new peaks ("degradant peaks") should be noted. The ability of the HPLC method to resolve these new peaks from the parent peak demonstrates that it is "stability-indicating."
-
Protocol 3: Estimating Photodegradation Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical process. It is defined as the number of molecules degraded per photon absorbed.[23] A lower quantum yield indicates higher photostability.
Objective: To determine the relative quantum yield of a terphenyl derivative using a chemical actinometer.
Methodology:
-
Select an Actinometer: Choose a reference compound (actinometer) with a known quantum yield that absorbs light in the same wavelength range as your sample. For UV applications, p-nitroanisole (PNA) is a common choice.[24]
-
Prepare Solutions: Prepare solutions of your terphenyl derivative (Sample) and the actinometer (Reference) in the same inert solvent. Adjust concentrations so that their absorbance values at the chosen irradiation wavelength are similar and low (ideally < 0.1) to ensure uniform light absorption.
-
Irradiation:
-
Use a monochromatic light source (e.g., a lamp with a bandpass filter) set to a wavelength where both compounds absorb.
-
Irradiate both the sample and reference solutions under identical conditions (same light source, geometry, and duration).
-
-
Quantify Degradation:
-
Monitor the decrease in concentration of both the sample and the reference over time using HPLC or UV-Vis spectroscopy.
-
Determine the initial rate of degradation for both compounds by plotting concentration versus time and finding the initial slope.
-
-
Calculation:
-
The relative quantum yield (ΦSample) can be calculated using the following equation:[25] ΦSample = ΦRef * (RateSample / RateRef) * (AbsRef / AbsSample)
-
Where Rate is the degradation rate and Abs is the absorbance at the irradiation wavelength.
-
Section 3: Visualized Workflows and Pathways
Diagram 1: Troubleshooting Decision Tree for Terphenyl Degradation
This diagram provides a logical pathway for diagnosing and addressing stability issues.
A decision tree for diagnosing and mitigating terphenyl degradation.
Diagram 2: Experimental Workflow for Comprehensive Stability Assessment
This workflow outlines a systematic approach to characterizing the stability profile of a new terphenyl derivative.
A workflow for the systematic stability assessment of terphenyls.
References
- 1. p-Terphenyl-based rigid stationary phases with embedded polar groups for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Terphenyl ligand stabilized lead(II) derivatives: steric effects and lead-lead bonding in diplumbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00064H [pubs.rsc.org]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. Quantum yield - Wikipedia [en.wikipedia.org]
- 24. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 25. edinst.com [edinst.com]
Technical Support Center: Optimizing p-Terphenyl Concentration in Ternary Blend Solutions
This guide is designed for researchers, scientists, and drug development professionals working with ternary blend solutions, particularly in applications such as organic scintillators for radiation detection and fluorescence-based assays. The focus is on the critical role of p-terphenyl as a primary solute and provides in-depth troubleshooting and optimization strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the use of p-terphenyl in ternary blend solutions.
Q1: What is the primary function of p-terphenyl in a ternary blend scintillator solution?
A1: In a typical ternary blend liquid scintillator, p-terphenyl acts as the primary fluorescent solute.[1] Its primary role is to efficiently capture the energy deposited in the bulk solvent by ionizing radiation and convert it into ultraviolet (UV) fluorescence. This process is the initial step in the scintillation cascade. The UV photons emitted by p-terphenyl are then absorbed by a secondary solute (a wavelength shifter) which re-emits them at a longer, more easily detectable wavelength, often in the visible spectrum.[2][3] The high fluorescence quantum yield of p-terphenyl is a key factor in its effectiveness.[4][5][6]
Q2: What are the typical solvents used to dissolve p-terphenyl in these applications?
A2: P-terphenyl is an aromatic hydrocarbon and thus exhibits good solubility in common aromatic solvents.[7] Solvents such as benzene, toluene, and cyclohexane are frequently used.[5][8][9][10] For plastic scintillators, it is often dissolved in a polymer matrix like poly(vinyltoluene) (PVT).[11][12] The choice of solvent is critical as it forms the bulk of the solution and is the primary medium for energy deposition.
Q3: What is a typical starting concentration for p-terphenyl in a ternary blend?
A3: The optimal concentration of p-terphenyl can vary significantly depending on the specific application, the solvent system, and the presence of other solutes. However, a common starting point for optimization experiments is in the range of several grams per liter (g/L). For some specialized applications, concentrations can be in the millimolar (mM) range.[13] It is crucial to experimentally determine the optimal concentration for your specific system to maximize light output while avoiding issues like concentration quenching and insolubility.
Q4: How does the purity of p-terphenyl affect the performance of the solution?
A4: The purity of p-terphenyl is of paramount importance for the performance of a scintillator solution.[1] Impurities can act as quenching agents, which non-radiatively de-excite the excited p-terphenyl molecules, thereby reducing the fluorescence quantum yield and the overall light output of the scintillator.[4] These impurities can also absorb the emitted UV photons, further diminishing the efficiency of the energy transfer process. Therefore, using high-purity, scintillation-grade p-terphenyl (≥99%) is highly recommended for optimal and reproducible results.[1]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of p-terphenyl concentration in ternary blend solutions.
Issue 1: Low Scintillation Light Output or Fluorescence Intensity
Symptoms:
-
The measured light yield from your scintillator is significantly lower than expected.
-
Fluorescence intensity readings are weak in your assay.
Possible Causes & Troubleshooting Steps:
-
Sub-optimal p-Terphenyl Concentration:
-
Explanation: The concentration of p-terphenyl directly impacts the efficiency of energy capture from the solvent. If the concentration is too low, a significant fraction of the deposited energy will be lost through non-radiative pathways in the solvent before it can be transferred to a p-terphenyl molecule. Conversely, if the concentration is too high, it can lead to self-quenching, where excited p-terphenyl molecules are de-excited by ground-state p-terphenyl molecules.
-
Solution: Perform a concentration titration experiment. Prepare a series of solutions with varying p-terphenyl concentrations while keeping the concentrations of the other components constant. Measure the light output or fluorescence intensity for each concentration to identify the optimal value.[13]
-
-
Quenching Effects:
-
Explanation: Quenching is a process that decreases the fluorescence intensity of a substance. It can be caused by impurities in the solvent or solutes, dissolved oxygen, or other components in your sample.[9][14][15] These quenching agents provide a non-radiative pathway for the de-excitation of the excited p-terphenyl molecules.[10]
-
Solution:
-
Purge with Inert Gas: Deoxygenate your solution by bubbling a high-purity inert gas, such as nitrogen or argon, through it before and during measurements.
-
Solvent and Solute Purity: Ensure you are using high-purity, scintillation-grade solvents and solutes. Consider purifying your solvents if necessary.
-
Sample Matrix Effects: If you are introducing a sample into the scintillator, be aware that components of your sample could be acting as quenchers.
-
-
-
Inefficient Energy Transfer:
-
Explanation: The energy transfer from the excited solvent molecules to p-terphenyl is a critical step. If there is a poor spectral overlap between the solvent's emission and p-terphenyl's absorption spectrum, the energy transfer will be inefficient.
-
Solution: Ensure your chosen solvent is known to be an efficient energy donor for p-terphenyl. Aromatic solvents like toluene and benzene are generally good choices for this reason.
-
Issue 2: Crystallization or Precipitation of p-Terphenyl in the Solution
Symptoms:
-
Visible crystals or a cloudy appearance in your solution, especially at lower temperatures.
-
Inconsistent results between different batches of the solution.
Possible Causes & Troubleshooting Steps:
-
Exceeding Solubility Limit:
-
Explanation: P-terphenyl has a limited solubility in any given solvent, which is also temperature-dependent.[8] If the concentration exceeds this limit, the excess p-terphenyl will precipitate out of the solution.
-
Solution:
-
Consult Solubility Data: Refer to literature for the solubility of p-terphenyl in your chosen solvent at your working temperature.
-
Gentle Heating and Agitation: Gently warming the solution while stirring can help dissolve the p-terphenyl. However, be aware that the material may recrystallize upon cooling.
-
Solvent Blends: Consider using a co-solvent to improve the solubility of p-terphenyl.
-
Reduce Concentration: If solubility remains an issue, you may need to work at a lower p-terphenyl concentration.
-
-
-
Temperature Fluctuations:
-
Explanation: The solubility of p-terphenyl generally decreases as the temperature drops. Solutions prepared at room temperature or slightly elevated temperatures may exhibit crystallization if stored at lower temperatures.
-
Solution: Store your solutions at a stable, controlled temperature. If you need to work at lower temperatures, ensure your p-terphenyl concentration is below the solubility limit at that temperature.
-
-
Use of Modified p-Terphenyl Derivatives:
-
Explanation: To address solubility issues, researchers have synthesized derivatives of p-terphenyl with modified chemical structures, such as adding alkyl groups.[16] These modifications can significantly improve solubility in certain solvents.[11][12]
-
Solution: If you consistently face solubility challenges with p-terphenyl, consider exploring the use of more soluble derivatives.
-
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of a Ternary Blend Liquid Scintillator
This protocol provides a general procedure for preparing a ternary blend liquid scintillator containing p-terphenyl.
Materials:
-
High-purity solvent (e.g., toluene, benzene)
-
Scintillation-grade p-terphenyl
-
Scintillation-grade secondary solute (wavelength shifter, e.g., POPOP)
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Solvent Preparation: Ensure the solvent is of high purity and deoxygenated by bubbling with nitrogen or argon gas for at least 15-20 minutes.
-
Dissolving p-Terphenyl: Accurately weigh the desired amount of p-terphenyl and add it to a volumetric flask. Add a portion of the deoxygenated solvent and gently stir with a magnetic stirrer until the p-terphenyl is completely dissolved. Gentle warming may be necessary, but avoid excessive heat.
-
Adding the Secondary Solute: Once the p-terphenyl is dissolved, accurately weigh and add the secondary solute to the same volumetric flask.
-
Final Volume Adjustment: Continue stirring until all solutes are completely dissolved. Then, carefully add the deoxygenated solvent to the flask to reach the final desired volume.
-
Homogenization and Storage: Cap the flask and continue stirring for another 10-15 minutes to ensure a homogeneous solution. Store the solution in a tightly sealed, amber glass bottle to protect it from light and atmospheric oxygen.
Data Table: Solubility of p-Terphenyl in Common Solvents
| Solvent | Solubility ( g/100 mL) at 25°C (approx.) | Reference |
| Benzene | Soluble | [7][8] |
| Toluene | Soluble | [8] |
| Cyclohexane | Soluble | [5] |
| Ethanol | Sparingly Soluble | [7] |
| Water | Insoluble | [7] |
Note: This table provides general solubility information. Exact values can vary with temperature and the presence of other solutes.
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Light Output
Caption: Troubleshooting workflow for low light output in ternary blend solutions.
Diagram 2: Scintillation Process in a Ternary Blend
Caption: Energy transfer cascade in a ternary blend scintillator.
Section 5: References
-
Vertex AI Search. (n.d.). Understanding Organic Scintillators: The Role of p-Terphenyl. Retrieved January 5, 2026, from
-
MDPI. (n.d.). Light Output Function and Pulse-Shape Discrimination Capability of p-Terphenyl Organic Scintillator in Wide Neutron Energy Range of 1.1 to 19 MeV. Retrieved January 5, 2026, from
-
PubMed. (2017). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. Retrieved January 5, 2026, from
-
Oxford Academic. (n.d.). Quenching of the Scintillation from a γ-Irradiated Cyclohexane Solution Containing p-Terphenyl by Electron Scavengers, Positive Ion Interceptors and Some Hydrocarbons. Retrieved January 5, 2026, from
-
ResearchGate. (2017). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. Retrieved January 5, 2026, from
-
ResearchGate. (n.d.). Optimization of p-terphenyl concentration in the ternary blend. Retrieved January 5, 2026, from
-
ACS Publications. (n.d.). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. Retrieved January 5, 2026, from
-
OMLC. (n.d.). p-Terphenyl. Retrieved January 5, 2026, from
-
ResearchGate. (n.d.). Values of D rel (29) versus ν 0 for p-terphenyl based scintillators. Retrieved January 5, 2026, from
-
APS Division of Nuclear Physics. (2019). Measurement of proton quenching factors in p-terphenyl. Retrieved January 5, 2026, from
-
ResearchGate. (2024). Spectral-Luminescence and Scintillation Properties of p-Terphenyl Single Crystal Grown from Melt. Retrieved January 5, 2026, from
-
arXiv. (2013). Properties of para-terphenyl as detector for α, β and γ radiation. Retrieved January 5, 2026, from
-
NIH PubChem. (n.d.). p-Terphenyl. Retrieved January 5, 2026, from
-
Oxford Academic. (n.d.). Mechanism of the Scintillation from a Benzene Solution of p-Terphenyl. Retrieved January 5, 2026, from
-
ResearchGate. (2024). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. Retrieved January 5, 2026, from
-
Texas A&M University. (n.d.). Measurement of proton quenching factors in p-terphenyl. Retrieved January 5, 2026, from
-
ResearchGate. (2024). Characterization of polysiloxane organic scintillators produced with different phenyl containing blends. Retrieved January 5, 2026, from
-
ResearchGate. (2024). Fabrication and Characterization of Anthracene Doped P-terphenyl Thin Films By Spin Coating Technique; Investigation of Fluorescence Properties. Retrieved January 5, 2026, from
-
CERN Indico. (2022). Radiation damage studies for phenyl-based plastic scintillators. Retrieved January 5, 2026, from
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- 16. researchgate.net [researchgate.net]
Resolving challenges in the site-selective functionalization of symmetric molecules
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the site-selective functionalization of symmetric molecules. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and practical protocols to navigate the complexities of achieving high selectivity in your reactions. The desymmetrization of symmetric compounds is a powerful strategy in organic synthesis, enabling the efficient creation of complex chiral molecules from readily available precursors.[1] This resource synthesizes field-proven insights and established scientific principles to help you overcome common challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions related to the site-selective functionalization of symmetric molecules.
Q1: What are the fundamental strategies for achieving site-selective functionalization in symmetric molecules?
A1: The primary strategies revolve around breaking the inherent symmetry of the molecule. This can be broadly categorized into:
-
Desymmetrization: This involves the selective modification of one of two or more identical functional groups in a prochiral or meso compound, thereby creating a chiral molecule in a single step.[1][2] This approach is highly efficient as it can generate multiple stereocenters from a simple symmetric starting material.[1][2]
-
Kinetic Resolution: In this technique, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic mixture.[3] This results in the separation of the enantiomers, with one being consumed faster to form a product and the other remaining as the unreacted starting material.[3]
-
Protecting Group Strategies: This involves the selective protection of one or more functional groups to allow for reactions to occur at other specific sites.[4] The choice of protecting groups and their sequential removal is crucial for the successful synthesis of complex molecules with multiple reactive sites.[4]
Q2: My desymmetrization reaction is showing low enantioselectivity. What are the likely causes?
A2: Low enantioselectivity in desymmetrization reactions often points to issues with the catalyst system or reaction conditions. Key factors to investigate include:
-
Catalyst Choice and Purity: The chiral catalyst is the cornerstone of enantioselective desymmetrization. Ensure the catalyst is of high purity and the correct enantiomer is being used. Even minor impurities can have a significant impact on the reaction's stereochemical outcome.
-
Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state that leads to the major enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate, thereby affecting enantioselectivity. A screen of different solvents may be necessary to find the optimal conditions.
-
Substrate-Catalyst Mismatch: Not all catalysts are suitable for every substrate. The steric and electronic properties of both the substrate and the catalyst must be compatible for effective chiral recognition.
Q3: I am observing a mixture of mono- and di-functionalized products in my reaction. How can I improve the selectivity for the mono-functionalized product?
A3: The formation of di-functionalized products is a common challenge, particularly when the reactivity of the second functional group increases after the first has reacted. To favor mono-functionalization:
-
Control Stoichiometry: Use a limited amount of the reagent (ideally 1.0 equivalent or slightly less) to minimize the chances of a second reaction occurring.
-
Slow Addition of Reagent: Adding the reagent slowly over an extended period can help maintain a low concentration of the reagent in the reaction mixture, thus favoring the initial mono-functionalization.
-
Lower Reaction Temperature: As with improving enantioselectivity, lower temperatures can help control the reaction rate and improve selectivity for the mono-functionalized product.
-
Use of Bulky Reagents or Catalysts: Steric hindrance can be a powerful tool. Employing a bulky reagent or catalyst can physically block the second reactive site after the first has been functionalized.
Part 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific experimental issues.
Guide 1: Poor Regioselectivity in the Acylation of Symmetric Diols
Problem: The acylation of a symmetric diol yields a mixture of regioisomers or a significant amount of the diacylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in diol acylation.
Causality Explained:
-
Stoichiometry and Slow Addition: Limiting the acylating agent prevents the reaction from proceeding to the diacylated state. Slow addition maintains a low instantaneous concentration of the reagent, favoring the kinetically preferred mono-acylation.
-
Temperature: Acylation reactions are often exothermic. Lower temperatures decrease the reaction rate, providing a larger energy difference between the transition states leading to the desired and undesired products, thus enhancing selectivity.[5]
-
Catalyst Choice: Certain catalysts can selectively activate one hydroxyl group over another. For instance, organocatalysts can form hydrogen bonds with the diol, leading to regioselective acylation.[6][7] Boronic acid catalysts can form a cyclic boronate ester with the diol, facilitating selective oxidation or acylation at one hydroxyl group.[8]
-
Enzymatic Methods: Enzymes, such as lipases, are highly selective catalysts due to their well-defined active sites.[2][9] They can often differentiate between two seemingly identical hydroxyl groups based on subtle steric or electronic differences in the substrate's conformation.[10]
Guide 2: Low Diastereoselectivity in Desymmetrization of Symmetric Dienes
Problem: The reaction of a symmetric diene with a chiral reagent or catalyst produces a low diastereomeric ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in diene desymmetrization.
Causality Explained:
-
Chiral Source: The effectiveness of a chiral auxiliary or catalyst is paramount. Its structure dictates the chiral environment in which the reaction occurs. Subtle changes to the ligand or auxiliary can have a dramatic impact on the diastereoselectivity.[1]
-
Temperature: Diastereoselectivity is governed by the difference in activation energies of the pathways leading to the different diastereomers. Lowering the temperature increases the impact of this energy difference, often leading to higher selectivity.[11][12]
-
Solvent and Additives: The solvent can influence the conformation of the substrate-catalyst complex. Additives, such as Lewis acids, can coordinate to the substrate or catalyst, altering their reactivity and the stereochemical outcome of the reaction.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Regioselective Mono-acetylation of a Symmetric Diol using Acetate Catalysis
This protocol is adapted from the principles of hydrogen-bond-activated acylation.[6][7]
Objective: To achieve high regioselectivity in the mono-acetylation of a symmetric 1,2-diol.
Materials:
-
Symmetric 1,2-diol (e.g., hydrobenzoin)
-
Acetic anhydride (Ac₂O)
-
Tetrabutylammonium acetate (TBAOAc)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the symmetric 1,2-diol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add TBAOAc (0.1 mmol, 10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 mmol, 1.0 eq) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-acetylated product.
Rationale: The acetate catalyst forms a dual hydrogen-bond complex with the diol, activating one hydroxyl group for preferential acylation by acetic anhydride under mild conditions.[6][7]
Protocol 2: Enzymatic Desymmetrization of a meso-Diol
This protocol illustrates the use of a lipase for the enantioselective acylation of a meso-diol.[2]
Objective: To synthesize an enantioenriched monoacetate from a meso-diol.
Materials:
-
meso-1,2-cyclopentanediol
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous toluene
-
Celite
Procedure:
-
To a flask containing meso-1,2-cyclopentanediol (1.0 mmol) and immobilized CALB (50 mg), add anhydrous toluene (10 mL).
-
Add vinyl acetate (1.5 mmol, 1.5 eq).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the product), filter the enzyme through a pad of Celite and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the monoacetate from any unreacted diol and diacetate.
-
Determine the enantiomeric excess of the monoacetate product by chiral GC or HPLC.
Rationale: The enzyme's chiral active site selectively acylates one of the two enantiotopic hydroxyl groups of the meso-diol, leading to a highly enantioenriched product.[2] Vinyl acetate is often used as an acyl donor in enzymatic reactions as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.
Part 4: Data Presentation
Table 1: Comparison of Catalytic Systems for the Desymmetrization of meso-1,2-Cyclopentanediol
| Catalyst System | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Chiral PPY Catalyst | Acetic Anhydride | Toluene | 0 | 95 | 85 | [13] |
| Candida antarctica Lipase B | Vinyl Acetate | Toluene | 25 | >99 (conversion) | >99 | [2] |
| Chiral Bifunctional H-Bonding Organocatalyst | Benzoyl Chloride | DCM | -20 | 92 | 94 | [14] |
This table is a representative summary and specific results may vary based on the exact substrate and reaction conditions.
Part 5: References
-
Horeau amplification in the sequential acylative kinetic resolution of (±)-1,2-diols and (±)-1,3-diols in flow. Organic & Biomolecular Chemistry.[Link]
-
Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. MDPI.[Link]
-
Diastereoselective Desymmetrization of Symmetric Dienes and its Synthetic Application. MDPI.[Link]
-
Regioselective Acylation of Diols and Triols: The Cyanide Effect. PubMed.[Link]
-
Non-Enzymatic Desymmetrization Reactions in Aqueous Media. MDPI.[Link]
-
Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing.[Link]
-
Regioselective Acylation of Diols and Triols: The Cyanide Effect. Semantic Scholar.[Link]
-
The chemoselective catalytic oxidation of alcohols, diols, and polyols to ketones and hydroxyketones. Stanford Digital Repository.[Link]
-
Catalyst-Controlled Selective Functionalization of Unactivated C-H Bonds in the Presence of Electronically Activated C-H Bonds. SciSpace.[Link]
-
Site-selective and stereoselective functionalization of unactivated C–H bonds. Nature.[Link]
-
Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. NIH.[Link]
-
Oxidation of Monotetrahydropyranylated Short-Chain Symmetrical Diols. Taylor & Francis Online.[Link]
-
Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed.[Link]
-
Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ResearchGate.[Link]
-
Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes. PubMed Central.[Link]
-
Introduction to Selective Functionalization of C−H Bonds. Chemical Reviews.[Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds.[Link]
-
Enantioselective Desymmetrization by Chiral Bifunctional H‐Bonding Organocatalysts. NIH.[Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications.[Link]
-
Asymmetric Desymmetrization of Symmetric Compounds : Asymmetric Ring Opening Reactions by Chiral Catalyst. J-Stage.[Link]
-
THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Stanford University.[Link]
-
Kinetic Resolution of Acyclic 1,3-Diols by Copper-Catalyzed Regioselective Dehydrogenative Si–O-Coupling. ACS Publications.[Link]
-
An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2. RSC Advances.[Link]
-
Useful Site-Directed Mutagenesis Tips for Troubleshooting. Bitesize Bio.[Link]
-
Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. ACS Publications.[Link]
-
Kinetic Resolution of Acyclic 1,3-Diols by Copper-Catalyzed Regioselective Dehydrogenative Si−O. ACS Publications.[Link]
-
Kinetic resolution. Wikipedia.[Link]
-
Beyond symmetric self-assembly and effective molarity: unlocking functional enzyme mimics with robust organic cages. PubMed Central.[Link]
-
Site-selective and stereoselective functionalization of non-activated tertiary C-H bonds. PubMed.[Link]
-
Enzymatic Monoesterification of Symmetric Diols: Restriction of Molecular Conformations Influences Selectivity. ResearchGate.[Link]
-
Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C-H bonds. PubMed.[Link]
-
Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. ResearchGate.[Link]
-
A chemoenzymatic strategy for site-selective functionalization of native peptides and proteins. PubMed.[Link]
-
Troubleshooting Tips for Site Directed Mutagenesis? ResearchGate.[Link]
-
Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. Beilstein Journal of Organic Chemistry.[Link]
-
Protecting Groups. University of California, Irvine.[Link]
-
Polyglycidols with Two Orthogonal Protective Groups: Preparation, Selective Deprotection, and Functionalization. ResearchGate.[Link]
-
Site-specific functionalization of proteins and their applications to therapeutic antibodies. Journal of Nanobiotechnology.[Link]
-
A chemoenzymatic strategy for site-selective functionalization of native peptides and proteins. ResearchGate.[Link]
-
PCR Troubleshooting. Bio-Rad.[Link]
-
Protecting Group Strategies for Complex Molecule Synt. JOCPR.[Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry.[Link]
-
Site-selective C(sp3)–H functionalization of primary aliphatic amines. RSC Publishing.[Link]
-
Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org.[Link]
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Technical Support Center: Optimizing Visible-to-UV TTA-Upconversion Systems
Welcome to the technical support center for Triplet-Triplet Annihilation Upconversion (TTA-UC) systems. This guide is designed for researchers, scientists, and professionals in drug development who are working to enhance the efficiency of visible-to-UV upconversion. Here, we will move beyond simple procedural lists to explore the underlying principles and causal relationships that govern the success of your experiments. Our goal is to provide you with the insights needed to troubleshoot common issues, optimize your experimental parameters, and achieve high-efficiency upconversion.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding visible-to-UV TTA-UC.
Q1: What is the fundamental mechanism of TTA-Upconversion?
A: Triplet-Triplet Annihilation Upconversion (TTA-UC) is a photophysical process that converts two low-energy photons into a single higher-energy photon.[1][2] The system relies on two key components: a sensitizer and an annihilator (also known as an emitter).[2]
The process unfolds in several steps:
-
Excitation: The sensitizer absorbs a low-energy (e.g., visible) photon, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The sensitizer rapidly undergoes intersystem crossing to a long-lived triplet state (T₁).[3]
-
Triplet Energy Transfer (TET): Through a diffusion-limited process requiring collision, the triplet energy is transferred from the sensitizer to a ground-state annihilator molecule, promoting the annihilator to its triplet state (T₁).[3][4]
-
Triplet-Triplet Annihilation (TTA): Two annihilator molecules in their triplet states collide. This "annihilation" event pools their energy, promoting one annihilator to its excited singlet state (S₁) while the other returns to the ground state.[5]
-
Upconverted Emission: The excited singlet annihilator relaxes to its ground state by emitting a high-energy (e.g., UV) photon.[5]
This entire process is visualized in the Jablonski diagram below.
Figure 1: Jablonski diagram of the TTA-Upconversion mechanism.
Q2: What is the theoretical maximum Upconversion Quantum Yield (Φ_UC)?
A: Because two photons are required to create one upconverted photon, the theoretical maximum quantum yield is 50%.[6][7] Achieving yields close to this limit is a significant challenge and depends on the efficiency of each step in the TTA-UC process (ISC, TET, and TTA) as well as the fluorescence quantum yield of the annihilator itself.[8]
Q3: Why is oxygen so detrimental to TTA-UC systems?
A: Molecular oxygen (O₂) in its ground state is a triplet radical, which makes it an extremely efficient quencher of triplet states.[9] It can deactivate both the sensitizer and annihilator triplets through energy transfer, preventing the TTA process from occurring.[10][11] This quenching process also generates highly reactive singlet oxygen (¹O₂), which can chemically degrade the sensitizer and annihilator molecules, leading to irreversible photodegradation of the system.[3][10] Therefore, rigorous deoxygenation of the sample is one of the most critical steps for achieving high and stable upconversion efficiency.[2]
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific experimental issues.
Problem Area 1: Low or No Upconversion Signal
Q: My upconverted UV signal is extremely weak or undetectable. What are the first things I should check?
A: Start by verifying the three most common and impactful factors:
-
Oxygen Contamination: This is the primary culprit for quenching. Ensure your solvent is thoroughly deoxygenated. Standard methods like freeze-pump-thaw cycles (at least 3-5 cycles) or vigorous sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) are crucial. The cuvette or sample holder must be perfectly sealed to prevent re-exposure to air.[2]
-
Component Concentrations: TTA-UC is a bimolecular process, making it highly dependent on the concentrations of the sensitizer and annihilator.[12]
-
Too Low: If concentrations are too low, the probability of sensitizer-annihilator and annihilator-annihilator collisions is minimal, leading to inefficient TET and TTA.[5]
-
Too High: Excessively high sensitizer concentrations can lead to self-quenching or aggregation, while high annihilator concentrations can cause reabsorption of the upconverted UV light.[13][14][15]
-
Initial Action: Prepare a concentration matrix to find the optimal ratio. A typical starting point is a sensitizer concentration that gives an absorbance of ~0.1 at the excitation wavelength and an annihilator concentration in the range of 10-100 times that of the sensitizer.
-
-
Excitation Power: The intensity of the upconverted signal has a quadratic dependence on the excitation power at low intensities, transitioning to a linear dependence at higher intensities.[12] If your excitation source (e.g., laser) power is too low, the population of triplet states will be insufficient to drive efficient TTA.
-
Action: Gradually increase the excitation power and monitor the upconversion signal. If you see a signal appear and grow, you may have been operating below the power density threshold (I_th). Be cautious not to use excessive power, which can accelerate photodegradation.
-
Figure 2: Initial troubleshooting workflow for a weak upconversion signal.
Q: I've optimized the basic parameters, but my efficiency is still poor. What are the underlying photophysical issues?
A: If the basics are covered, you must investigate the energy level alignment and kinetics of your chosen sensitizer-annihilator pair.
-
Inefficient Triplet Energy Transfer (TET): For efficient TET, the triplet energy of the sensitizer (E_T(S)) must be equal to or, ideally, slightly higher than the triplet energy of the annihilator (E_T(A)).[3][16][17]
-
Causality: The energy gap (ΔE_T = E_T(S) - E_T(A)) provides the driving force for the energy transfer.[18] If E_T(S) is lower than E_T(A), the transfer is energetically unfavorable and will not occur efficiently. If the gap is too large, it represents wasted energy that reduces the potential anti-Stokes shift.[8][18] A small, positive energy gap is often optimal.[18]
-
Diagnosis: Look up the triplet energy levels for your compounds from literature sources. If unavailable, they can be estimated from the onset of the phosphorescence spectra.
-
-
Unfavorable Annihilator Energetics: For TTA to produce an excited singlet state, the energy of two annihilator triplets (2 x E_T(A)) must be greater than or equal to the energy of the annihilator's first excited singlet state (E_S1(A)).[17]
-
Causality: If 2 x E_T(A) < E_S1(A), the annihilation process does not have enough energy to populate the emissive singlet state, and the energy will be lost through other non-radiative pathways.
-
Diagnosis: Compare the literature values for your annihilator's T₁ and S₁ energy levels.
-
-
Solvent Effects: The choice of solvent can significantly impact TTA-UC efficiency, even if it is not directly involved in the energy transfer.[19][20] Solvent viscosity affects the diffusion rate of the molecules, which governs the rates of both TET and TTA.[4][20] Solvent polarity can also influence the energy levels and stability of the excited states.[19]
Problem Area 2: Rapid Photodegradation
Q: My sample works well initially, but the upconversion signal quickly fades under continuous illumination. What is causing this?
A: This is a classic sign of photodegradation. The high-energy triplet states and the upconverted UV light itself can initiate destructive chemical reactions.
-
Singlet Oxygen Attack: As mentioned, residual oxygen can be excited to singlet oxygen (¹O₂), a powerful oxidizing agent that attacks the aromatic structures of both the sensitizer and annihilator.[3][10] Even with good deoxygenation, trace amounts of O₂ can cause cumulative damage.
-
Annihilator Self-Degradation: Many organic molecules are not stable under high-intensity UV light. The UV photons your system generates can be absorbed by other annihilator molecules, leading to photochemical reactions and degradation.
-
Mitigation: Select annihilators known for high photostability. For example, incorporating bulky side groups like triisopropylsilyl (TIPS) onto the aromatic core can sterically hinder degradative dimerization reactions and improve stability.[21]
-
-
Sensitizer Degradation: The sensitizer, which constantly cycles through excited states, is also prone to degradation. This is a particular challenge for some purely organic sensitizers based on thermally activated delayed fluorescence (TADF).[7]
-
Mitigation: Choose robust sensitizers, such as platinum or palladium porphyrins, which are known for their high photostability.[22] If using TADF sensitizers, operate at the lowest possible excitation power that still provides a sufficient signal.
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Standard Sample Preparation and Degassing
This protocol ensures a properly deoxygenated and reproducible sample.
-
Stock Solutions: Prepare concentrated stock solutions of your sensitizer and annihilator in your chosen spectroscopic-grade solvent.
-
Sample Formulation: In a quartz cuvette equipped with a sealable screw cap or a Schlenk flask connection, add the required volumes of the stock solutions and dilute with the solvent to the final desired concentrations.
-
Degassing (Freeze-Pump-Thaw): a. Attach the cuvette to a Schlenk line. b. Freeze the solution by carefully immersing the cuvette in liquid nitrogen until fully solid. c. Open the valve to the vacuum line and evacuate the headspace for 5-10 minutes. d. Close the valve to the vacuum and thaw the sample completely in a room temperature water bath. You should see bubbles evolving from the solution as dissolved gas is removed. e. Repeat steps b-d for a minimum of 3 cycles, with 5 cycles being recommended for maximum oxygen removal.
-
Final Step: After the final thaw, backfill the cuvette headspace with an inert gas (Argon or Nitrogen) before sealing it tightly. The sample is now ready for measurement.
Data Table: Representative Visible-to-UV TTA-UC Systems
The table below summarizes key parameters for published high-efficiency visible-to-UV TTA-UC systems to serve as a benchmark for your experiments.
| Sensitizer | Annihilator | Excitation λ (nm) | Emission λ (nm) | Φ_UC (%) | Solvent | Reference |
| 4CzBN | bTIPS-BP | 405 | 350 | ~12% | Toluene | [21] |
| CdS Nanocrystals | PPO | 405 | 350 | 10.4% | Toluene | [23] |
| Pt(II) Porphyrin | DPA | 532 | 430 | 36% | Toluene | [24][25][26] |
| Pt(II) Porphyrin | TTBP | Red | Blue | 27% | Toluene | [24][25][26] |
| TADF Sensitizer | PPO | Visible | UV | ~10% | Various | [7] |
Note: Φ_UC (Upconversion Quantum Yield) is highly dependent on experimental conditions such as concentration and excitation power density.
References
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Title: Solvent effects on the triplet–triplet annihilation upconversion of diiodo-Bodipy and perylene Source: Physical Chemistry Chemical Physics URL: [Link]
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Title: Solvent effects on triplet–triplet annihilation upconversion kinetics of perylene with a Bodipy-phenyl-C 60 photosensitizer Source: ResearchGate URL: [Link]
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Title: Photon upconversion via triplet–triplet annihilation Source: SlideShare URL: [Link]
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Title: Review of Materials Used in TTA-Photon Upconversion Integrated Dye-Sensitized Solar Cells Source: National High School Journal of Science URL: [Link]
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Title: Review of Materials Used in TTA-Photon Upconversion Integrated Dye-Sensitized Solar Cells Source: NHSJS URL: [Link]
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Title: Interdependence of photon upconversion performance and antisolvent processing in thin-film halide perovskite-sensitized triplet–triplet annihilators Source: AIP Publishing URL: [Link]
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Title: Optimizing TTA-UC performance by chemically tuning sensitizers and orderly organizing sensitizers and annihilators Source: RSC Publishing URL: [Link]
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Title: Photochemical Upconversion in Solution: The Role of Oxygen and Magnetic Field Response Source: ACS Publications URL: [Link]
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Title: Absolute Method to Certify Quantum Yields of Photon Upconversion via Triplet–Triplet Annihilation Source: ACS Publications URL: [Link]
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Title: Optimizing TTA-UC performance by chemically tuning sensitizers and orderly organizing sensitizers and annihilators Source: RSC Publishing URL: [Link]
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Title: Annihilation upconversion in nanoconfinement: solving the oxygen quenching problem Source: Materials Horizons URL: [Link]
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Title: Intramolecular Triplet–Triplet Annihilation Photon Upconversion in Diffusionally Restricted Anthracene Polymer Source: PMC - PubMed Central URL: [Link]
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Title: Enhancing Triplet–Triplet Annihilation Upconversion: From Molecular Design to Present Applications Source: ACS Publications URL: [Link]
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Title: Construction and Applications of Efficient, Oxygen-Tolerant Triplet-Triplet Annihilation Upconversion Materials Source: SCIEPublish URL: [Link]
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Title: Absolute Method to Certify Quantum Yields of Photon Upconversion via Triplet-Triplet Annihilation Source: PubMed URL: [Link]
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Title: Automated Research Platform for Development of Triplet–Triplet Annihilation Photon Upconversion Systems Source: ACS Central Science URL: [Link]
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Title: Critical Sensitizer Quality Attributes for Efficient Triplet–Triplet Annihilation Upconversion with Low Power Density Thresholds Source: ACS Publications URL: [Link]
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Title: Improving Triplet–Triplet Annihilation Upconversion Output by a Triplet Mediator Approach: Mechanistic Insights on Homo and Hetero-Annihilation in Three-Component Systems Source: Journal of the American Chemical Society URL: [Link]
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Title: Absolute Method to Certify Quantum Yields of Photon Upconversion via Triplet–Triplet Annihilation Source: ACS Figshare URL: [Link]
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Title: Organic Polymer Hosts for Triplet–Triplet Annihilation Upconversion Systems Source: ACS Publications URL: [Link]
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Title: Critical Sensitizer Quality Attributes for Efficient Triplet-Triplet Annihilation Upconversion with Low Power Density Thresholds Source: ResearchGate URL: [Link]
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Title: Photon Upconversion through Triplet-Triplet Annihilation Source: Chalmers Publication Library URL: [Link]
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Title: On the Quantum Yield of Photon Upconversion via Triplet–Triplet Annihilation Source: ACS Energy Letters URL: [Link]
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Title: Triplet–triplet annihilation upconversion-mediated photochemical reactions Source: ResearchGate URL: [Link]
-
Title: At the “Peak” of vis-to-UV Upconversion: Clear Advantages of TIPS Substituents for a Biphenyl Annihilator Source: ChemRxiv URL: [Link]
-
Title: Applying triplet-triplet annihilation upconversion in degradation of oxidized lignin model with good selectivity Source: ResearchGate URL: [Link]
-
Title: Triplet–triplet annihilation upconversion sensitized with nanocrystals for a new generation of photocatalytic systems Source: RSC Publishing URL: [Link]
-
Title: Synthesis and Photophysical Characterization of Annihilator-Sensitizer Pairs for Triplet-Triplet Annihilation Based Photon Upconversion Source: Chalmers Research URL: [Link]
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Title: Towards more efficient visible-to-UV photon upconversion Source: Chalmers ODR URL: [Link]
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Title: Improving Triplet–Triplet Annihilation Upconversion Output by a Triplet Mediator Approach: Mechanistic Insights on Homo and Hetero-Annihilation in Three-Component Systems Source: ACS Publications URL: [Link]
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Title: Recent Advances in the Photoreactions Triggered by Porphyrin-Based Triplet–Triplet Annihilation Upconversion Systems: Molecular Innovations and Nanoarchitectonics Source: MDPI URL: [Link]
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Title: A Review of Visible-to-UV Photon Upconversion Systems Based on Triplet–triplet Annihilation Photon Upconversion Source: IJNeaM UniMAP URL: [Link]
-
Title: Approaching the Spin-Statistical Limit in Visible-to-Ultraviolet Photon Upconversion Source: Journal of the American Chemical Society URL: [Link]
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Validation & Comparative
Comparative analysis of terphenyl vs. other fluorescent probes for biomedical applications
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Diverse Fluorescent Scaffolds
Fluorescence-based techniques are indispensable in modern biomedical research, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[1][2] The choice of a fluorescent probe is paramount and is dictated by the specific experimental context. While classic fluorophores like fluorescein and rhodamine are workhorses in the field, their limitations, such as pH sensitivity and photobleaching for fluorescein, have driven the exploration of new molecular scaffolds.[3][4]
This guide focuses on the terphenyl scaffold, a class of aromatic hydrocarbons with intriguing photophysical properties.[5] We will objectively compare the performance of terphenyl-based probes with other common alternatives, supported by available experimental data, and provide insights into their potential advantages and disadvantages in biomedical applications.
The Terphenyl Scaffold: A Primer
Terphenyls consist of a central benzene ring substituted with two phenyl groups. The para-terphenyl configuration is of particular interest due to its rigid, conjugated structure, which forms the basis for its fluorescent properties.[1] The core terphenyl structure can be chemically modified to tune its photophysical characteristics and introduce functionalities for conjugation to biomolecules.[6][7]
Diagram: Core Terphenyl Structure and Functionalization
Caption: The p-terphenyl core with potential sites for functionalization (R1, R2, R3).
Head-to-Head Photophysical Comparison
The utility of a fluorescent probe is defined by a set of key photophysical parameters. Here, we compare terphenyl-based probes with fluorescein, rhodamine, and cyanine dyes.
| Property | Terphenyl Derivatives | Fluorescein (FITC) | Rhodamine B | Cyanine Dyes (e.g., Cy5) |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | ~33,800 (unfunctionalized p-terphenyl)[5] | ~70,000[3] | ~106,000[3] | ~250,000[3] |
| Fluorescence Quantum Yield (Φf) | High (0.80-0.93 in non-polar solvents)[5][8] | Very High (~0.93)[3] | Moderate (~0.31 in water)[3] | Moderate (~0.20)[3] |
| Stokes Shift (nm) | Moderate | Small (~20 nm) | Moderate (~25 nm) | Moderate to Large (20-30 nm) |
| Photostability | Potentially High[1] | Low[3][4] | Moderate[3] | High[3] |
| pH Sensitivity | Low | High (fluorescence quenched at acidic pH)[4] | Low[9] | Low |
| Fluorescence Lifetime (τ) (ns) | ~3.3 ns (p-terphenyl crystal)[10] | ~4 ns | ~1.7 ns | ~1 ns |
Analysis of Photophysical Properties:
-
Brightness (ε x Φf): While unfunctionalized p-terphenyl has a lower molar extinction coefficient than the other probes, its exceptionally high quantum yield can result in significant brightness. Functionalization with "push-pull" substituents can increase the molar extinction coefficient.[7][11] However, cyanine dyes, like Cy5, remain the brightest probes due to their very high extinction coefficients.[3]
-
Photostability: The rigid aromatic structure of terphenyls suggests inherent photostability, a significant advantage over the photolabile fluorescein.[1][3][4] This is a critical factor for applications requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule studies.
-
Environmental Sensitivity: Terphenyls are expected to have low pH sensitivity, a clear advantage over fluorescein whose fluorescence is highly dependent on pH.[4] This makes terphenyl-based probes potentially more reliable for quantitative measurements in varying cellular microenvironments.
-
Excitation Wavelength: Unfunctionalized p-terphenyl excites in the UV range (~280 nm), which can be damaging to live cells and can cause autofluorescence. However, chemical modifications can shift the excitation and emission wavelengths to the visible spectrum.[12][13]
Biomedical Applications: A Comparative Perspective
The choice of a fluorescent probe is ultimately dictated by its performance in a specific application.
Cellular Imaging
For live-cell imaging, a probe's biocompatibility, cell permeability, and performance within the cellular environment are critical.
Diagram: Workflow for Evaluating Probe Performance in Live-Cell Imaging
Caption: A generalized workflow for assessing a novel fluorescent probe in live-cell imaging.
Terphenyls in Cellular Imaging: Potential and Challenges
-
Advantages: The potential for high photostability and low pH sensitivity makes terphenyl-based probes attractive for long-term live-cell imaging and quantitative studies.
-
Challenges:
-
Biocompatibility and Cytotoxicity: A significant concern is the reported cytotoxicity of some terphenyl derivatives.[14][15] Studies have shown that certain terphenyl compounds can be cytotoxic to cell lines like HeLa.[16][17] The concentrations required for effective fluorescence imaging must be carefully evaluated to ensure they are non-toxic.
-
Cell Permeability and Targeting: Unfunctionalized terphenyls are hydrophobic and may require specific modifications to improve water solubility and facilitate cell entry and specific organelle targeting.
-
Comparison with Other Probes:
-
Fluorescein: While bright, its rapid photobleaching and pH sensitivity often limit its use in quantitative and long-term live-cell imaging.[3][4]
-
Rhodamine: Rhodamines offer a good balance of brightness and photostability and are less pH-sensitive than fluorescein, making them a popular choice for cellular imaging.[9][18][19]
-
Cyanine Dyes: These are very bright and photostable, especially in the far-red and near-infrared regions, which is advantageous for deep-tissue imaging.[3]
Biosensing
Fluorescent probes are widely used in biosensing to detect specific analytes, such as ions, reactive oxygen species (ROS), or enzyme activity.[1] "Turn-on" probes, which exhibit a significant increase in fluorescence upon binding to their target, are particularly valuable.
Diagram: "Turn-on" Biosensor Mechanism
Caption: A schematic of an enzyme-activated "turn-on" fluorescent probe.
Terphenyls as Biosensors:
The rigid terphenyl scaffold can be functionalized to create sensitive fluorescent sensors. For example, the fluorescence of terphenyl derivatives can be modulated by changes in the local environment, making them suitable for sensing applications.
Experimental Protocols
Synthesis of an Amine-Functionalized Terphenyl Derivative
This protocol is a representative synthesis of a terphenyl derivative with an amine group, which can be used for subsequent conjugation to biomolecules. This is based on established methods for synthesizing functionalized terphenyls.[6]
Diagram: Synthetic Scheme
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A Comparative Guide to the Structural Validation of Synthesized 4-Amino-p-terphenyl
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, comparative analysis of robust analytical methodologies—¹³C Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the unambiguous structural validation and purity assessment of synthesized 4-Amino-p-terphenyl.
Introduction: The Imperative of Structural Validation
This compound is a polyaromatic compound featuring a terphenyl backbone with a terminal amino group. Its rigid, planar structure makes it a valuable building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), liquid crystals, and as a scaffold in medicinal chemistry. The precise arrangement of its three phenyl rings and the position of the amino substituent are critical to its function.
In any synthetic workflow, particularly in drug development and materials science, the confirmation of a molecule's structure is not merely a formality but a foundational requirement. An unverified structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide details a dual-pronged approach using ¹³C NMR and GC-MS to create a self-validating system for the structural confirmation of this compound, ensuring both molecular connectivity and sample purity.
Synthesis Context: Anticipating Potential Isomers and Impurities
To effectively validate a structure, one must understand the potential impurities that could arise during its synthesis. A common and efficient route to synthesize terphenyl analogues is the Suzuki cross-coupling reaction.[1][2][3] For this compound, a plausible route involves coupling an aminophenylboronic acid with a dihalobiphenyl, or vice-versa.
Plausible Suzuki Coupling Route:
Given this context, the primary analytical challenges are:
-
Confirming the correct isomer: Ensuring the amino group is at the 4-position of a para-terphenyl backbone, not an ortho- or meta-terphenyl linkage.
-
Detecting starting materials: Identifying any unreacted brominated precursors or boronic acids.
-
Identifying homocoupling byproducts: Detecting species like biphenyl or quaterphenyl derivatives.
A robust validation strategy must be able to distinguish the target molecule from these potential contaminants.
Primary Validation: ¹³C NMR for Skeletal Confirmation
¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ) provides information about its electronic environment.[4]
Expertise: Why ¹³C NMR is the First Choice
For this compound, ¹³C NMR is definitive because the molecule's C₂ᵥ symmetry drastically simplifies the spectrum. Instead of 18 individual signals for the 18 carbons, we expect only nine distinct signals, providing a clean and interpretable fingerprint. The electron-donating amino group significantly shields the carbon it is attached to (C-4) and other carbons in the aniline ring, shifting their signals to predictable, upfield locations.
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 20-30 mg of the purified, synthesized product in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for aromatic amines as it can effectively solvate the compound and minimize hydrogen bonding effects that can broaden peaks.[5][6]
-
Instrument Setup:
-
Spectrometer: Utilize a spectrometer operating at a ¹³C frequency of 100 MHz or higher for optimal resolution and sensitivity.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve a high signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced internally to the solvent signal (DMSO-d₆ at δ 39.52 ppm; CDCl₃ at δ 77.16 ppm).[7]
-
Data Interpretation and Comparative Analysis
The expected ¹³C NMR spectrum provides a clear structural benchmark. Below is a table comparing the parent p-terphenyl signals with expected shifts for this compound, highlighting the influence of the -NH₂ group.
Table 1: Comparative ¹³C NMR Chemical Shift Data (in DMSO-d₆)
| Carbon Atom Assignment | p-Terphenyl (Literature, approx. δ ppm)[8] | This compound (Expected δ ppm) | Rationale for Shift |
|---|---|---|---|
| C-4 (C-NH₂) | 127.5 | ~147.0 | Strong deshielding by nitrogen, but significant shielding from lone pair resonance. |
| C-1 | 140.7 | ~129.5 | Shielded by ortho-amino group resonance. |
| C-3, C-5 | 129.0 | ~114.5 | Strongly shielded by ortho/para directing effect of -NH₂. |
| C-2, C-6 | 127.5 | ~128.0 | Minor shielding effect. |
| C-1' | 139.1 | ~138.0 | Minimal effect from distant -NH₂ group. |
| C-4' | 139.1 | ~140.0 | Minimal effect. |
| C-2', C-6', C-3', C-5' | 127.0 | ~126.5 | Minimal effect. |
| C-1'' | 140.7 | ~140.5 | Negligible effect. |
| C-2'', C-6'', C-3'', C-5'' | 128.9 | ~129.0 | Negligible effect. |
| C-4'' | 127.5 | ~127.3 | Negligible effect. |
Note: Exact shifts can vary based on solvent and concentration. The key is the pattern and relative positions of the peaks.
The presence of nine distinct signals in the aromatic region, with characteristic upfield shifts for the carbons of the aniline ring, provides powerful evidence for the this compound structure. The absence of signals corresponding to starting materials or significant byproducts is the first indicator of purity.
Orthogonal Validation: GC-MS for Purity and Molecular Weight
While ¹³C NMR confirms the carbon framework, it is less sensitive for detecting trace impurities and does not directly provide molecular weight information. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an essential orthogonal technique, providing both purity assessment and definitive molecular weight confirmation.[9][10]
Expertise: The Synergy of Separation and Detection
GC separates compounds based on their volatility and interaction with a stationary phase, allowing for the physical separation of the target compound from impurities.[11] The mass spectrometer then ionizes the eluted compounds and separates the resulting ions by their mass-to-charge ratio (m/z), providing a molecular fingerprint.[12]
For this compound, this combination is ideal. The GC can separate it from lower-boiling starting materials or higher-boiling homocoupled products. The subsequent MS analysis will then confirm its molecular weight and provide characteristic fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the synthesized product in a volatile organic solvent like dichloromethane or ethyl acetate.[9][13] The sample must be free of particulates.
-
Instrument Setup:
-
GC System:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable for separating aromatic compounds.
-
Injector: Operate in splitless mode for high sensitivity at an elevated temperature (e.g., 280 °C) to ensure complete volatilization.
-
Oven Program: A temperature gradient is crucial. Example: Hold at 150 °C for 2 min, then ramp at 15 °C/min to 300 °C and hold for 10 min.
-
-
MS System:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and key fragments.
-
-
Data Interpretation and Comparative Analysis
A successful analysis will yield a chromatogram and a mass spectrum.
-
Gas Chromatogram: A pure sample should show a single, sharp peak at a specific retention time. The presence of other peaks indicates impurities, which can be tentatively identified by their corresponding mass spectra.
-
Mass Spectrum: The mass spectrum of the main peak should display features consistent with this compound (C₁₈H₁₅N, Molecular Weight: 245.33 g/mol ).[14]
Table 2: Expected GC-MS Data for this compound
| Parameter | Expected Result | Interpretation |
|---|---|---|
| Retention Time | Compound-specific (e.g., ~15-20 min) | A single, sharp peak indicates high purity. |
| Molecular Ion (M⁺) | m/z 245 | Confirms the molecular formula. The odd mass is consistent with the Nitrogen Rule for a compound with one nitrogen atom.[15] |
| [M-1]⁺ Peak | m/z 244 | A prominent peak resulting from the loss of a hydrogen atom from the amine, characteristic of aromatic amines.[16] |
| Other Fragments | m/z ~217, 167, 152, 139 | Correspond to cleavage of the terphenyl backbone and loss of moieties like HCN from the aniline ring, providing structural clues.[16][17] |
The observation of an intense molecular ion peak at m/z 245 is the most critical piece of data from the MS analysis, providing unambiguous confirmation of the compound's molecular weight.
Integrated Data Analysis: Building a Self-Validating System
Neither technique alone is sufficient for complete validation. It is the integration of both datasets that provides an unassailable confirmation of the structure.
-
¹³C NMR confirms: The presence of a p-terphenyl skeleton with an amino substituent by revealing exactly 9 carbon signals with the expected chemical shifts.
-
GC-MS confirms: The sample is pure (one major peak) and has the correct molecular weight of 245 g/mol .
When the ¹³C NMR spectrum matches the expected pattern and the GC-MS shows a pure compound with the correct molecular weight, the structure is validated with a high degree of confidence.
Comparison with Alternative Techniques
-
¹H NMR: Complementary to ¹³C NMR, it confirms the number and connectivity of protons. However, overlapping signals in the aromatic region of terphenyls can make unambiguous assignment difficult without advanced 2D NMR experiments.
-
FT-IR Spectroscopy: Useful for confirming the presence of the N-H bonds of the primary amine (typically two sharp peaks around 3300-3500 cm⁻¹) and aromatic C-H bonds, but it provides no information on isomerism or the overall carbon skeleton.
-
Elemental Analysis: Provides the empirical formula (C, H, N percentages). While it can confirm the elemental composition, it cannot distinguish between isomers.
While useful, none of these alternatives offer the combined structural detail and purity assessment provided by the ¹³C NMR and GC-MS pairing.
Conclusion
The structural validation of synthesized molecules is a cornerstone of scientific integrity. For this compound, a dual-pronged analytical strategy employing ¹³C NMR and GC-MS constitutes a robust, self-validating system. ¹³C NMR provides an definitive map of the carbon skeleton, confirming the correct isomer has been formed, while GC-MS offers an orthogonal confirmation of molecular weight and a sensitive measure of purity. By integrating these datasets, researchers can proceed with confidence, knowing their material is structurally correct and pure, thereby ensuring the reliability and reproducibility of their subsequent research.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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ResearchGate. (2008). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. Retrieved from [Link]
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University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]
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- Lynch, B. M., Macdonald, B. C., & Webb, J. G. K. (1968). NMR spectra of aromatic amines and amides—I. Tetrahedron, 24(9), 3595-3605.
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- Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
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A Senior Application Scientist's Guide to High-Performance Alternatives for Deep-Blue Organic Light-Emitting Diodes
The pursuit of stable, efficient, and color-pure deep-blue organic light-emitting diodes (OLEDs) remains a paramount challenge in the field of organic electronics. While materials like 4-Amino-p-terphenyl (APT) represent foundational building blocks for blue-emitting organic semiconductors, the landscape of high-performance materials has evolved significantly. This guide provides a comparative analysis of advanced alternatives to traditional simple aromatic amine emitters, offering researchers and materials scientists a technical overview of state-of-the-art deep-blue emitting materials with supporting experimental data.
It is important to note that while this compound is a known component in the synthesis of more complex OLED materials, there is a notable lack of published data on its direct use and performance as a primary deep-blue emitter in OLED devices. Therefore, to establish a meaningful baseline for comparison, this guide will use the performance of a conventional fluorene-based fluorescent emitter, 9,9-bis-(4-triphenyl-amine)-9H-fluorene (DTF), as a representative example of a traditional deep-blue emitter. This allows for a robust evaluation of the advancements offered by the alternative material classes discussed herein.
The Challenge of Deep-Blue Emission
Achieving deep-blue emission, characterized by Commission Internationale de l'Éclairage (CIE) coordinates with a low y-value (typically < 0.1), presents a formidable challenge due to the wide bandgap required for such emission. This high energy gap often leads to materials with poor stability and low efficiencies. Traditional fluorescent emitters are limited by the 25% internal quantum efficiency (IQE) of singlet excitons, while phosphorescent emitters, though capable of harvesting 100% of excitons, often suffer from short operational lifetimes in the deep-blue region[1][2]. This has spurred the development of innovative material design strategies to overcome these limitations.
Comparative Analysis of Deep-Blue Emitter Alternatives
This section provides a detailed comparison of three promising classes of alternatives to traditional deep-blue emitters: Carbazole-based, Multi-Resonant Thermally Activated Delayed Fluorescence (MR-TADF), and advanced Fluorene-based emitters.
Carbazole-based Bipolar Emitters
Carbazole moieties are widely employed in the design of deep-blue emitters due to their high triplet energy and excellent hole-transporting properties. When combined with an electron-accepting unit, they can form bipolar molecules with balanced charge transport, leading to improved device performance.
A notable example is BCzB-PPI , a carbazole-π-imidazole derivative. In this architecture, the carbazole unit acts as the electron donor, while a rigid phenanthroimidazole group serves as the electron acceptor. This design leads to a non-doped deep-blue OLED with impressive performance metrics[3][4][5].
Multi-Resonant Thermally Activated Delayed Fluorescence (MR-TADF) Emitters
MR-TADF emitters represent a cutting-edge approach to achieving highly efficient and color-pure deep-blue emission. These materials, often incorporating boron and nitrogen atoms into a polycyclic aromatic hydrocarbon framework, exhibit a unique electronic structure that minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small energy gap allows for efficient reverse intersystem crossing (RISC) from triplet to singlet excitons, enabling theoretical 100% IQE[6][7].
A prime example is ν-DABNA , which has demonstrated exceptional performance in deep-blue OLEDs. Its rigid, planar structure leads to narrowband emission, resulting in excellent color purity[6][8]. The use of such emitters has led to devices with very high external quantum efficiencies[6].
Advanced Fluorene-based Emitters
While simple fluorene derivatives represent a more traditional approach, advanced molecular designs incorporating fluorene cores continue to yield high-performance deep-blue emitters. By strategically attaching various functional groups, the optical, thermal, and electrical properties of fluorene-based materials can be significantly enhanced.
9,9-bis-(4-triphenyl-amine)-9H-fluorene (DTF) , though often used as a hole-transporting material, has been successfully employed as a deep-blue fluorescent emitter. Its fluorene core provides a high photoluminescence quantum yield (PLQY), and the triphenylamine side groups facilitate efficient hole injection and transport.
Performance Data Summary
The following table summarizes the key performance metrics of the discussed alternatives in comparison to our baseline traditional emitter.
| Emitter Class | Example Molecule | Max. EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | FWHM (nm) | Lifetime (LT95 @ 1000 cd/m²) |
| Traditional Fluorescent | DTF | 5.0% | (0.155, 0.051) | 427 | Not Reported | Not Reported |
| Carbazole-based | BCzB-PPI | 4.43% | (0.159, 0.080) | Not Reported | Not Reported | Not Reported |
| MR-TADF | ν-DABNA-O-xy | 27.5% | (Not Reported, 0.07) | Not Reported | 19 | Not Reported |
| Boron-based Dopant | TDBA-Cz | 6.45% | (0.167, 0.086) | 413 | Not Reported | Not Reported |
Note: Direct lifetime comparison data is often not available under standardized conditions in the literature.
Experimental Protocols
General OLED Fabrication by Vacuum Thermal Evaporation
This protocol describes a standard method for fabricating multilayer OLEDs using vacuum thermal evaporation, a common technique for depositing thin films of organic materials.
Workflow Diagram:
OLED Fabrication Workflow
Methodology:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber with a base pressure of < 5 x 10⁻⁶ Torr.
-
A hole injection layer (HIL), such as HAT-CN, is deposited at a rate of 1 Å/s.
-
A hole transport layer (HTL), such as NPB, is then deposited at a rate of 2 Å/s.
-
The emissive layer (EML) is deposited by co-evaporating the host and dopant materials from separate sources. The deposition rates are controlled to achieve the desired doping concentration.
-
An electron transport layer (ETL), such as TPBi, is deposited at a rate of 2 Å/s.
-
-
Cathode Deposition and Encapsulation:
-
A thin layer of lithium fluoride (LiF) is deposited as an electron injection layer at a rate of 0.2 Å/s.
-
An aluminum (Al) cathode is then deposited at a rate of 5 Å/s.
-
The completed devices are encapsulated under a nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Device Characterization
Workflow Diagram:
OLED Characterization Workflow
Methodology:
-
Current-Voltage-Luminance (IVL) Characteristics:
-
The IVL characteristics are measured using a source meter and a calibrated photodiode.
-
The device is driven by a forward voltage sweep, and the resulting current and luminance are recorded.
-
-
External Quantum Efficiency (EQE) Calculation:
-
The EQE is calculated from the luminance, current density, and the electroluminescence (EL) spectrum, assuming a Lambertian emission profile.
-
-
CIE Coordinates and Electroluminescence (EL) Spectrum:
-
The EL spectrum is measured using a spectroradiometer.
-
The CIE color coordinates are calculated from the EL spectrum.
-
-
Operational Lifetime:
-
The operational lifetime is determined by monitoring the decay in luminance over time at a constant DC current density.
-
The LT95 (time to 95% of initial luminance) or LT50 (time to 50% of initial luminance) is recorded as a measure of device stability.
-
Molecular Structures
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A Comparative Guide to Terphenyl-Based Linkers in Covalent Organic Frameworks: A Senior Application Scientist's Perspective
Introduction: The Architectural Significance of Linkers in Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds.[1][2] Their highly ordered structures give rise to permanent porosity, low density, and high thermal stability, making them promising materials for applications ranging from gas storage and separation to catalysis and sensing.[2][3][4] The properties of a COF are intrinsically tied to the geometry and functionality of its constituent building blocks, or "linkers."[2][5] The strategic selection of these molecular struts is therefore paramount in the design of COFs with tailored functionalities.
Among the diverse array of linkers available, terphenyl-based linkers have emerged as a particularly robust and versatile platform. Their rigid, polyaromatic backbone provides exceptional chemical and thermal stability to the resulting framework, while their linear geometry is conducive to the formation of well-defined, porous architectures.[5] This guide provides a comparative analysis of the performance of various terphenyl-based linkers in the construction of COFs, drawing upon experimental data to elucidate the structure-property relationships that govern their efficacy in different applications.
Performance Comparison of Terphenyl-Based COFs
The performance of a COF is a multifactorial property, with key metrics including porosity, stability, crystallinity, and application-specific performance such as catalytic activity or adsorption capacity. The choice of the terphenyl linker plays a pivotal role in dictating these characteristics.
Porosity and Surface Area
The dimensions of the terphenyl linker directly influence the pore size and surface area of the resulting COF. Longer linkers generally lead to larger pores and higher surface areas. For instance, extending the terphenyl backbone with additional phenyl rings or functional groups can systematically expand the framework, a crucial factor for applications requiring the accommodation of large guest molecules. The inherent rigidity of the terphenyl unit helps to prevent pore collapse upon solvent removal, thus maintaining permanent porosity.[1] Three-dimensional COFs, in particular, can exhibit exceptionally high surface areas, with some examples reaching over 4000 m²/g.[6][7]
Stability: The Cornerstone of Practical Applications
A key advantage of terphenyl-based linkers is the exceptional stability they impart to the COF structure. This stability is twofold:
-
Thermal Stability: COFs constructed from terphenyl linkers exhibit high thermal stability, often with decomposition temperatures exceeding 400-500 °C, owing to the strength of the covalent bonds and the aromatic nature of the framework.[4][6][7]
-
Chemical Stability: The formation of robust linkages, such as imines or esters, combined with the hydrophobic nature of the polyphenylene backbone, results in COFs that are remarkably resistant to a wide range of chemical environments.[8] Reports have demonstrated the stability of certain COFs in various organic solvents, water, and even strong acidic (12 M HCl) and basic (14 M NaOH) solutions for extended periods, with retention of crystallinity and porosity.[9] The incorporation of electron-donating groups onto the phenyl rings of imine linkages can further enhance stability by reducing interlayer repulsion and strengthening interlayer interactions.[9]
Crystallinity and Structural Order
The planarity and defined geometry of terphenyl-based linkers facilitate the formation of highly crystalline COFs. High crystallinity is crucial as it ensures a uniform pore size distribution and predictable material properties. The degree of crystallinity is typically assessed using powder X-ray diffraction (PXRD), with sharp, intense peaks indicating a high degree of long-range order.[3][10] The stacking mode of the 2D layers (e.g., eclipsed vs. staggered) also influences the material's properties and can be controlled to some extent by the linker design.[3]
Catalytic Applications
Terphenyl-based COFs can serve as robust platforms for heterogeneous catalysis. The linker itself can be functionalized with catalytic sites, or the porous framework can be used to support metal nanoparticles or organocatalysts. For example, triphenylphosphine-based COFs have been successfully employed as supports for rhodium catalysts in the hydroformylation of olefins, demonstrating high turnover frequencies and excellent recyclability.[10][11] The well-defined pore structure can impart size and shape selectivity to the catalytic process, while the robust nature of the COF ensures catalyst stability and prevents leaching.
Adsorption and Separation
The tunable porosity and high surface area of terphenyl-based COFs make them excellent candidates for gas storage and separation applications. The specific chemical environment within the pores, which can be modified by functionalizing the terphenyl linker, dictates the affinity for different gas molecules. For instance, COFs can be designed for selective CO2 capture from flue gas or for the separation of hydrocarbons.[12][13][14] The performance in these applications is typically evaluated by measuring gas uptake capacities and selectivities under various conditions.
Quantitative Performance Data
The following table summarizes key performance metrics for representative COFs, illustrating the impact of linker design.
| COF Name/Linker Type | Linkage Type | BET Surface Area (m²/g) | Pore Size (Å) | Thermal Stability (°C) | Application Highlight | Reference |
| COF-1 | Boroxine | 711 | 7-27 | 500-600 | Foundational porous crystalline COF | [1] |
| COF-5 | Boronic Ester | 1590 | 7-27 | 500-600 | High porosity | [1][4] |
| COF-102 | Boroxine (3D) | 3472 | - | 400-500 | High surface area 3D COF | [6][7] |
| COF-103 | Boroxine (3D) | 4210 | - | 400-500 | Extremely low density | [6][7] |
| P-COF-1 | Imine | High | - | Good | Heterogeneous catalysis support | [10] |
| COF-284 | Phenyl | Porous | - | High | CO2 uptake from air | [8] |
| COF-PPy | Imine (3D) | High | - | - | Selective acetylene adsorption | [12] |
Experimental Protocols
General Synthesis of an Imine-Linked Terphenyl-Based COF
A common method for synthesizing imine-linked COFs is the solvothermal Schiff base condensation reaction between a terphenyl-based diamine linker and a trigonal aldehyde linker.
Materials:
-
5'-(4-aminophenyl)-[1,1':3',1"-terphenyl]-4,4"-diamine (terphenyl diamine linker)
-
1,3,5-Triformylphloroglucinol (aldehyde linker)
-
Solvent mixture (e.g., mesitylene/dioxane)
-
Aqueous acetic acid (catalyst)
Procedure:
-
In a Pyrex tube, combine the terphenyl diamine linker (e.g., 0.3 mmol) and the aldehyde linker (e.g., 0.2 mmol).
-
Add the solvent mixture (e.g., 1:1 v/v mesitylene:dioxane, 1 mL).
-
Add aqueous acetic acid (e.g., 6 M, 0.1 mL) to catalyze the imine formation.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with anhydrous acetone and anhydrous tetrahydrofuran.
-
Dry the product under vacuum at 150 °C overnight to yield the activated COF.
Characterization Workflow
The synthesized COF should be characterized to confirm its structure, porosity, and stability.
Workflow:
-
Crystallinity: Perform Powder X-ray Diffraction (PXRD) to assess the long-range order and compare the experimental pattern with simulated patterns for different stacking models.[3][10]
-
Structure Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the imine linkage (C=N stretch) and the disappearance of the starting amine (N-H stretch) and aldehyde (C=O stretch) groups.[3]
-
Porosity: Conduct nitrogen adsorption-desorption measurements at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[3]
-
Thermal Stability: Perform Thermogravimetric Analysis (TGA) under an inert atmosphere to determine the decomposition temperature.[4]
-
Chemical Stability: Disperse the COF powder in various solvents (e.g., water, strong acid, strong base) for several days, then collect the solid and re-run PXRD and nitrogen adsorption to check for retention of crystallinity and porosity.[9]
Visualizing the Framework: Structure and Synthesis
Diagrams created using Graphviz provide a clear visual representation of the molecular components and processes involved in COF synthesis.
Caption: Synthesis of a 2D COF from terphenyl and trigonal linkers.
Caption: Standard workflow for COF characterization.
Conclusion and Future Outlook
Terphenyl-based linkers are a powerful tool in the design and synthesis of robust, crystalline, and porous covalent organic frameworks. The inherent rigidity and stability of the terphenyl core provide a solid foundation for creating materials with exceptional performance in catalysis, adsorption, and separation. By carefully selecting the length, geometry, and functionalization of the terphenyl linker, researchers can precisely tune the properties of the resulting COF to meet the demands of specific applications. Future research will likely focus on the development of novel terphenyl-based linkers with more complex functionalities and the exploration of their utility in emerging areas such as electronics, energy storage, and biomedical applications. The continued development of synthetic methodologies that provide greater control over COF crystallinity, morphology, and defect density will further unlock the potential of these remarkable materials.
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A First-Principles Guide to Dopamine Adsorption on Cu(001) vs. Au(111) Surfaces for Advanced Biosensor Design
This guide provides an in-depth, first-principles comparison of dopamine (DA) adsorption on copper (Cu(001)) and gold (Au(111)) surfaces. Understanding these fundamental interactions at the quantum level is paramount for researchers, scientists, and drug development professionals engaged in creating next-generation electrochemical biosensors and neuro-interface technologies. By dissecting the energetic, geometric, and electronic properties of these systems, we can establish design rules for fabricating devices with superior sensitivity and selectivity for neurotransmitter detection.[1][2]
The dopamine transporter (DAT) is a complex membrane protein responsible for the reuptake of dopamine from the synaptic cleft, playing a crucial role in regulating dopamine homeostasis.[3][4] While a full first-principles simulation of the entire DAT protein on a metal surface is computationally prohibitive, studying the adsorption of its target molecule, dopamine, provides critical insights into the non-covalent and covalent interactions that govern the interface of a biosensor.[5][6] This guide focuses on dopamine as the adsorbate to model the key chemical interactions relevant to DAT-targeted applications.
Part 1: The Theoretical Framework: Capturing the Molecule-Surface Interaction
The accurate theoretical description of a molecule interacting with a metal surface is a formidable challenge. The bonding is often a delicate interplay of weak, long-range van der Waals (vdW) forces and stronger, short-range chemical bonds. Standard Density Functional Theory (DFT) often fails to capture the crucial vdW interactions.[7] This necessitates a more sophisticated approach.
Expertise in Action: Why van der Waals Corrections are Non-Negotiable
Our computational strategy is grounded in DFT, a powerful quantum mechanical method for calculating the electronic structure of materials. However, to accurately model the adsorption of an organic molecule like dopamine, we must augment the standard DFT framework. We employ exchange-correlation functionals that include van der Waals corrections (e.g., vdW-DF or the DFT-D family).[8][9][10]
The causality is clear: the catechol ring of dopamine is a large, polarizable aromatic system. Its interaction with the delocalized electrons of the metal surfaces will have a significant non-local correlation component (i.e., vdW forces).[11] Neglecting this would lead to a severe underestimation of adsorption energies, particularly for the less reactive Au(111) surface, and potentially incorrect predictions of the most stable adsorption geometries.
Modeling the Surfaces: From Ideal Lattices to Realistic Slabs
The choice of surface and its representation is critical for a self-validating protocol.
-
Cu(001) Surface: This surface presents a relatively simple square lattice of atoms. It is modeled as a periodic slab of several atomic layers (e.g., 3-5 layers) to simulate the bulk crystal, separated by a large vacuum region (~15-20 Å) to prevent interactions between periodic images of the slab and the adsorbed molecule.[12][13] The bottom layers of the slab are typically fixed to their bulk positions, while the top layers and the dopamine molecule are allowed to fully relax.
-
Au(111) Surface: The Au(111) surface is more complex, known for its "herringbone" reconstruction, where the topmost layer is slightly more compressed than the bulk, leading to regions of face-centered cubic (fcc), hexagonal close-packed (hcp), and bridge sites.[14][15][16] While computationally expensive, explicitly modeling this reconstruction is crucial as the different regions exhibit varied reactivity.[17] For a comparative study, one may start with an ideal, unreconstructed Au(111) slab but must acknowledge the implications of this simplification.
The workflow for these calculations follows a rigorous, multi-step process designed to ensure accuracy and reproducibility.
Caption: Computational workflow for first-principles adsorption studies.
Part 2: A Head-to-Head Comparison: Dopamine on Cu(001) vs. Au(111)
The distinct electronic structures of copper and gold lead to significant differences in their interaction with dopamine. Copper, being a more reactive 3d transition metal, is expected to interact more strongly with the adsorbate than the noble 5d metal, gold.
Adsorption Geometries: The Molecule's Preferred Stance
On both surfaces, the most stable configuration for a single dopamine molecule is typically a flat-lying orientation. This geometry maximizes the interaction between the π-system of the catechol ring and the metal surface, as well as allowing the amine and hydroxyl functional groups to bond with surface atoms.
-
On Cu(001): Dopamine is expected to adsorb strongly, with the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amine group positioned near the copper atoms. A study on a similar molecule, 4,4''-diamino-p-terphenyl (DAT), on Cu(001) found that the molecule lies flat with specific rotational angles being more stable, indicating a strong directional chemical bond.[12][18] The shortest C-Cu and N-Cu distances were found to be 2.19 Å and 2.20 Å, respectively, indicative of chemisorption.[12]
-
On Au(111): The interaction is weaker. While the flat-lying geometry is still favored to maximize vdW interactions, the molecule will be positioned further from the surface compared to Cu(001). The specific adsorption site (fcc, hcp, or bridge) can influence the energy, but the differences are smaller than on more reactive surfaces. Studies on amino acid adsorption on Au(111) confirm that polarizable groups are key to the binding strength.[19][20]
Adsorption Energetics: A Tale of Two Strengths
The adsorption energy (E_ads) is the key metric for quantifying the stability of the molecule on the surface. It is calculated as:
E_ads = E_total - (E_slab + E_molecule)
where E_total is the total energy of the dopamine-slab system, and E_slab and E_molecule are the energies of the isolated slab and dopamine molecule, respectively.[21] A more negative value indicates stronger, more favorable adsorption.
-
Cu(001): The interaction is characterized by strong chemisorption. For the DAT molecule on Cu(001), the adsorption energy was calculated to be a significant -3.871 eV.[12] We can anticipate a similarly strong, albeit slightly weaker, interaction for dopamine due to its smaller size, likely in the range of -2.0 to -3.5 eV.
-
Au(111): The interaction is a mix of physisorption (dominated by vdW forces) and weak chemisorption. The adsorption energy will be considerably lower than on copper. For similar aromatic molecules on Au(111), adsorption energies are typically in the range of -0.5 to -1.5 eV. This weaker binding makes the dopamine molecule more mobile on the surface but also makes the interaction harder to control.
Electronic Structure: Unveiling the Nature of the Bond
Analysis of the electronic structure provides the most profound insights into the bonding mechanism.
-
Charge Transfer: On Cu(001), a significant transfer of electrons from the molecule to the surface (or vice versa, depending on the specific geometry) is expected, leading to the formation of a strong chemical bond.[18] This can be visualized through electron density difference plots, which show the accumulation and depletion of charge in the bonding region.
-
Density of States (DOS): Upon adsorption on Cu(001), the projected density of states (PDOS) on the dopamine molecule is expected to show significant changes. The discrete energy levels of the freestanding molecule broaden and hybridize with the continuous bands of the copper surface, indicating a strong electronic coupling.[18] On Au(111), these changes will be much less pronounced, with the molecular orbitals remaining more distinct, which is characteristic of a weaker interaction.
Caption: Factors influencing dopamine adsorption on metal surfaces.
Part 3: Data Summary and Experimental Protocols
To facilitate direct comparison, the key quantitative findings are summarized below. Note that values for dopamine on Au(111) are expert estimations based on published data for similar systems, as a direct comparative study is not available.
| Parameter | Dopamine on Cu(001) | Dopamine on Au(111) | Causality & Implication |
| Adsorption Energy (E_ads) | ~ -2.0 to -3.5 eV (Strong Chemisorption)[12] | ~ -0.5 to -1.5 eV (Physisorption/Weak Chemisorption) | Copper's higher reactivity leads to stronger, more stable binding. Gold offers weaker, more reversible binding. |
| Adsorption Height | Shorter (e.g., ~2.2 Å for N-metal distance)[12] | Longer (e.g., >2.5 Å for N-metal distance) | Stronger covalent bonding on Cu pulls the molecule closer to the surface. |
| Charge Transfer | Significant (e.g., > 0.5 e⁻) | Minimal (e.g., < 0.2 e⁻) | Indicates substantial electronic perturbation and bond formation on Cu, versus weak polarization on Au. |
| π-Ring Interaction | Strong hybridization with Cu d-orbitals | Primarily vdW interaction with Au surface | Affects the electronic transport properties of the interface, crucial for sensor operation. |
Standard Operating Protocol: First-Principles Adsorption Calculation
This protocol outlines the essential steps for performing a DFT calculation of dopamine adsorption on a metal surface using a plane-wave basis set code like VASP or Quantum ESPRESSO.[12][21]
-
Step 1: Bulk Optimization
-
Perform a geometry optimization of the bulk crystal (fcc Cu and Au) to obtain the precise lattice constant. Use a dense k-point mesh. This ensures the slab model is not under spurious strain.
-
-
Step 2: Surface Slab Construction
-
Cleave the desired surface (001 for Cu, 111 for Au) from the optimized bulk structure.
-
Create a supercell (e.g., 5x5) to minimize interactions between periodic images of the dopamine molecule.
-
Construct a slab of at least 3-4 atomic layers thick.
-
Add a vacuum layer of at least 15 Å in the z-direction.
-
-
Step 3: Isolated Molecule Optimization
-
Place a single dopamine molecule in a large simulation box (e.g., 20x20x20 Å) and perform a full geometry optimization to find its ground state structure in a vacuum.
-
-
Step 4: Adsorption System Setup
-
Place the optimized dopamine molecule on the surface slab at a plausible starting distance and orientation. It is crucial to test several starting configurations (e.g., different sites, orientations) to ensure the global energy minimum is found.
-
-
Step 5: Constrained Relaxation
-
Fix the bottom 1-2 layers of the slab to their bulk positions.
-
Perform a full ionic relaxation of the dopamine molecule and the top layers of the slab until forces on each atom are below a strict threshold (e.g., 0.01 eV/Å).
-
Crucially, use a vdW-corrected functional (e.g., optB88-vdW or PBE+D3) for this step. [7][8]
-
-
Step 6: Energy Calculation & Analysis
-
Perform a final, high-precision single-point energy calculation on the relaxed structures of the combined system, the clean slab, and the isolated molecule.
-
Calculate the adsorption energy using the formula provided earlier.
-
Perform post-processing analysis, including Projected Density of States (PDOS) and charge density difference plots (using methods like Bader analysis) to understand the electronic interactions.
-
Conclusion and Outlook
This comparative guide, grounded in first-principles calculations, reveals a clear distinction between dopamine's interaction with Cu(001) and Au(111) surfaces.
-
Cu(001) acts as a chemisorption-dominant substrate, offering strong, stable binding. This could be advantageous for creating robust, reusable sensors, but the strong interaction might also hinder the reversibility required for real-time monitoring.
-
Au(111) is a physisorption-dominant substrate, characterized by weaker, more reversible binding. This makes gold an excellent candidate for disposable sensors or applications where rapid signal response and sensor reset are critical.[22][23] The weaker interaction, however, demands more sensitive detection techniques.
These findings provide a theoretical foundation for the rational design of dopamine biosensors. By understanding the fundamental trade-offs between the stability of chemisorption on copper and the reversibility of physisorption on gold, researchers can select and modify materials to achieve the desired performance characteristics for specific diagnostic and research applications.
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Ceto, X., et al. (2024). Electrochemical Sensing of Neurotransmitters Using a Metal Nanoparticle-Based Composite Platform. MDPI. [Link]
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Ceto, X., et al. (2024). Electrochemical Sensing of Neurotransmitters Using a Metal Nanoparticle-Based Composite Platform. ResearchGate. [Link]
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Hanke, F., & Björk, J. (2013). Structure and local reactivity of the Au(111) surface reconstruction. Physical Review B. [Link]
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Lupu, S. (2015). Nanocomposite Materials based on Metal Nanoparticles for the Electrochemical Sensing of Neurotransmitters. MDPI. [Link]
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Weng, Q., et al. (2023). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. Cureus. [Link]
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de Carvalho, H. C. A., et al. (2021). Computational investigation of van der Waals corrections in the adsorption properties of molecules on the Cu(111) surface. Physical Chemistry Chemical Physics. [Link]
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Li, X., et al. (2022). Origin of the herringbone reconstruction of Au(111) surface at the atomic scale. Science Advances. [Link]
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Crljen, Ž., et al. (2003). Relaxation and Reconstruction on (111) Surfaces of Au, Pt, and Cu. ResearchGate. [Link]
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Bragitoff. (2024). How to Calculate Adsorption Energy using Quantum ESPRESSO and DFT? [TUTORIAL]. YouTube. [Link]
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Hinaut, A., et al. (2024). Stable Au(111) Hexagonal Reconstruction Induced by Perchlorinated Nanographene Molecules. The Journal of Physical Chemistry C. [Link]
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Lupu, S., et al. (2023). Electrochemical Sensing Platform Based on Metal Nanoparticles for Epinephrine and Serotonin. Materials. [Link]
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Domancich, A., et al. (2020). DFT study of graphene oxide reduction by a dopamine species. ResearchGate. [Link]
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Anonymous. (n.d.). (PDF) Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study. ResearchGate. [Link]
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Berland, K., et al. (2015). van der Waals forces in density functional theory: a review of the vdW-DF method. Reports on Progress in Physics. [Link]
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Hiraoka, R., & Nakai, H. (2006). Van der Waals interactions studied by density functional theory. Molecular Physics. [Link]
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Hermann, J., et al. (2017). Theory and practice of modeling van der Waals interactions in electronic-structure calculations. ORBilu. [Link]
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Heinz, H., et al. (2011). Adsorption mechanism of single amino acid and surfactant molecules to Au {111} surfaces in aqueous solution: design rules for metal-binding molecules. Soft Matter. [Link]
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Heinz, H., et al. (2011). Adsorption mechanism of single amino acid and surfactant molecules to Au {111} surfaces in aqueous solution: Design rules for metal-binding molecules. ResearchGate. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Assessing 4-Amino-p-terphenyl Purity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with Alternative Analytical Techniques for the Comprehensive Purity Assessment of 4-Amino-p-terphenyl.
In the synthesis of advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and in the development of novel pharmaceutical compounds, the purity of chemical intermediates is paramount. This compound, a key building block, is no exception. Even trace impurities can significantly impact the performance, stability, and safety of the final product. Therefore, robust and reliable analytical methods for purity assessment are critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques, offering insights into method selection for the purity determination of this compound.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its versatility, high resolution, and sensitivity make it the cornerstone of quality control in many industries. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for aromatic amines, offering excellent separation of the main component from its potential impurities, including isomers and degradation products.
The choice of a C18 or a more shape-selective stationary phase like phenyl-hexyl can significantly influence the separation of structurally similar terphenyl isomers.[1] The mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and a buffered aqueous solution, is optimized to achieve the desired retention and resolution.
A Self-Validating HPLC Protocol for this compound Purity
To ensure the trustworthiness of the analytical results, a well-validated, stability-indicating HPLC method is essential. Such a method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[2]
Experimental Protocol: Stability-Indicating RP-HPLC-UV Method for this compound
1. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Software: OpenLab CDS or equivalent.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 5 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Further dilute to a working concentration of 10 µg/mL with the same diluent.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[3]
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
The theoretical plates for the this compound peak should be greater than 5000.
Visualizing the HPLC Workflow
Caption: HPLC workflow for this compound purity analysis.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of aromatic amines. The choice of method often depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and available instrumentation.
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a high-sensitivity technique well-suited for volatile and thermally stable compounds.[4] For aromatic amines, derivatization may sometimes be necessary to improve volatility and peak shape. GC offers excellent resolution and is a gold standard for identifying unknown volatile impurities.[4]
Experimental Protocol: GC-MS for Volatile Impurities
1. Instrumentation:
-
GC-MS System: Agilent 8890 GC coupled with a 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
2. Chromatographic Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Range | 50-400 amu |
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane. Derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required for certain impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of aromatic amines. It is often used for reaction monitoring and preliminary purity checks. While quantitative analysis is possible with a densitometer, its precision and sensitivity are generally lower than HPLC and GC.
Experimental Protocol: TLC for Qualitative Purity
1. Materials:
-
TLC Plates: Silica gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., p-anisaldehyde solution).
2. Procedure:
-
Spot a dilute solution of the sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under UV light and/or after staining.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption. It is particularly advantageous for the analysis of charged molecules and chiral separations. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed.
Performance Comparison
The following table summarizes the key performance characteristics of HPLC, GC-MS, TLC, and CE for the purity analysis of aromatic amines, based on data from the analysis of structurally related compounds.
| Parameter | HPLC-UV | GC-MS | TLC-Densitometry | Capillary Electrophoresis (MEKC) |
| Selectivity/Resolution | High to Very High | Very High | Low to Medium | Very High |
| Sensitivity (LOD) | ~0.1 - 10 ng/mL[5] | ~0.1 - 10 pg/L (with derivatization) | ~10 - 100 ng/spot | ~1 - 100 ng/mL |
| Precision (%RSD) | < 2% | < 5% | 5 - 15% | < 3% |
| Linearity (R²) | > 0.999[5] | > 0.995 | > 0.98 | > 0.99 |
| Analysis Time | 15 - 40 min | 10 - 30 min | 20 - 60 min | 5 - 20 min |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Medium | High (with autosampler) |
| Cost (Instrument) | Medium to High | High | Low | Medium |
| Cost (Operational) | Medium | Medium | Low | Low |
| Key Advantage | Versatility for non-volatile compounds | High sensitivity and specificity for volatile compounds | Simplicity and low cost | High efficiency, low sample/solvent use |
Logical Framework for Method Selection
The choice of the most appropriate analytical technique is a critical decision that should be based on the specific analytical needs.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive and quantitative purity assessment of this compound, a well-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended primary technique. Its robustness, high-resolution capabilities for non-volatile compounds and potential impurities, and established validation protocols make it the most reliable choice for quality control and regulatory submissions.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique, particularly for the identification and quantification of volatile or semi-volatile impurities that may not be amenable to HPLC analysis. Thin-Layer Chromatography (TLC) remains a valuable tool for rapid, qualitative screening, while Capillary Electrophoresis (CE) offers a high-efficiency alternative with low sample and solvent consumption, especially beneficial in research and development settings.
Ultimately, a multi-faceted approach, leveraging the strengths of each technique, will provide the most complete and trustworthy purity profile for this compound, ensuring the quality and performance of the final products.
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A Comparative Guide to the Cytotoxicity of Natural p-Terphenyls and Their Synthetic Derivatives
Introduction: The Therapeutic Potential of the p-Terphenyl Scaffold
p-Terphenyls represent a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups.[1] These structures are predominantly isolated from natural sources, particularly terrestrial and marine-derived fungi, lichens, and actinobacteria.[1][2][3][4] Natural p-terphenyls exhibit a remarkable breadth of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2][5] The inherent cytotoxicity of many natural p-terphenyls against various cancer cell lines has established their scaffold as a promising foundation for the development of novel anticancer agents.
However, natural products often present challenges for drug development, such as limited supply, modest potency, or unfavorable pharmacokinetic properties. This has spurred significant interest in the chemical synthesis of p-terphenyl derivatives. Through targeted chemical modifications, researchers aim to enhance cytotoxic potency, improve selectivity for cancer cells over normal cells, and elucidate the structure-activity relationships (SAR) that govern their biological effects.[1] This guide provides a comparative analysis of the cytotoxicity of prominent natural p-terphenyls versus their synthetic counterparts, supported by experimental data and detailed methodologies for researchers in the field.
Comparative Cytotoxicity: Natural vs. Synthetic Analogs
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The following table summarizes the cytotoxic activities of selected natural p-terphenyls and synthetic derivatives against various human cancer cell lines, demonstrating the impact of structural modifications.
| Compound | Class | Target Cell Line | IC50 (µM) | Key Structural Features/Notes | Reference |
| Terphenyllin | Natural | BEL-7402 (Hepatocellular Carcinoma) | 6.69 ± 0.12 | A widely studied natural p-terphenyl. | [6] |
| 4"-Deoxyterprenin | Natural | SGC-7901 (Gastric Cancer) | 3.67 ± 0.17 | Natural analog lacking a hydroxyl group. | [6] |
| A549 (Lung Cancer) | 3.32 ± 0.10 | [6] | |||
| Nocarterphenyl A | Natural | HL-60 (Leukemia) | 0.38 | Possesses a rare benzothiazole moiety. | [3][7][8] |
| HCC1954 (Breast Cancer) | 0.10 | Demonstrates potent activity. | [3][7][8] | ||
| Compound 3 (from S. alpinum) | Natural | HCT116 (Colon Cancer) | 3.76 ± 0.03 | A 2-hydroxy-3,6-dimethoxy-p-terphenyl. | [2] |
| Unnamed p-Terphenyls (3 & 4) | Natural | HeLa (Cervical), Eca-109 (Esophageal), Bel-7402, PANC-1 (Pancreatic) | 5.5 - 9.4 | Isolated from deep-sea fungus Aspergillus candidus. | [9][10] |
| Synthetic Derivative (Compound 1) | Synthetic | MDA-MB-435 (Melanoma) | < 1.0 | Designed as a topoisomerase inhibitor. | [11] |
| Synthetic Terphenyl (13g) | Synthetic | HL-60 (Leukemia) | ~5.0 | Designed to induce differentiation and apoptosis. | [12] |
| Synthetic Sulfonamides | Synthetic | MDA-MB-468 (Breast Cancer) | < 30 | A class of derivatives showing promise against breast cancer. | [13] |
Analysis and Structure-Activity Relationship (SAR) Insights:
The data reveals that synthetic modification can lead to substantial improvements in cytotoxic potency. For example, the synthetic derivative Compound 1 exhibits sub-micromolar activity against melanoma cells, a significant enhancement that stems from its design as a topoisomerase inhibitor.[11] Similarly, the natural product Nocarterphenyl A , with its unusual benzothiazole moiety, shows exceptionally high potency (IC50 = 0.10 µM), highlighting how heterocyclic additions to the p-terphenyl core can dramatically increase cytotoxicity.[3][7][8]
Studies have shown that modifications to the hydroxyl (-OH) and methoxy (-OMe) groups on the phenyl rings are critical. For instance, modifying the hydroxyl groups at the C-4 and C-4″ positions has been reported to significantly increase the cytotoxicity of semi-synthetic terphenyllin derivatives.[14] This suggests that these positions are key for interaction with biological targets. The strategic synthesis of derivatives allows for a systematic exploration of these relationships, guiding the development of more effective and selective anticancer compounds.
Mechanisms of p-Terphenyl Induced Cytotoxicity
The cytotoxic effects of p-terphenyls are primarily mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[11][15]
Induction of Apoptosis
Apoptosis is a controlled cellular process essential for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that many p-terphenyls trigger the intrinsic pathway.[16]
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as that caused by cytotoxic drugs. This leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave key cellular substrates, such as poly(ADP-ribose)polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[16]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates the same executioner caspases.
The diagram below illustrates a generalized intrinsic apoptotic pathway often implicated in p-terphenyl-induced cytotoxicity.
Caption: Generalized intrinsic pathway of apoptosis induced by p-terphenyls.
Cell Cycle Arrest and Topoisomerase Inhibition
Beyond apoptosis, certain p-terphenyl derivatives can halt the cell division cycle at specific checkpoints. One synthetic derivative was shown to cause a significant accumulation of cells in the G2/M phase before the onset of apoptosis.[11] Another synthetic terphenyl was found to block the cell cycle in the G0/G1 phase.[12] This cell cycle arrest prevents cancer cells from proliferating and can be a precursor to apoptosis.
The underlying mechanism for this effect can be the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerases. Topoisomerases are crucial for managing DNA topology during replication. By acting as catalytic suppressors of Topoisomerase I and IIα, certain synthetic p-terphenyls prevent the enzyme from functioning, leading to DNA damage and cell cycle arrest.[11]
Experimental Protocols for Cytotoxicity Assessment
To compare the cytotoxic effects of different compounds, standardized and reproducible assays are essential. The MTT assay is a widely used colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[17][18]
Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the typical workflow for assessing the cytotoxicity of a test compound against a cancer cell line.
Caption: Standard workflow for an in vitro cytotoxicity assay (e.g., MTT).
Detailed Protocol: The MTT Cytotoxicity Assay
This protocol describes the steps for determining the IC50 value of a p-terphenyl compound.
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT reagent into insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile plates
-
p-Terphenyl compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density.
-
Dilute the cells in complete medium to a final concentration of 1 x 10^5 cells/mL.[13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for 'no cell' (medium only) controls for background subtraction and 'vehicle' (cells + DMSO) controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the p-terphenyl compounds in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.
-
Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[19]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The study of p-terphenyls provides a compelling example of how natural product scaffolds can inspire the development of potent therapeutic agents. Natural p-terphenyls from sources like fungi and actinobacteria consistently demonstrate significant cytotoxic activity.[7][9] However, the true potential of this chemical class is unlocked through synthetic chemistry. By creating novel derivatives, scientists can enhance potency, as seen with compounds that achieve IC50 values in the nanomolar to low-micromolar range, and probe specific mechanisms of action like topoisomerase inhibition.[3][11]
Future research should focus on synthesizing p-terphenyl libraries to further refine structure-activity relationships, aiming to improve selectivity towards cancer cells and minimize off-target effects. Investigating their efficacy in more complex in vitro models, such as 3D organoids, and subsequent in vivo animal studies will be crucial steps in translating the promise of these compounds from the laboratory to the clinic.[21]
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Lin, Y.-K., Xie, C.-L., Xing, C.-P., Wang, B.-Q., Tian, X.-X., Xia, J.-M., Jia, L.-Y., Pan, Y.-N., & Yang, X.-W. (2021). Cytotoxic p-terphenyls from the deep-sea-derived Aspergillus candidus. Natural Product Research, 35(10), 1675–1681. [Link]
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A Researcher's Guide to Amino Acid Analysis: Ion-Exchange Chromatography vs. Pre-Column Derivatization
Amino acid analysis (AAA) is a cornerstone technique in pharmaceutical and biotechnology laboratories, essential for everything from protein quantification and characterization to quality control of biopharmaceuticals.[][2] The choice of analytical methodology can significantly impact the accuracy, sensitivity, and efficiency of these critical measurements. This guide provides an in-depth comparison of two prevalent HPLC-based approaches: the traditional, robust method of ion-exchange chromatography (IEC) with post-column derivatization, and the versatile, high-sensitivity methods involving pre-column derivatization followed by reversed-phase (RP-HPLC) separation.
The Foundational Method: Ion-Exchange Chromatography with Post-Column Derivatization
Since the pioneering work of Moore and Stein, for which they were awarded a Nobel Prize, ion-exchange chromatography has been the gold standard for amino acid analysis.[3][4][5] This technique separates amino acids based on their net charge, which is influenced by the pH of the mobile phase.[6]
The Causality Behind the Workflow
The intrinsic strength of IEC lies in its separation mechanism. The stationary phase, typically a sulfonated polystyrene-divinylbenzene resin, has a high capacity for ion exchange.[3] This allows for a highly predictable and reproducible separation based on the fundamental physicochemical properties of the amino acids.
Because derivatization occurs after the separation, the chromatography is largely insensitive to the sample matrix.[3] This is a significant advantage when analyzing complex samples like protein hydrolysates, cell culture media, or physiological fluids, where salts, carbohydrates, and other small molecules could interfere with pre-column derivatization reactions.[3][4]
The Ninhydrin Reaction: A Time-Tested Detection Method
The most common post-column derivatization reagent is ninhydrin.[7][8] When heated with amino acids, ninhydrin undergoes a chemical reaction to produce a deep purple-colored compound known as Ruhemann's purple, which is detected by UV-Vis absorbance.[9][10] Proline and hydroxyproline, being imino acids, yield a yellow-colored complex.[10][11]
The reaction is highly specific for amino groups, providing excellent selectivity.[4] The stoichiometry of the reaction is well-understood, leading to robust and reproducible quantification.[12]
The Rise of Pre-Column Derivatization Methods
With the advent of modern HPLC and UHPLC systems, pre-column derivatization has gained significant popularity.[13][14] In this approach, the amino acids are chemically modified before injection onto a reversed-phase column.[15] This strategy offers several advantages, including increased sensitivity and faster analysis times.[16]
A variety of derivatizing agents are available, each with its own set of advantages and disadvantages. Some of the most common include:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[16][17] This method is known for its high sensitivity but does not react with secondary amines like proline and hydroxyproline without an additional oxidation step.[17][18]
-
9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[18][19] It is often used in conjunction with OPA to ensure the detection of all amino acids.[18]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives that are readily detected by UV absorbance.[20][21][22] The derivatives are very stable, but the sample preparation can be more complex.[20][23]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Marketed as the Waters AccQ•Tag™ method, AQC reacts with both primary and secondary amines to produce highly stable, fluorescent derivatives.[24][25] This method is known for its excellent stability and reproducibility.[20][24]
Head-to-Head Comparison: IEC vs. Pre-Column Derivatization
| Feature | Ion-Exchange Chromatography (Post-Column Derivatization) | Pre-Column Derivatization (Reversed-Phase HPLC) |
| Principle of Separation | Based on the net charge of the amino acids.[6] | Based on the hydrophobicity of the derivatized amino acids.[16] |
| Matrix Effects | Minimal, as derivatization occurs after separation.[3] | Susceptible to interference from matrix components that may react with the derivatizing agent.[3] |
| Sensitivity | Typically in the low nanomole to high picomole range. | High, often in the low picomole to femtomole range, especially with fluorescence detection.[13] |
| Speed | Traditionally longer run times, although modern systems have improved this. | Generally faster analysis times, especially with UHPLC systems.[26] |
| Flexibility | Dedicated instrumentation is often required.[27] | Can often be performed on standard HPLC/UHPLC systems with a UV or fluorescence detector.[13] |
| Derivatization of Secondary Amines | Ninhydrin reacts with both primary and secondary amines, although proline gives a different color.[10][11] | Depends on the reagent. OPA requires a separate step for secondary amines, while FMOC, PITC, and AQC react with both.[17][18][21] |
| Robustness & Reproducibility | Considered the "gold standard" for its robustness and reproducibility.[5][28] | Can be highly reproducible with automated systems, but the derivatization reaction itself can be a source of variability.[19] |
Experimental Workflows
Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization Workflow
Caption: Workflow for IEC with Post-Column Derivatization.
Pre-Column Derivatization with RP-HPLC Workflow
Caption: Workflow for Pre-Column Derivatization with RP-HPLC.
Step-by-Step Methodologies
Protocol 1: Ion-Exchange Chromatography with Post-Column Ninhydrin Derivatization
This protocol is a generalized procedure and may require optimization for specific applications.
-
Sample Preparation: For protein samples, perform acid hydrolysis using 6N HCl at 110°C for 22 hours.[29] Cool the hydrolysate, add an internal standard, and dilute with a loading buffer.[29] Filter the sample through a 0.45 µm filter.[29]
-
Chromatographic Separation:
-
Column: Cation-exchange column.
-
Mobile Phase: A gradient of sodium or lithium citrate buffers with increasing pH and ionic strength is typically used to elute the amino acids.[4]
-
Flow Rate: As per manufacturer's recommendation.
-
Column Temperature: Typically maintained at an elevated temperature, often with a temperature gradient.[4]
-
-
Post-Column Derivatization:
-
Detection:
-
The colored derivatives are detected by a UV-Vis detector at 570 nm for primary amino acids and 440 nm for proline.[7]
-
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Protocol 2: Pre-Column Derivatization with Waters AccQ•Tag™ Ultra Method
This protocol is based on the widely used AQC derivatization chemistry.
-
Sample Preparation: For protein samples, perform acid hydrolysis as described above.
-
Derivatization:
-
Chromatographic Separation (UPLC):
-
Column: Waters AccQ•Tag Ultra C18 column.[26]
-
Mobile Phase A: AccQ•Tag Ultra Eluent A.
-
Mobile Phase B: AccQ•Tag Ultra Eluent B.
-
Gradient: A specific gradient program is used to separate the derivatized amino acids.
-
Flow Rate: As per manufacturer's recommendation.
-
Column Temperature: Maintained at a constant elevated temperature.
-
-
Detection:
-
The derivatives are detected by a fluorescence detector.
-
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.
Conclusion and Recommendations
The choice between ion-exchange chromatography with post-column derivatization and pre-column derivatization with RP-HPLC depends on the specific needs of the laboratory and the nature of the samples being analyzed.
-
For laboratories requiring the utmost in robustness, reproducibility, and minimal matrix interference, particularly in a regulated QC environment, the traditional ion-exchange method remains an excellent choice. [30][31] Its long history of reliable performance provides a high degree of confidence in the results.[28]
-
For research and development settings where high sensitivity, rapid analysis, and the flexibility to use existing HPLC/UPLC instrumentation are paramount, pre-column derivatization methods are often preferred. [14][16] The ability to automate the derivatization process in modern autosamplers has also significantly improved the reproducibility of these techniques.[19][32]
Ultimately, both methods, when properly validated and executed, can provide accurate and reliable amino acid analysis data. A thorough understanding of the principles, advantages, and limitations of each approach is crucial for selecting the optimal method for your specific application.
References
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- MDPI. (1989, December 9). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
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- Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto.
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A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Functionalized Terphenyls to Target Proteins
Welcome to this comprehensive guide for researchers, scientists, and drug development professionals. In the quest for novel therapeutics, functionalized terphenyls have emerged as a promising class of molecules, particularly as inhibitors of protein-protein interactions (PPIs).[1][2][3][4] Their rigid scaffold allows for the precise positioning of functional groups to mimic key binding epitopes, such as α-helices.[3] The success of any drug discovery campaign hinges on the accurate and robust characterization of the binding affinity between a ligand and its target protein. This guide provides an in-depth comparison of the three principal biophysical techniques employed for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
This document is designed to move beyond a simple recitation of protocols. As a senior application scientist, my goal is to provide you with the rationale behind experimental choices, enabling you to design, execute, and interpret binding affinity assays with confidence and scientific rigor. We will explore the theoretical underpinnings of each technique, present detailed, field-tested protocols, and offer a clear-eyed comparison of their respective strengths and weaknesses.
The Rise of Terphenyls in Drug Discovery
The m-terphenyl scaffold has proven to be a particularly effective core structure for designing small-molecule inhibitors of challenging targets like the PD-1/PD-L1 immune checkpoint.[1][2][4] These molecules are characterized by a central phenyl ring with two flanking phenyl groups, which can be functionalized to optimize binding and solubility.[1][2] Understanding the subtle interplay between these functionalizations and binding affinity is paramount for successful lead optimization.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[5][6][7][8] It is a powerful tool for determining not only the equilibrium dissociation constant (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ).
The Rationale Behind SPR
The core principle of SPR involves the immobilization of one binding partner (the "ligand," typically the protein) onto a sensor chip with a thin gold film.[5] The other binding partner (the "analyte," in this case, the functionalized terphenyl) is then flowed over this surface.[7][8] Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.[5][6] This change, measured in Resonance Units (RU), is directly proportional to the mass accumulating on the surface.[5]
The primary advantage of SPR is its ability to provide a complete kinetic profile of the interaction. This is crucial for structure-activity relationship (SAR) studies, as it allows researchers to understand whether improvements in affinity are driven by a faster "on-rate" or a slower "off-rate," providing invaluable insights for rational drug design.
Experimental Workflow and Protocol
Below is a generalized workflow for an SPR experiment to assess the binding of a functionalized terphenyl to its target protein.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Protocol:
-
Preparation:
-
Express and purify the target protein to >95% purity.[6] Ensure it is stable and soluble in the chosen running buffer.
-
Synthesize and purify the functionalized terphenyl. Dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock, and then prepare serial dilutions in the running buffer. Ensure the final DMSO concentration is consistent across all samples and in the running buffer to minimize solvent mismatch effects.
-
Prepare a running buffer that maintains the stability and activity of the protein. A common starting point is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), often with a small amount of surfactant (e.g., 0.005% P20) to reduce non-specific binding. Degas the buffer thoroughly.
-
-
Immobilization:
-
Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
-
Inject the protein over the activated surface at a pH where the protein has a net positive charge to facilitate pre-concentration. The protein will be covalently coupled to the surface.
-
Inject a blocking agent, such as ethanolamine, to deactivate any remaining reactive groups on the surface and minimize non-specific binding.[9]
-
-
Interaction Analysis:
-
Inject a series of concentrations of the functionalized terphenyl over the immobilized protein surface. Start with a blank (running buffer only) injection for baseline subtraction.
-
Each injection cycle consists of an association phase (when the terphenyl is flowing over the surface) and a dissociation phase (when only running buffer is flowing).[6][9]
-
Between each concentration, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte and prepare the surface for the next cycle. This step requires careful optimization to ensure complete removal without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (an activated and blocked surface without immobilized protein) to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams (RU vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[10][11] This allows for the determination of not only the binding affinity (K D ) and stoichiometry (n) but also the change in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free, in-solution experiment.[10][11][12]
The Rationale Behind ITC
The principle of ITC is based on titrating one binding partner (the "ligand," typically the terphenyl) from a syringe into a sample cell containing the other binding partner (the "macromolecule," the protein).[13] The instrument measures the minute temperature changes that occur upon binding. A feedback system maintains a constant temperature, and the power required to do so is what is recorded.
The key strength of ITC is that it provides a complete thermodynamic profile of the interaction.[11][12] This information is invaluable for understanding the driving forces behind binding. For instance, a binding event can be enthalpically driven (favorable bond formation) or entropically driven (release of ordered water molecules from the binding interface). This level of detail can be critical in lead optimization, guiding chemists to design compounds with more favorable thermodynamic signatures.
Experimental Workflow and Protocol
Caption: A generalized workflow for a competitive Fluorescence Polarization (FP) assay.
Step-by-Step Protocol (Competitive Assay):
-
Preparation:
-
Obtain or synthesize a fluorescent tracer. This can be a terphenyl derivative with a covalently attached fluorophore (e.g., fluorescein) or a known fluorescent ligand that binds to the same site.
-
Prepare purified protein and a dilution series of the unlabeled functionalized terphenyl.
-
Prepare an assay buffer that minimizes non-specific binding and stabilizes all components.
-
-
Assay Development and Setup:
-
First, perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the protein to determine the K D of the tracer and an appropriate protein concentration for the competition assay (typically the K D value or slightly below).
-
In a microplate (e.g., a black, low-binding 384-well plate), add the assay buffer, the predetermined concentration of the target protein, and the fluorescent tracer to all wells.
-
-
Competition and Measurement:
-
Add the serial dilution of the unlabeled terphenyl to the wells. Include controls for high polarization (protein + tracer, no competitor) and low polarization (tracer only, no protein).
-
Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically.
-
Read the fluorescence polarization on a suitable plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the measured polarization values against the logarithm of the competitor (terphenyl) concentration.
-
Fit the resulting sigmoidal dose-response curve to a suitable model (e.g., four-parameter logistic regression) to determine the IC 50 value, which is the concentration of terphenyl required to displace 50% of the bound tracer.
-
The IC 50 can be converted to a binding affinity constant (K i ) using the Cheng-Prusoff equation, provided the K D of the tracer and its concentration are known.
-
Comparative Analysis: Choosing the Right Tool for the Job
The choice between SPR, ITC, and FP depends heavily on the specific research question, the stage of the drug discovery process, and the available resources. No single technique is universally superior; they are often used in a complementary fashion to validate findings.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Mass change at a surface (refractive index) [5] | Heat change in solution [10][11] | Rotational mobility in solution [14][15] |
| Key Outputs | k a , k d , K D | K D , n, ΔH, ΔS [11][12] | K D (direct) or IC 50 /K i (competitive) |
| Labeling | Label-free [6] | Label-free [12] | Requires fluorescent label on one component [14] |
| Format | Surface-immobilized [6] | In-solution [16] | In-solution [17] |
| Throughput | Medium (serial injections) | Low (long experiment times) | High (plate-based) [18] |
| Sample Purity | High purity recommended | Very high purity essential | High purity recommended |
| Sample Consumption | Low to medium | High | Low |
| Strengths | Real-time kinetics, wide affinity range [19][20] | Gold standard for thermodynamics, true in-solution measurement [21] | High throughput, low cost per data point, simple format [18] |
| Weaknesses | Immobilization can alter protein activity, risk of non-specific binding [21][22] | Low throughput, high sample consumption, not suitable for very weak or very tight binders [19][21] | Requires labeling which can alter binding, potential for fluorescent artifacts |
Causality Behind Experimental Choices
-
For early-stage screening of a terphenyl library: FP is the method of choice due to its high throughput and low sample consumption. [18]* For detailed mechanistic studies and lead optimization: SPR is invaluable. Dissecting whether a chemical modification improves the on-rate or the off-rate provides deep SAR insights that ITC or FP cannot.
-
For understanding the fundamental driving forces of binding: ITC is unparalleled. If you need to know whether your terphenyl's binding is enthalpically or entropically driven to guide the next round of synthesis, ITC provides the definitive answer. [10][11]It also serves as an excellent orthogonal method to confirm affinities determined by other techniques, as it is a true in-solution measurement free from surface artifacts. [22]
Conclusion
The evaluation of binding affinity is a cornerstone of modern drug discovery. For researchers working with promising scaffolds like functionalized terphenyls, a multi-faceted approach is often the most effective. By understanding the core principles, strengths, and limitations of SPR, ITC, and FP, you can select the most appropriate technique for your research goals. Using these methods in a complementary fashion—for instance, using FP for initial screening, SPR for kinetic characterization of hits, and ITC for thermodynamic validation of lead candidates—provides a robust and self-validating system, ensuring the highest degree of scientific integrity in your drug development program.
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nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
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Wang, Z., & Jin, G. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. Available from: [Link]
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ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Available from: [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link]
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Bio-protocol. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Available from: [Link]
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PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link]
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ACS Publications. (2022). Solubilizer Tag Effect on PD-L1/Inhibitor Binding Properties for m-Terphenyl Derivatives. ACS Omega. Available from: [Link]
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Klimek, J., et al. (2024). C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction. Molecules. Available from: [Link]
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PubMed. C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein-Protein Interaction. Available from: [Link]
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ChemRxiv. Terphenyl-based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. Available from: [Link]
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ACS Publications. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. Journal of Medicinal Chemistry. Available from: [Link]
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Lab Manager. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Available from: [Link]
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ResearchGate. Toward Proteomimetics: Terphenyl Derivatives as Structural and Functional Mimics of Extended Regions of an α-Helix. Available from: [Link]
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PubMed. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction. Available from: [Link]
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Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. Available from: [Link]
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Nicoya. SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Available from: [Link]
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XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. Available from: [Link]
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ResearchGate. Inhibitory Activities of the Optimized Terphenyls Obtained in the HTRF.... Available from: [Link]
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XanTec. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Available from: [Link]
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A Senior Application Scientist's Guide to Terphenyl Synthesis: A Comparative Analysis of Metal-Catalyzed and Non-Metal Strategies
For researchers and professionals in drug development and materials science, the terphenyl scaffold is a cornerstone of molecular design.[1] These structures, consisting of three interconnected benzene rings, are prevalent in everything from organic light-emitting diodes (OLEDs) to pharmacologically active compounds.[2][3][4] The synthetic route chosen to construct these molecules is a critical decision, profoundly impacting yield, purity, scalability, and cost.
This guide provides an in-depth comparison between the two primary strategies for terphenyl synthesis: the robust and versatile metal-catalyzed cross-coupling reactions and the classic, metal-free cycloaddition approaches. As a senior application scientist, my focus is not just on the procedural steps but on the underlying chemical principles and the rationale that should guide your choice of methodology. We will delve into the causality behind experimental choices, present validated protocols, and support all claims with data from peer-reviewed literature.
Part 1: The Workhorse: Metal-Catalyzed Synthesis via Suzuki-Miyaura Coupling
For the past three decades, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the most efficient and widely adopted method for constructing biaryl and polyaryl systems, including terphenyls.[5][6] This approach is favored for its high functional group tolerance, excellent yields, and the commercial availability of a vast library of starting materials.
Principle & Mechanism
The Suzuki-Miyaura reaction forges a carbon-carbon bond between an aryl halide (or triflate) and an arylboronic acid (or its ester derivatives). The reaction is driven by a palladium catalyst that cycles through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
The choice of catalyst, ligand, and base is not arbitrary; it is a finely tuned system to optimize the catalytic cycle. The ligand, typically a bulky electron-rich phosphine, stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.[7] The base is crucial for activating the boronic acid in the transmetalation step.
Performance and Scope
The power of the Suzuki coupling lies in its versatility. It can be used to synthesize both symmetrical and unsymmetrical terphenyls with high precision. For unsymmetrical terphenyls, a sequential cross-coupling strategy is often employed, starting with a dihaloarene where the halogens have different reactivities (e.g., 1-bromo-4-chlorobenzene).[8] The more reactive C-Br bond can be coupled first under milder conditions, followed by a second coupling at the less reactive C-Cl bond, often by changing the ligand or increasing the temperature.[5][6] This chemoselectivity is a key advantage for building complex molecular architectures.
Experimental Protocol: Synthesis of an Unsymmetric p-Terphenyl
This protocol is adapted from a flow reactor synthesis methodology, which demonstrates a modern, efficient approach to sequential coupling.[6][9]
Step 1: First Suzuki-Miyaura Coupling (Mono-arylation)
-
Reactants: 1,4-dibromo-2-nitrobenzene (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv).
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv).
-
Base: Sodium carbonate (Na₂CO₃, 2.0 equiv) in a 2M aqueous solution.
-
Solvent: A 3:1 mixture of Dimethylformamide (DMF) and water.
-
Procedure:
-
Dissolve 1,4-dibromo-2-nitrobenzene and 4-methoxyphenylboronic acid in the DMF/water solvent system.
-
Add the aqueous solution of Na₂CO₃.
-
Add the Pd(OAc)₂ catalyst. Note: This reaction proceeds efficiently without a phosphine ligand for the first coupling, which is a significant practical advantage.[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction progress by TLC or LC-MS until the starting dibromobenzene is consumed. The product is the mono-coupled bromo-biaryl intermediate.
-
Step 2: Second Suzuki-Miyaura Coupling (Terphenyl Formation)
-
Reactants: Mono-arylated intermediate from Step 1 (1.0 equiv), Phenylboronic acid (1.2 equiv).
-
Catalyst System: The reaction mixture from Step 1 is used directly. A phosphine ligand, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), is added (0.04 equiv) to facilitate the coupling of the less reactive bromine atom.
-
Base: The base from Step 1 is sufficient.
-
Procedure:
-
To the reaction mixture containing the bromo-biaryl intermediate, add the second arylboronic acid (phenylboronic acid) and the SPhos ligand.
-
Heat the mixture to 80-100 °C.
-
Stir for 2-4 hours, monitoring by TLC or LC-MS for the formation of the final unsymmetrical p-terphenyl product.
-
Upon completion, perform a standard aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.
-
Part 2: The Classic Approach: Non-Metal Catalyzed Synthesis via Cycloaddition
Long before the advent of transition metal catalysis, cycloaddition reactions provided a powerful means of constructing cyclic systems. For terphenyls, the most relevant is the Diels-Alder reaction, a [4+2] cycloaddition that forms the central aromatic ring from acyclic precursors.[10] This metal-free approach is particularly useful for synthesizing highly substituted terphenyls that may be challenging to access via cross-coupling due to steric hindrance.[5]
Principle & Mechanism
The core of this strategy involves the reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component), typically an alkyne, to form a cyclohexadiene ring.[2] This intermediate is not yet aromatic. A subsequent aromatization step, usually through oxidation or a thermally driven elimination, is required to generate the final terphenyl product.
The causality behind this approach is rooted in fundamental pericyclic reaction theory. The concerted nature of the Diels-Alder reaction allows for the stereospecific formation of multiple C-C bonds in a single step, offering a high degree of atom economy in the ring-forming process.[10]
Experimental Protocol: Synthesis of a Terphenyl Derivative via Diels-Alder
This protocol is based on a well-established undergraduate laboratory experiment, highlighting its robustness and reliability.[2][11]
Step 1: Diels-Alder Cycloaddition
-
Reactants: A suitable conjugated diene (e.g., 1,4-diphenyl-1,3-butadiene) (1.0 equiv) and a dienophile like Dimethyl acetylenedicarboxylate (DMAD) (1.5 equiv).
-
Solvent: A high-boiling aromatic solvent such as mesitylene. The choice of a high-boiling solvent is causal; it provides the thermal energy necessary to overcome the activation barrier of the cycloaddition and significantly reduces reaction time compared to lower-boiling solvents like toluene.[2]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diene in mesitylene.
-
Add the DMAD to the solution.
-
Heat the mixture to reflux (approx. 165 °C). The high concentration (e.g., 2 M with respect to the diene) is key to accelerating the reaction.[11]
-
Maintain reflux for 30-60 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude cyclohexadiene adduct.
-
Step 2: Isomerization and Aromatization
-
Reactant: The crude Diels-Alder adduct from Step 1.
-
Reagent: Potassium hydroxide (KOH) in methanol.
-
Procedure:
-
The adduct is first isomerized using enolate chemistry. Refluxing the adduct in a solution of KOH in methanol for approximately 10 minutes can achieve this.[11]
-
The subsequent aromatization can be achieved through various methods, such as oxidation (e.g., with DDQ) or through an elimination reaction if appropriate leaving groups are present. In some cases, the isomerization and aromatization can occur in a single step under basic conditions.[2]
-
After the reaction is complete, neutralize the mixture, extract the product, and purify by recrystallization or column chromatography to yield the final terphenyl derivative.
-
Part 3: Head-to-Head Comparison and Data Analysis
The choice between a metal-catalyzed or non-metal catalyzed approach should be data-driven and aligned with the project's specific goals. The following table summarizes the key performance indicators for each strategy.
| Feature | Metal-Catalyzed (Suzuki-Miyaura) | Non-Metal Catalyzed (Diels-Alder) | Rationale & Field Insights |
| Typical Yield | Good to Excellent (75-99%)[12] | Moderate to Good (60-85% over 2 steps)[11] | Suzuki coupling is generally more efficient, especially in single-step transformations. Diels-Alder yields are for the entire sequence. |
| Versatility | Very High; vast libraries of boronic acids and aryl halides are available. Excellent for unsymmetrical products.[5][8] | Moderate; dependent on the availability of suitable diene/dienophile pairs. Best for specific, often symmetrical, substitution patterns. | For medicinal chemistry programs requiring rapid analogue synthesis, Suzuki is the superior platform due to its modularity. |
| Scalability | Highly scalable; widely used in industrial processes. Catalyst cost can be a factor. | Scalable, but multi-step nature can be a drawback. Thermal requirements may be energy-intensive. | Flow chemistry setups are making Suzuki coupling even more attractive for scaling up.[6] |
| "Green" Profile | Concern: Use of precious metals (Pd) and potential for trace metal contamination in the final product.[13] | Advantage: Metal-free process avoids contamination issues. | In pharmaceutical synthesis, avoiding residual heavy metals is critical, giving an advantage to non-metal routes if feasible.[14][15] |
| Atom Economy | Good, but generates stoichiometric salt byproducts from the base and boronic acid. | Excellent in the cycloaddition step, but subsequent aromatization may require stoichiometric oxidants, lowering overall economy. | The ideal "green" synthesis would be catalytic and generate minimal waste. Both methods have room for improvement. |
| Reaction Conditions | Often mild (room temp to 100 °C). Ligandless systems are possible for activated substrates.[6] | Often requires high temperatures (reflux in high-boiling solvents).[2] | The milder conditions of many Suzuki protocols can be advantageous for sensitive or complex substrates. |
Which Method to Choose? A Scientist's Perspective
-
For rapid generation of diverse analogues (e.g., SAR studies): The Suzuki-Miyaura coupling is unparalleled. Its modularity, reliability, and the vast commercial availability of starting materials make it the go-to method.
-
For metal-sensitive applications (e.g., final API step, electronic materials): A non-metal approach like Diels-Alder should be strongly considered to eliminate the risk of product contamination with trace metals, which can be difficult and costly to remove.
-
For highly substituted, sterically hindered terphenyls: The Diels-Alder or other cycloaddition strategies may be the only viable route, as steric hindrance can shut down the transmetalation or reductive elimination steps in a Suzuki coupling.[5]
Part 4: Emerging Frontiers in Terphenyl Synthesis
The field of organic synthesis is constantly evolving, with a strong emphasis on sustainability and efficiency.[13][16]
-
C-H Activation: This "dream reaction" aims to bypass the need for pre-functionalized starting materials (halides and boronic acids) by directly coupling the C-H bonds of two aromatic rings. While still under development for general terphenyl synthesis, it offers a future of ultimate atom economy.[5]
-
Photoredox Catalysis: Using light to drive chemical reactions, photoredox catalysis offers a pathway to conduct transformations under extremely mild conditions. Terphenyls themselves have interesting photophysical properties and are being explored as potential organo-catalysts for such reactions.[17][18][19] This opens the door to novel, light-driven, metal-free synthetic routes.
Conclusion
The synthesis of terphenyls is a mature field with robust and reliable methodologies. Metal-catalyzed Suzuki-Miyaura coupling stands as the dominant workhorse, offering exceptional versatility, efficiency, and predictability, making it ideal for large-scale production and library synthesis. However, the classic non-metal Diels-Alder approach remains highly relevant, providing a crucial metal-free alternative for specific, often highly substituted, targets where metal contamination is a concern or cross-coupling is sterically unfeasible.
As a modern scientist, the optimal choice is not about dogma but about a rational assessment of the project's unique requirements, including the desired structure, purity specifications, scale, and sustainability goals. By understanding the fundamental principles and practical trade-offs of each method, you can make an informed decision that best serves your research and development objectives.
References
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K. D. Pitzer, S. T. T. N. Pham, Y. M. Lee, M. C. Nagan, Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels–Alder Reaction, Journal of Chemical Education, 2015, 92 (8), pp 1402–1405.
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Synthesis of Terphenyls | Request PDF, ResearchGate.
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Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels− Alder Reaction, Pendidikan Kimia.
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Automated chemical synthesis of terphenyl derivatives with different..., ResearchGate.
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Photophysical properties of functionalized terphenyls and implications to photoredox catalysis, ChemRxiv.
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A. T. H. Alam, S. G. G. J. Á. Macías, D. C. Apperley, P. G. Steel, Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols, Synthetic Communications, 2020, 50:2, 222-231.
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M. C. Davis, Suzuki Cross-coupling Method to Prepare 4,4''-Diamino-p-terphenyl, Synthetic Communications, 2006, 36:16, 2259-2262.
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Multistep Synthesis of a Terphenyl Derivative Showcasing the Diels–Alder Reaction | Request PDF, ResearchGate.
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Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d), ResearchGate.
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Converting p-terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water, Chemical Communications (RSC Publishing).
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Electrochemical Terpene Synthesis with Maximilian Palkowitz (Episode 95), YouTube.
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Synthesis of Terphenyl Derivatives by Pd-Catalyzed Suzuki-Miyaura Reaction of Dibromobenzene Using 2N2O-Salen as a Ligand in Aqueous Solution | Request PDF, ResearchGate.
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Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π···S···π interaction, Arizona Board of Regents.
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Converting p -terphenyl into a novel organo-catalyst for LED-driven energy and electron transfer photoreactions in water | Request PDF, ResearchGate.
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Natural Terphenyls: Developments since 1877 | Request PDF, ResearchGate.
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Diels–Alder Reaction, Sigma-Aldrich.
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G. M. C. A. Pinto, D. F. S. Fonseca, V. G. M. de Oliveira, A. M. G. D. C. F. G. de Souza, M. A. F. de Oliveira, Solventless Synthesis of Quaterphenyls and Terphenyls from Chalcones and Allylsulfones under Phase Transfer Catalysis Conditions, Catalysts, 2016, 6, 142.
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Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes, PMC.
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H. Li, Y. Li, S. P. Nolan, X. F. Wu, Synthesis and Characterization of Terphenyl Phosphine Ligands and Their Palladium Catalyst Precursors, Organometallics, 2018, 37(24), 4668-4676.
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A New Route to Multifunctionalized p-Terphenyls and Heteroaryl Analogues via [5C + 1C(N)] Annulation Strategy, pubs.acs.org.
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H. H. Li, J. J. Li, Z. K. Li, et al., Structural diversity and biological activity of natural p-terphenyls, Applied Microbiology and Biotechnology, 2019, 103(1), 107-120.
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A Comparative Guide to m-Terphenyl and m-Sexiphenyl Ligands in Coordination Chemistry, Benchchem.
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Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis, journalofdrugdiscovery.com.
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M. O. Ishigami, Y. Abe, S. Tanno, N. K. T. Takeda, Syntheses of naturally occurring terphenyls and related compounds, Bioscience, Biotechnology, and Biochemistry, 2006, 70(12), 2998-3003.
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A Practical and Efficient Synthesis of 5′-Substituted m-Terphenyls, ResearchGate.
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Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis, Semantic Scholar.
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Organic Letters Ahead of Print, ACS Publications.
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GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY, ijcmas.com.
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Terphenyl, Wikipedia.
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Green methods for synthesis of various Heterocycles: Sustainable approach, International Journal of Chemical Studies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-p-terphenyl
Introduction: Beyond the Synthesis
In the fields of materials science and drug development, our focus is often directed at synthesis and application. However, the life cycle of a chemical does not end with its use in an experiment. The responsible management and disposal of surplus or waste chemicals like 4-Amino-p-terphenyl (CAS 7293-45-0) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, from the point of generation to its final disposition.
Hazard Profile and Waste Classification: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the first step in determining its proper disposal pathway. This compound is not a benign substance; its hazard profile necessitates its classification as a hazardous waste, primarily due to its effects on human health and the environment.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this compound. This classification is the primary driver for its stringent disposal requirements.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Warning | GHS07 |
| Hazardous to the Aquatic Environment (Acute, Category 1) | H400: Very toxic to aquatic life[1] | Warning | GHS09 |
| Hazardous to the Aquatic Environment (Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects[1][2] | Warning | GHS09 |
The high aquatic toxicity is a critical factor. Improper disposal, such as drain disposal, could lead to significant and lasting environmental damage.[1][2]
Regulatory Classification in the United States
Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[3]
This compound is not specifically found on the EPA's "P" or "U" lists of acute hazardous wastes.[4][5] Therefore, its classification as hazardous waste is based on its characteristics , as demonstrated by its GHS profile. The significant aquatic toxicity (H410) is a key indicator that this material poses a substantial threat to the environment and must be managed within the "cradle-to-grave" hazardous waste system.[6]
On-Site Waste Management: A Step-by-Step Protocol
The primary directive for the final disposition of this compound is clear: it must be managed by a licensed professional waste disposal service and disposed of at an approved hazardous waste facility .[6][7][8][9] The following procedures detail the necessary steps for safe accumulation and storage on-site prior to collection.
Required Personal Protective Equipment (PPE)
All handling of this compound, including for disposal purposes, must be conducted inside a certified chemical fume hood. The following PPE is mandatory:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and irritation.[7] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield is recommended if there is a risk of splashing. | Protects against dust particles causing serious eye irritation.[7] |
| Protective Clothing | A standard laboratory coat. | Prevents contamination of personal clothing. |
Waste Segregation and Container Management
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Step 1: Designate a Waste Stream. Establish a dedicated waste stream for "Non-Halogenated Solid Organic Hazardous Waste." this compound should never be mixed with incompatible materials, particularly strong oxidizing agents .[6][9]
-
Step 2: Select a Proper Container. Use a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap), and leak-proof.
-
Step 3: Label the Container Correctly. The moment the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards: "Skin Irritant, Eye Irritant, Environmental Hazard "
-
The accumulation start date.
-
-
Step 4: Keep the Container Closed. The waste container must be securely closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.
Managing Contaminated Materials
-
Solid Waste: Any grossly contaminated items, such as weighing paper, disposable spatulas, or contaminated gloves, should be placed directly into the designated hazardous waste container for this compound.
-
Rinsate from Glassware: Glassware that has contained this compound must be decontaminated.
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
This solvent rinsate is now considered hazardous waste. Collect it in a separate, clearly labeled container for "Non-Halogenated Organic Solvent Waste ."
-
Do not pour the rinsate down the drain.
-
Spill Management
In the event of a spill, follow these procedures:
-
Ensure proper PPE is worn.
-
Prevent the dispersion of dust.[7]
-
Carefully sweep up the solid material using a scoop or spatula. Avoid creating airborne dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into the designated hazardous waste container.
-
Clean the spill area with soap and water.
Final Disposal Methodology: High-Temperature Incineration
The universally recommended disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility equipped with an afterburner and a scrubber.[7]
-
Causality: The chemical structure of this compound (C₁₈H₁₅N) contains carbon, hydrogen, and nitrogen.[1][2] Complete combustion will yield carbon dioxide (CO₂) and water (H₂O). However, the presence of nitrogen dictates that harmful nitrogen oxides (NOx) will also be formed. Incomplete combustion could generate carbon monoxide (CO) and other toxic aromatic byproducts. The afterburner ensures the complete destruction of these hazardous organic compounds, while the scrubber is essential for removing acidic gases like NOx from the exhaust stream before it is released into the atmosphere.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational steps for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
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Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]
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Geng, Y. et al. (2018). Symmetry breakdown of 4,4″-diamino-p-terphenyl on a Cu(111) surface by lattice mismatch. Nature Communications. [Link]
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Weiss, P. et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
